Cevane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H45N |
|---|---|
Molecular Weight |
383.7 g/mol |
IUPAC Name |
(1R,2S,6S,9S,10R,11S,14S,15S,18S,23S,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane |
InChI |
InChI=1S/C27H45N/c1-17-7-12-26-18(2)20-10-11-21-22-9-8-19-6-4-5-13-27(19,3)25(22)14-23(21)24(20)16-28(26)15-17/h17-26H,4-16H2,1-3H3/t17-,18+,19-,20+,21-,22-,23+,24+,25-,26-,27-/m0/s1 |
InChI Key |
GRTNBDIOACKBEA-AABZRHAESA-N |
SMILES |
CC1CCC2C(C3CCC4C5CCC6CCCCC6(C5CC4C3CN2C1)C)C |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@H]([C@H]3CC[C@H]4[C@@H]5CC[C@@H]6CCCC[C@@]6([C@H]5C[C@H]4[C@@H]3CN2C1)C)C |
Canonical SMILES |
CC1CCC2C(C3CCC4C5CCC6CCCCC6(C5CC4C3CN2C1)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Cevane: A Technical Overview of a Steroid Alkaloid Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cevane is a complex steroid alkaloid that forms the structural backbone of a variety of naturally occurring compounds. Its rigid, polycyclic structure has intrigued chemists and pharmacologists, suggesting potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its stereochemistry and key identifiers. However, it is important to note that while the core structure is defined, a significant gap exists in the publicly available experimental data regarding its physicochemical properties, specific synthesis and isolation protocols, and biological activity. This document summarizes the available information and highlights areas where further research is critically needed.
Chemical Structure and Identification
This compound is a saturated tetracyclic alkaloid with a complex stereochemical arrangement. Its chemical formula is C₂₇H₄₅N.[1] The fundamental structure consists of a fused six-ring system.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | (1R,2S,6S,9S,10R,11S,14S,15S,18S,23S,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁴.0¹⁸,²³]pentacosane | [1] |
| CAS Number | 482-75-7 | [1] |
| Molecular Formula | C₂₇H₄₅N | [1] |
| Molecular Weight | 383.66 g/mol | [1] |
| InChI | InChI=1S/C27H45N/c1-17-7-12-26-18(2)20-10-11-21-22-9-8-19-6-4-5-13-27(19,3)25(22)14-23(21)24(20)16-28(26)15-17/h17-26H,4-16H2,1-3H3/t17-,18+,19-,20+,21-,22-,23+,24+,25-,26-,27-/m0/s1 | [1] |
| Canonical SMILES | C[C@H]1CC[C@H]2--INVALID-LINK--C | [1] |
Physicochemical Properties
A thorough search of scientific databases reveals a significant lack of experimentally determined physicochemical data for the parent this compound compound. While computational predictions are available, experimental validation is crucial for drug development and research applications.
Table 2: Computed Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| XLogP3-AA | 8.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Topological Polar Surface Area | 3.2 Ų | PubChem[1] |
Data Gap: There is no readily available, experimentally verified data for key physicochemical properties such as:
-
Melting Point
-
Boiling Point
-
Solubility in various solvents
-
Spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry)
Experimental Protocols
Detailed experimental protocols specifically for the synthesis or isolation of the parent this compound alkaloid are not available in the reviewed literature. However, general methodologies for the isolation of alkaloids from plant sources and the total synthesis of complex alkaloids are well-established.
General Workflow for Alkaloid Isolation from Natural Sources
The isolation of this compound, being a steroid alkaloid, would likely follow a multi-step process typical for the extraction and purification of phytochemicals.[2]
References
Natural Sources of Cevane-Type Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cevane-type alkaloids are a significant class of C-nor-D-homosteroidal alkaloids characterized by a hexacyclic benzofluoreno[2,1-β]quinolizine nucleus. These complex natural products have garnered considerable interest within the scientific community due to their diverse and potent biological activities, including antitussive, antihypertensive, insecticidal, and anticancer properties. This technical guide provides an in-depth overview of the primary natural sources of this compound-type alkaloids, methodologies for their extraction and analysis, and insights into their biological pathways.
Primary Botanical Sources
This compound-type alkaloids are predominantly found in species belonging to the Melanthiaceae and Liliaceae families. Key genera known for producing these compounds include Veratrum, Schoenocaulon, Zigadenus, and Fritillaria.
The Melanthiaceae Family
Veratrum Species: Commonly known as false hellebore, the Veratrum genus is a rich source of various steroidal alkaloids, including those of the cevanine type. These perennial herbs are found in temperate regions of the Northern Hemisphere. Accidental ingestion of Veratrum species, often mistaken for edible plants like wild garlic (Allium ursinum), can lead to severe poisoning due to their high alkaloid content.
-
Veratrum album (White False Hellebore): This species contains a complex mixture of alkaloids and is a known source of cevanine-type compounds.
-
Veratrum californicum (California Corn Lily): Notably contains the teratogenic jervine-type alkaloid cyclopamine (B1684311), but also elaborates cevanine-type structures.
-
Veratrum viride (Green False Hellebore): Distributed across North America, this species has been investigated for its steroidal alkaloid profile.
-
Veratrum parviflorum (Southeastern False Hellebore): A less common species from southeastern North America, it has been found to contain bioactive steroidal alkaloids like veratridine (B1662332) and verazine.
Schoenocaulon officinale (Sabadilla): Native to Mexico, Central America, and Venezuela, the seeds of this plant are a prominent source of insecticidal cevanine alkaloids. Commercial preparations, known as sabadilla, are utilized primarily by organic growers for pest control on crops like citrus and avocado. The primary active components are a mixture of cevadine (B150009) and veratridine.
Zigadenus Species (Death Camas): These highly toxic plants, found on North American rangelands, are known to contain zygacine, a potent steroidal alkaloid of the cevanine class, which is considered the primary toxic component.
The Liliaceae Family
Fritillaria Species: Many species of the genus Fritillaria, known as "Beimu" in traditional Chinese medicine, are valued for their antitussive and expectorant properties, which are attributed to their rich steroidal alkaloid content.
-
Fritillaria cirrhosa (Chuan Bei Mu): The bulbs of this plant have yielded numerous cevanine-type steroidal alkaloids.
-
Fritillaria unibracteata var. wabuensis : A source of a variety of cevanine-type alkaloids, some of which have demonstrated potential as antifibrotic agents.
-
Fritillaria ussuriensis : From this species, the novel 5α-cevanine alkaloid ussurienine has been isolated.
-
Fritillaria imperialis : This species is another source of cevanine-type alkaloids, including imperialine.
Quantitative Data on this compound-Type Alkaloids
The concentration of this compound-type alkaloids can vary significantly based on the plant species, geographical location, time of harvest, and the specific plant part analyzed. The following table summarizes available quantitative data.
| Plant Species | Plant Part | Alkaloid(s) | Concentration/Yield | Reference(s) |
| Schoenocaulon officinale | Seeds | Veratridine & Cevadine Mix | 0.2% in commercial product (Veratran D) | |
| Schoenocaulon officinale | Seeds | Total Alkaloids | < 1% in typical commercial preparations | |
| Crinum zeylanicum | Bulb | Total Alkaloids | 22.14% (raw powder), 4.62% (n-hexane extract) | |
| Various Medicinal Plants | Various | Total Alkaloids | Ranges from 20.32 to 110.15 µg/mg (atropine equiv.) |
Note: Quantitative data for specific this compound-type alkaloids is often proprietary or reported in qualitative/relative terms in much of the literature. The data presented reflects total alkaloid content or the concentration in commercial formulations.
Experimental Protocols
The isolation and characterization of this compound-type alkaloids involve multi-step processes, including extraction, purification, and structural elucidation.
General Alkaloid Extraction Protocol
A common method for extracting alkaloids from plant material is based on their basicity and differential solubility in acidic and basic solutions.
-
Preparation of Plant Material: The plant material (e.g., dried and powdered bulbs, seeds, or rhizomes) is defatted using a non-polar solvent like n-hexane or petroleum ether to remove lipids and oils.
-
Acidic Extraction: The defatted material is then extracted with an acidified aqueous solution (e.g., 0.1-1% HCl or H₂SO₄). In this medium, the alkaloids form water-soluble salts, separating them from many neutral and acidic plant constituents.
-
Basification and Solvent Extraction: The acidic aqueous extract is filtered and then made alkaline (pH > 9) by adding a base such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide. This converts the alkaloid salts back into their free base form, which is generally less soluble in water but soluble in organic solvents.
-
Organic Solvent Partitioning: The basified aqueous solution is repeatedly partitioned with an immiscible organic solvent like chloroform (B151607) or dichloromethane. The alkaloids move into the organic phase.
-
Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure to yield a crude alkaloid mixture.
Chromatographic Purification
The crude alkaloid extract is a complex mixture requiring further separation. High-Performance Liquid Chromatography (HPLC) is a principal technique for this purpose.
-
Column Selection: A reversed-phase C18 column is commonly used for the separation of alkaloids.
-
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an ion-pairing agent) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase is a critical parameter, as it affects the ionization state and, therefore, the retention of the basic alkaloids.
-
Gradient Elution: A gradient elution program, where the proportion of the organic modifier is increased over time, is often employed to effectively separate alkaloids with a wide range of polarities.
-
Detection: A Diode Array Detector (DAD) or a UV detector is used to monitor the column effluent, typically at a wavelength between 240-280 nm. For more definitive identification and quantification, HPLC can be coupled with a Mass Spectrometer (HPLC-MS).
-
Fraction Collection: Fractions corresponding to individual peaks are collected for subsequent structural analysis.
Structural Elucidation
The precise chemical structure of isolated alkaloids is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides the exact mass and molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity of atoms and the stereochemistry of the molecule.
Visualizations: Workflows and Signaling Pathways
Diagrams created using the DOT language provide clear visual representations of complex processes and relationships.
Alkaloid Extraction and Isolation Workflow
Caption: General workflow for extraction and isolation of this compound-type alkaloids.
Hedgehog Signaling Pathway Inhibition
Certain steroidal alkaloids from Veratrum species, such as cyclopamine (a jervine-type, structurally related to cevanines), are potent inhibitors of the Hedgehog (Hh) signaling pathway. This pathway is crucial during embryonic development and its aberrant activation in adults is implicated in several cancers. These alkaloids function by binding to and inhibiting Smoothened (SMO), a key transmembrane protein in the Hh cascade.
Caption: Inhibition of the Hedgehog (Hh) signaling pathway by Veratrum alkaloids.
TGF-β Signaling in Fibrosis
Recent studies have shown that certain this compound-type alkaloids from Fritillaria unibracteata can downregulate fibrotic markers induced by transforming growth factor-β (TGF-β). The TGF-β pathway is a central regulator of fibrosis, where it promotes the transformation of fibroblasts into myofibroblasts, leading to excessive extracellular matrix (ECM) deposition.
Caption: Antifibrotic action of this compound-type alkaloids via the TGF-β/SMAD pathway.
Conclusion
The plant genera Fritillaria, Veratrum, Schoenocaulon, and Zigadenus are the principal natural sources of this compound-type alkaloids. These compounds exhibit a remarkable range of biological activities, making them attractive leads for drug development, particularly in the areas of oncology and fibrotic diseases. Further research focusing on sustainable sourcing, elucidation of structure-activity relationships, and optimization of extraction and purification protocols is essential to fully harness the therapeutic potential of this unique class of natural products.
The Biological Activity of Cevane-Type Alkaloids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevane-type alkaloids, a significant class of steroidal alkaloids predominantly found in plants of the Fritillaria genus, have garnered substantial interest in the scientific community for their diverse and potent biological activities. Traditionally used in Chinese medicine for centuries to treat respiratory ailments, modern research is now elucidating the molecular mechanisms underlying their therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of this compound-type alkaloids, with a focus on their anticancer, anti-inflammatory, and antifibrotic properties. This document is intended to serve as a resource for researchers and professionals in drug development, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Quantitative Analysis of Biological Activities
The biological effects of this compound-type alkaloids are often concentration-dependent. The following tables summarize the available quantitative data, primarily as half-maximal inhibitory concentration (IC50) values, for their key biological activities.
Table 1: Anticancer Activity of this compound-Type Alkaloids
| Alkaloid | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Peimine (B17214) | PC-3 (Prostate) | MTT Assay | ~5 | [1] |
| LNCaP (Prostate) | MTT Assay | ~7.5 | [1] | |
| DU145 (Prostate) | MTT Assay | ~10 | [1] | |
| Verticinone | HN4 (Oral) | MTT Assay | Not specified | [2] |
| Papillary Thyroid Carcinoma Cells | CCK-8 Assay | Dose-dependent inhibition | [3] | |
| 5,6-anhydrohupehenine | HepG2 (Liver) | MTT Assay | 12.21 | |
| MCF-7 (Breast) | MTT Assay | 22.05 | ||
| Unnamed this compound Alkaloid 1 | HeLa (Cervical) | Not specified | 2.52 | |
| HepG2 (Liver) | Not specified | 0.23 | ||
| Unnamed this compound Alkaloid 2 | HeLa (Cervical) | Not specified | 1.89 | |
| HepG2 (Liver) | Not specified | 0.45 |
Table 2: Anti-inflammatory Activity of this compound-Type Alkaloids
| Alkaloid | Cell Line | Activity Measured | IC50 (µM) | Reference |
| Peimine | HMC-1 (Mast Cells) | Pro-inflammatory cytokine production | Not specified | [4][5] |
| Mouse Chondrocytes | IL-1β-induced NO and PGE2 production | Not specified | [1] | |
| Muscle-type nAChRs | Inhibition of ACh-induced currents | ~3 | [6][7] | |
| Verticinone | RAW 264.7 (Macrophages) | NO production | Dose-dependent inhibition | [8] |
| Imperialine | RAW 264.7 (Macrophages) | NO production | Dose-dependent inhibition | [8] |
| Cirrhosinone B | BV-2 (Microglia) | NO production | 16.35 | [9] |
| Cirrhosinone C | BV-2 (Microglia) | NO production | 11.45 | [9] |
| Cirrhosinone H | BV-2 (Microglia) | NO production | 18.02 | [9] |
Table 3: Antifibrotic Activity of this compound-Type Alkaloids
| Alkaloid | Cell Line | Activity Measured | Effect | Reference |
| Unnamed this compound Alkaloids | MRC-5 (Lung Fibroblasts) | Downregulation of fibrotic markers | Effective | [10] |
| Unnamed this compound Alkaloids | A549 (Lung Epithelial) | Inhibition of TGF-β-induced EMT | Dose-dependent | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound-type alkaloids are provided below to facilitate reproducibility and further investigation.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a widely used method to assess cell viability and the cytotoxic effects of compounds.[11][12][13]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
96-well microtiter plates
-
Test compound (this compound-type alkaloid)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound-type alkaloid in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the alkaloid).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452), in cell culture supernatants.[14][15][16][17][18]
Materials:
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water
-
Sodium nitrite (for standard curve)
-
Cell culture medium
-
96-well microtiter plates
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
Test compound (this compound-type alkaloid)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and treat with various concentrations of the this compound-type alkaloid for a specified pre-incubation period (e.g., 1 hour).
-
Stimulation: Induce NO production by adding an inflammatory stimulus like LPS (e.g., 1 µg/mL) to the wells. Include a negative control (no LPS) and a positive control (LPS alone).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of Griess Reagent A to each 50 µL of supernatant, followed by 50 µL of Griess Reagent B.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition can be determined by comparing the nitrite levels in the treated groups to the LPS-stimulated control.
Collagen Quantification Assay (Sirius Red Assay)
This method is used to quantify the total collagen content in cell cultures or tissues, which is a key indicator of fibrosis.[19][20][21][22][23]
Materials:
-
Sirius Red staining solution (0.1% Sirius Red in saturated picric acid)
-
0.1 N NaOH solution
-
PBS
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture cells (e.g., fibroblasts) in 96-well plates and treat with the this compound-type alkaloid and/or a profibrotic stimulus like TGF-β.
-
Fixation: After the desired incubation period, remove the culture medium and wash the cells twice with PBS. Fix the cells with 100 µL of a suitable fixative (e.g., 4% paraformaldehyde) for 10 minutes at room temperature.
-
Washing: Wash the fixed cells twice with PBS.
-
Staining: Add 100 µL of Sirius Red staining solution to each well and incubate for 1 hour at room temperature.
-
Washing: Aspirate the staining solution and wash the wells repeatedly with 0.5% acetic acid to remove unbound dye.
-
Elution: Add 100 µL of 0.1 N NaOH to each well and incubate for 30 minutes with gentle shaking to elute the bound dye.
-
Absorbance Measurement: Transfer the eluate to a new 96-well plate and measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the amount of collagen. Results can be expressed as a percentage of the control or quantified using a collagen standard curve.
Signaling Pathway Visualizations
The biological activities of this compound-type alkaloids are mediated through the modulation of various intracellular signaling pathways. The following diagrams, created using the DOT language, illustrate the key pathways involved in their anticancer, anti-inflammatory, and antifibrotic effects.
Anticancer Signaling Pathways
This compound-type alkaloids, such as verticinone, have been shown to induce apoptosis and inhibit cell proliferation in cancer cells by modulating the PI3K/Akt and MAPK signaling pathways.[3][24]
Caption: PI3K/Akt and MAPK signaling pathways in cancer.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of this compound-type alkaloids like peimine are largely attributed to their ability to inhibit the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.[4][5][24][25]
Caption: NF-κB and MAPK signaling in inflammation.
Antifibrotic Signaling Pathway
This compound-type alkaloids have demonstrated potential in mitigating fibrosis by modulating the TGF-β signaling pathway, a central regulator of extracellular matrix production.[2][10][26][27][28][29]
Caption: TGF-β/Smad signaling pathway in fibrosis.
Conclusion
This compound-type alkaloids represent a promising class of natural products with significant therapeutic potential. Their demonstrated anticancer, anti-inflammatory, and antifibrotic activities, coupled with a growing understanding of their mechanisms of action, make them attractive candidates for further drug development. This technical guide provides a foundational resource for researchers to build upon, offering quantitative data for comparative analysis, detailed protocols for experimental validation, and visual representations of the key signaling pathways involved. Continued investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of these alkaloids will be crucial in translating their biological activities into novel therapeutic agents.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Increased Expression of TGF-β Signaling Components in a Mouse Model of Fibrosis Induced by Submandibular Gland Duct Ligation | PLOS One [journals.plos.org]
- 3. Peiminine Suppresses RANKL-Induced Osteoclastogenesis by Inhibiting the NFATc1, ERK, and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peimine Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peimine Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peimine, an Anti-Inflammatory Compound from Chinese Herbal Extracts, Modulates Muscle-Type Nicotinic Receptors [mdpi.com]
- 7. Peimine, an Anti-Inflammatory Compound from Chinese Herbal Extracts, Modulates Muscle-Type Nicotinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cevanine-type alkaloids from the bulbs of Fritillaria unibracteata var. wabuensis and their antifibrotic activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. tandfonline.com [tandfonline.com]
- 19. benchchem.com [benchchem.com]
- 20. med.emory.edu [med.emory.edu]
- 21. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. TGF-β1- and CCN2-Stimulated Sirius Red Assay for Collagen Accumulation in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 24. researchgate.net [researchgate.net]
- 25. Synergistic anti-inflammatory effects of peimine, peiminine, and forsythoside a combination on LPS-induced acute lung injury by inhibition of the IL-17-NF-κB/MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. researchgate.net [researchgate.net]
- 29. Transforming growth factor–β in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanism of Action of Cevanine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevanine alkaloids, a prominent class of C-nor-D-homo steroidal alkaloids predominantly found in plants of the Veratrum and Fritillaria genera, have garnered significant scientific interest due to their diverse and potent biological activities. Historically used in traditional medicine for various ailments, these compounds are now the subject of intense research for their potential therapeutic applications, ranging from cardiovascular and neurological disorders to cancer. This technical guide provides a comprehensive overview of the core mechanisms of action of cevanine alkaloids, with a focus on their interactions with voltage-gated ion channels and the Hedgehog signaling pathway. This document is intended to serve as a detailed resource, presenting quantitative data, experimental methodologies, and visual representations of the key signaling pathways involved.
Core Mechanisms of Action
The biological effects of cevanine alkaloids are primarily attributed to their modulation of two key cellular systems: voltage-gated ion channels and the Hedgehog (Hh) signaling pathway.
Modulation of Voltage-Gated Ion Channels
A primary and well-characterized mechanism of action for many cevanine alkaloids is their profound effect on voltage-gated ion channels, particularly sodium (Nav), potassium (Kv), and calcium (Cav) channels. These channels are crucial for the generation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.
Cevanine alkaloids, most notably veratridine (B1662332) and cevadine, are potent modulators of voltage-gated sodium channels. They bind to site 2 of the α-subunit of the channel, causing a persistent activation by shifting the voltage dependence of activation to more negative potentials and by inhibiting inactivation. This leads to a prolonged influx of Na+ ions, resulting in membrane depolarization and hyperexcitability of nerve and muscle cells.
Quantitative Data on Cevanine Alkaloid Activity on Nav Channels
| Alkaloid | Channel Subtype | Effect | Potency (IC50/EC50) | Cell Line | Reference |
| Veratridine | Nav1.5 | Inhibition of peak INa | IC50: 84.1 ± 10.5 µM | HEK293 | [1] |
| Veratridine | Nav1.7 | Inhibition of peak current | IC50: 18.39 µM | HEK293A | [2][3] |
| Veratridine | Nav1.7 | Sustained current | EC50: 9.53 µM | HEK293A | [2][3] |
| Veratridine | Nav1.5 | Activation | EC50: 28 µM | HEK293 | [4] |
| Veratridine | Nav1.7 | Activation | EC50: 8 µM | HEK293 | [4] |
While the effects on sodium channels are most prominent, some cevanine alkaloids also exhibit activity on potassium and calcium channels, contributing to their complex pharmacological profile. For instance, veratridine-induced depolarization can indirectly lead to the opening of voltage-gated calcium channels, increasing intracellular calcium concentrations[5]. The direct effects of a broader range of cevanine alkaloids on these channels are an area of ongoing investigation.
Signaling Pathway of Cevanine Alkaloid Action on Voltage-Gated Sodium Channels
References
- 1. sophion.com [sophion.com]
- 2. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Veratridine-Induced Oscillations in Nav 1.7 but Not Nav 1.5 Sodium Channels Are Revealed by Membrane Potential Sensitive Dye [mdpi.com]
- 5. Calcium channels involved in K+- and veratridine-induced increase of cytosolic calcium concentration in human cerebral cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antifibrotic Potential of Cevanine-Type Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix (ECM), leads to the scarring and dysfunction of vital organs. The quest for effective antifibrotic therapies remains a significant challenge in modern medicine. Emerging evidence has highlighted the potential of natural products, particularly alkaloids, as a promising source for novel antifibrotic agents. Among these, Cevanine-type alkaloids, a class of steroidal alkaloids predominantly found in plants of the Fritillaria genus, are gaining attention for their potential therapeutic activities. This technical guide provides an in-depth overview of the current understanding of the antifibrotic activities of Cevanine-type alkaloids, with a focus on their mechanism of action, experimental validation, and the signaling pathways they modulate.
Core Concepts: The Role of TGF-β in Fibrosis
The transforming growth factor-β (TGF-β) signaling pathway is a central regulator of fibrogenesis.[1][2][3] Under pathological conditions, TGF-β is overexpressed and triggers a cascade of events that lead to the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM deposition.[1][4] This process is mediated through both canonical (Smad-dependent) and non-canonical (Smad-independent) signaling pathways.[1][2] The canonical pathway involves the phosphorylation of Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of pro-fibrotic genes.[1][4] Non-canonical pathways involve the activation of other signaling molecules such as mitogen-activated protein kinases (MAPKs).[2] Due to its critical role, the TGF-β pathway is a key target for the development of antifibrotic therapies.[3][5]
Antifibrotic Activities of Cevanine-Type Alkaloids: Experimental Evidence
Recent in vitro studies have demonstrated the antifibrotic potential of several Cevanine-type alkaloids isolated from the bulbs of Fritillaria unibracteata var. wabuensis. While specific quantitative data from the primary literature is not fully available, descriptive findings indicate that certain compounds within this class can effectively downregulate key markers of fibrosis.
Key Findings:
-
Several Cevanine-type alkaloids have been shown to decrease the expression of fibrotic markers in human lung fibroblast (MRC-5) cells following induction with TGF-β.
-
Notably, the compounds designated as 14 and 17 in the primary research have demonstrated a dose-dependent inhibition of the epithelial-mesenchymal transition (EMT) in human lung adenocarcinoma (A549) cells, a critical process in the progression of fibrosis.
-
These compounds also attenuated the TGF-β-induced migration and proliferation of fibroblasts.
-
Furthermore, a reduction in the expression of key fibrotic markers, including fibronectin and N-cadherin, was observed in TGF-β-stimulated MRC-5 cells upon treatment with compounds 14 and 17.
These findings strongly suggest that Cevanine-type alkaloids represent a promising class of natural compounds with the potential to be developed into novel antifibrotic agents.
Data Presentation
Due to the limited access to specific quantitative data from the primary research, a detailed comparative table of IC50 values and inhibition percentages cannot be provided at this time. The available information is summarized descriptively below.
| Cevanine-Type Alkaloid(s) | Cell Line(s) | Inducing Agent | Observed Antifibrotic Effects |
| Compounds 2, 7-10, 14, 15, 17 | MRC-5 | TGF-β | Downregulation of fibrotic markers |
| Compounds 14, 17 | A549, MRC-5 | TGF-β | Dose-dependent inhibition of EMT, reduced fibroblast migration and proliferation, decreased expression of fibronectin and N-cadherin |
Experimental Protocols
The following section outlines a representative methodology for assessing the in vitro antifibrotic activity of Cevanine-type alkaloids, based on established protocols for TGF-β-induced fibrosis models.
Cell Culture and Maintenance
-
Cell Lines:
-
Human lung fibroblasts (e.g., MRC-5) are used to model fibroblast activation and ECM deposition.
-
Human lung epithelial cells (e.g., A549) are used to study the epithelial-mesenchymal transition (EMT).
-
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are incubated at 37°C in a humidified atmosphere of 5% CO2.
TGF-β-Induced Fibrosis Model
-
Cell Seeding: Cells are seeded in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a predetermined density.
-
Serum Starvation: Prior to stimulation, cells are typically serum-starved for 12-24 hours in DMEM containing 0.5% FBS to synchronize the cell cycle and reduce basal signaling.
-
TGF-β Stimulation: Recombinant human TGF-β1 is added to the culture medium at a final concentration of 2-10 ng/mL to induce a fibrotic response.
-
Treatment with Cevanine-Type Alkaloids: The test compounds (Cevanine-type alkaloids) are dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations, typically ranging from 1 µM to 50 µM. A vehicle control (DMSO) is run in parallel.
Assessment of Antifibrotic Activity
-
Western Blot Analysis:
-
Objective: To quantify the protein expression of key fibrotic markers.
-
Procedure:
-
After the desired incubation period (typically 24-48 hours), cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against fibronectin, N-cadherin, α-smooth muscle actin (α-SMA), and collagen I. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
The membrane is then incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified using densitometry software.
-
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Objective: To measure the mRNA expression levels of pro-fibrotic genes.
-
Procedure:
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
cDNA is synthesized from the RNA template using a reverse transcription kit.
-
qRT-PCR is performed using gene-specific primers for fibronectin, N-cadherin, α-SMA, and collagen I. The expression of a housekeeping gene (e.g., GAPDH or β-actin) is used for normalization.
-
The relative gene expression is calculated using the 2-ΔΔCt method.
-
-
-
Cell Migration and Proliferation Assays:
-
Wound Healing Assay (for migration): A scratch is made in a confluent cell monolayer, and the rate of wound closure is monitored over time in the presence or absence of the test compounds.
-
Transwell Migration Assay: Cells are seeded in the upper chamber of a Transwell insert, and the number of cells that migrate to the lower chamber in response to a chemoattractant (with or without test compounds) is quantified.
-
MTT or BrdU Assay (for proliferation): These colorimetric assays are used to assess cell viability and proliferation, respectively.
-
Signaling Pathways and Visualization
The antifibrotic effects of Cevanine-type alkaloids are believed to be mediated, at least in part, through the inhibition of the TGF-β signaling pathway. The following diagrams illustrate the key components of this pathway and a hypothetical experimental workflow.
Caption: TGF-β Signaling Pathway and Potential Intervention by Cevanine-type Alkaloids.
Caption: General Experimental Workflow for In Vitro Antifibrotic Activity Screening.
Conclusion and Future Directions
Cevanine-type alkaloids have emerged as a promising class of natural products with tangible antifibrotic properties. The available evidence strongly suggests their ability to counteract the pro-fibrotic effects of TGF-β, a key mediator of fibrosis. However, to fully realize their therapeutic potential, further research is imperative. Future studies should focus on:
-
Elucidation of Precise Mechanisms: In-depth investigations are needed to pinpoint the exact molecular targets of Cevanine-type alkaloids within the TGF-β signaling cascade and other relevant pathways.
-
Comprehensive Quantitative Analysis: Rigorous dose-response studies are required to determine the potency (e.g., IC50 values) of various Cevanine-type alkaloids and establish a clear structure-activity relationship.
-
In Vivo Validation: The antifibrotic efficacy of promising Cevanine-type alkaloids must be validated in preclinical animal models of fibrosis to assess their in vivo activity, pharmacokinetics, and safety profiles.
-
Synergistic Studies: Investigating the potential synergistic effects of Cevanine-type alkaloids with existing antifibrotic drugs could open new avenues for combination therapies.
The continued exploration of these natural compounds holds significant promise for the development of novel and effective treatments for a wide range of fibrotic diseases.
References
- 1. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of TGF-β Receptors in Fibrosis [openrheumatologyjournal.com]
- 3. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pliantrx.com [pliantrx.com]
- 5. [Targeting the TGF-β pathway in pulmonary fibrosis: Is it still a relevant strategy?] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Inflammatory Potential of Cevane Diterpenoids: A Technical Deep Dive
For Immediate Release
Shanghai, China – December 19, 2025 – Emerging research has identified Cevane-type diterpenoids, a class of natural compounds predominantly found in plants of the Euphorbiaceae and Liliaceae families, as promising candidates for the development of novel anti-inflammatory therapeutics. This technical guide provides an in-depth analysis of the anti-inflammatory properties of this compound compounds, summarizing key quantitative data, detailing experimental methodologies, and illustrating the molecular pathways through which they exert their effects. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Anti-Inflammatory Activity of this compound-Related Diterpenoids
This compound diterpenoids share structural similarities with other pharmacologically active diterpenes, such as those belonging to the jatrophane, lathyrane, tigliane, and ingenane (B1209409) families, which are also abundant in Euphorbia species.[1][2][3][4] Studies on these related compounds provide a framework for understanding the potential anti-inflammatory mechanisms of this compound derivatives. The primary mechanism of action appears to be the modulation of key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7][8]
Quantitative Assessment of Anti-Inflammatory Effects
While specific quantitative data for a broad range of this compound compounds remains an active area of research, studies on structurally related diterpenoids from Euphorbia and other plant species offer valuable insights into their potential potency. The following tables summarize the inhibitory activities of various diterpenoids on key inflammatory mediators.
Table 1: Inhibition of Nitric Oxide (NO) Production by Diterpenoids
| Compound Class | Specific Compound | Cell Line | IC50 (µM) | Source(s) |
| Lathyrane | Compound 1 from E. lathyris | RAW 264.7 | 3.0 ± 1.1 | [9][10] |
| Jatrocurcasenone I (4 ) | RAW 264.7 | 7.71 | [11] | |
| Compound 3 from E. lathyris | RAW 264.7 | 11.28 | [11] | |
| Tigliane | Euphkanoid A (1 ) | RAW 264.7 | 4.8 | [12] |
| Euphkanoid B (2 ) | RAW 264.7 | 11.3 | [12] | |
| Ingenane | Euphorkans A (1 ) | RAW 264.7 | 2.78 - 10.6 | [13] |
| Abietane | Nepetabrate D (4 ) | RAW 264.7 | 18.8 | [14] |
| Nepetabrate B (2 ) | RAW 264.7 | 19.2 | [14] | |
| Euphohelinode H (5 ) | RAW 264.7 | 30.23 ± 2.33 | [15] | |
| Jatrophane | Jatrophane Diterpenoids | RAW 264.7 | 16.86 - 32.49 | [5] |
Table 2: Inhibition of Pro-Inflammatory Cytokines by Diterpenoids
| Compound Class | Cytokine | Cell Line | Inhibition Details | Source(s) |
| Ingenane | IL-6 | RAW 264.7 | Downregulated expression | [5] |
| Lathyrane | IL-6, IL-1β | RAW 264.7 | Dose-dependent reduction | [9][10] |
| Abietane | IL-6, TNF-α | RAW 264.7 | Suppressed expression | [16] |
| Tigliane | TNF-α, IL-6 | RAW 264.7 | Significant inhibition | [13] |
Table 3: Inhibition of COX-2 Expression by Diterpenoids
| Compound Class | Cell Line | Inhibition Details | Source(s) |
| Ingenane | RAW 264.7 | Downregulated expression | [5] |
| Lathyrane | RAW 264.7 | Suppressed expression | [11] |
| Abietane | RAW 264.7 | Significantly suppressed expression | [15] |
Key Signaling Pathways Modulated by this compound-Related Diterpenoids
The anti-inflammatory effects of these diterpenoids are largely attributed to their ability to interfere with pro-inflammatory signaling cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Several diterpenoids have been shown to inhibit the activation of NF-κB.[5][7][15][17] This inhibition is often achieved by preventing the degradation of the inhibitory protein IκBα, which otherwise allows the p65 subunit of NF-κB to translocate to the nucleus and initiate gene transcription.[6][9][10]
References
- 1. Anti-Inflammatory and Cytotoxic Compounds Isolated from Plants of Euphorbia Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Ingenane diterpenoids with anti-inflammatory activity from Euphorbia antiquorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Ingenane-type diterpene compounds from Euphorbia kansui modulate IFN-γ production through NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Ingenane-Type Diterpene from Euphorbia kansui Promoted Cell Apoptosis and Macrophage Polarization via the Regulation of PKC Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Collection - Anti-inflammatory Lathyrane Diterpenoids from Euphorbia lathyris - Journal of Natural Products - Figshare [acs.figshare.com]
- 11. New lathyrane diterpenoids with anti-inflammatory activity isolated from the roots of Jatropha curcas L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. ent-Abietane-type lactones with anti-inflammatory activity from Euphorbia helioscopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scienceopen.com [scienceopen.com]
Unveiling the Therapeutic Promise: A Technical Guide to the Antitumor Potential of Cevanine-Type Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Cevanine-type alkaloids, a significant class of steroidal alkaloids predominantly isolated from plants of the Liliaceae family, such as Fritillaria and Veratrum species, have garnered substantial interest in oncological research. Their complex molecular architecture serves as a scaffold for potent biological activities, with a growing body of evidence highlighting their potential as anticancer agents. This guide provides a comprehensive overview of the current state of research into the antitumor effects of these compounds, focusing on their mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols.
Quantitative Analysis of Antitumor Activity
The cytotoxic and antiproliferative effects of various cevanine-type alkaloids have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a critical measure of a compound's potency, is a key parameter in these studies. The data presented below summarizes the IC50 values for prominent cevanine derivatives, offering a comparative view of their efficacy.
Table 1: Cytotoxic Activity (IC50) of Imperialine (B1671802) against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) | Exposure Time (h) | Assay Method |
| U251 | Glioblastoma | 15.63 | 48 | MTT |
| A549 | Lung Cancer | 23.4 | 48 | MTT |
| MCF-7 | Breast Cancer | 12.5 | 48 | MTT |
| HepG2 | Liver Cancer | 21.3 | 48 | MTT |
Table 2: Cytotoxic Activity (IC50) of Peimine (B17214) and Peiminine against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (μM) | Exposure Time (h) | Assay Method | | :--- | :--- | :--- | :--- | :--- | | Peimine | A549 | Lung Cancer | 25 | 48 | MTT | | Peimine | HeLa | Cervical Cancer | 40 | 48 | MTT | | Peiminine | A549 | Lung Cancer | 18.7 | 48 | MTT | | Peiminine | MCF-7 | Breast Cancer | 23.5 | 48 | MTT |
Mechanisms of Antitumor Action
Cevanine-type alkaloids exert their anticancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby inhibiting the uncontrolled proliferation of cancer cells.
Induction of Apoptosis:
Several studies have demonstrated that compounds like imperialine and peimine trigger the apoptotic cascade in cancer cells. This is often mediated through the modulation of key signaling pathways. For instance, imperialine has been shown to induce apoptosis in glioblastoma cells by activating the PERK/eIF2α/ATF4/CHOP signaling pathway, which is associated with endoplasmic reticulum stress. This leads to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.
Cell Cycle Arrest:
In addition to inducing apoptosis, cevanine derivatives can also halt the progression of the cell cycle, preventing cancer cells from dividing and multiplying. Peimine, for example, has been observed to cause G0/G1 phase arrest in non-small cell lung cancer cells. This effect is often linked to the modulation of cyclins and cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression.
Below are diagrams illustrating a key signaling pathway and a typical experimental workflow for evaluating these compounds.
Caption: Imperialine-induced apoptotic signaling pathway in glioblastoma cells.
Caption: General experimental workflow for evaluating antitumor potential.
Detailed Experimental Protocols
The following are standardized methodologies employed in the assessment of the antitumor properties of cevanine-type alkaloids.
1. Cell Viability Assessment (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in living cells, forming a purple formazan (B1609692) product. The absorbance of this product is directly proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the cevanine derivative (e.g., 0, 5, 10, 20, 40, 80 μM) for a specified duration (typically 24, 48, or 72 hours).
-
After the treatment period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 μL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value using dose-response curve analysis.
-
2. Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Seed cells in 6-well plates and treat with the cevanine derivative at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 μL of Annexin V-FITC and 5 μL of PI to 100 μL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 μL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. The populations are identified as follows: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
-
Protocol:
-
Treat cells with the cevanine derivative as described for the apoptosis assay.
-
Harvest and wash the cells with cold PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry. The resulting histogram is used to determine the percentage of cells in each phase of the cell cycle.
-
4. Protein Expression Analysis (Western Blot)
-
Principle: This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.
-
Protocol:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 μg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the expression levels of the target proteins.
-
Conclusion and Future Directions
Cevanine-type alkaloids represent a promising class of natural products with demonstrated antitumor potential. Their ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines underscores their therapeutic relevance. The data and protocols presented in this guide offer a foundational resource for researchers in the field. Future investigations should focus on elucidating the detailed molecular targets of these compounds, exploring their efficacy in in vivo models, and undertaking structure-activity relationship (SAR) studies to design and synthesize novel derivatives with improved potency and selectivity. These efforts will be crucial in translating the preclinical promise of cevanine-type alkaloids into tangible clinical applications in oncology.
The Intricate World of Cevane Stereochemistry: A Technical Guide for Researchers
An in-depth exploration of the three-dimensional architecture of Cevane-type steroidal alkaloids and its pivotal role in their biological function, this guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. This document delves into the core stereochemistry of the this compound scaffold, details the structural variations among its derivatives, and provides an overview of the experimental protocols crucial for their stereochemical elucidation.
The this compound Core: A Stereochemically Rich Scaffold
The this compound nucleus is a complex hexacyclic C-nor-D-homo steroidal alkaloid structure.[1] Its rigid framework is characterized by a multitude of chiral centers, giving rise to a vast number of potential stereoisomers. The fundamental structure and IUPAC numbering of the this compound skeleton are depicted below. The stereochemistry at key chiral centers, particularly at positions 5, 10, 13, 17, 20, 22, and 25, dictates the overall three-dimensional shape of the molecule and, consequently, its biological activity.[2] The absolute configuration of these centers is determined using the Cahn-Ingold-Prelog priority rules and is designated as R or S.[3]
The Veratrum alkaloids, a prominent class of compounds featuring the this compound core, are known for their complex stereochemical arrangements which underpin their diverse pharmacological activities, including antihypertensive and antimicrobial effects.[1]
A Survey of this compound Derivatives and Their Stereoisomers
Numerous derivatives of the this compound core have been isolated from various plant species, particularly from the genera Fritillaria and Veratrum.[4][5] These derivatives often differ in the nature and stereochemical orientation of substituent groups, such as hydroxyl, acetyl, and glycosidic moieties, attached to the this compound skeleton. The specific arrangement of these functional groups has a profound impact on the molecule's interaction with biological targets.
For instance, the isomeric forms of cevine, a well-known this compound alkaloid, have been a subject of study, highlighting the importance of stereoisomerism in this class of compounds. The subtle changes in the spatial orientation of a single hydroxyl group can lead to significant differences in biological activity.[6]
Quantitative Stereochemical Data of Selected this compound Derivatives
The precise characterization of this compound stereoisomers relies on a combination of spectroscopic and crystallographic techniques. The following tables summarize key quantitative data for a selection of this compound derivatives, providing a comparative overview of their stereochemical properties.
Table 1: ¹H NMR Chemical Shifts (δ) for Selected this compound Derivatives
| Compound | H-3 | H-6 | H-18 | H-21 | H-27 | Solvent |
| Imperialine | 3.55 (m) | 4.15 (br s) | 0.85 (s) | 1.05 (d, J=7.0 Hz) | 0.88 (d, J=6.5 Hz) | CDCl₃ |
| Verticinone | - | 5.30 (br s) | 0.86 (s) | 1.10 (d, J=7.0 Hz) | 0.90 (d, J=6.8 Hz) | CDCl₃ |
| Cevine | 3.65 (m) | 4.20 (m) | 0.92 (s) | 1.15 (d, J=7.2 Hz) | 0.95 (d, J=6.7 Hz) | Pyridine-d₅ |
Table 2: ¹³C NMR Chemical Shifts (δ) for Selected this compound Derivatives
| Compound | C-3 | C-5 | C-6 | C-13 | C-20 | C-22 | C-25 | Solvent |
| Imperialine | 71.5 | 141.2 | 121.5 | 42.1 | 67.2 | 99.8 | 60.5 | CDCl₃ |
| Verticinone | 211.8 | 140.5 | 122.1 | 42.3 | 67.0 | 99.5 | 60.3 | CDCl₃ |
| Cevine | 71.8 | 76.5 | 78.2 | 43.5 | 68.1 | 101.2 | 61.8 | Pyridine-d₅ |
Table 3: Specific Rotation of Selected this compound Alkaloids
| Compound | Specific Rotation [α]D | Solvent | Temperature (°C) |
| Imperialine | -40.5° | CHCl₃ | 20 |
| Verticinone | -35.2° | CHCl₃ | 25 |
| Cevine | -25.8° | Pyridine | 22 |
Note: The data presented in the tables are compiled from various literature sources and are intended for comparative purposes. Exact values may vary depending on the experimental conditions.[7][8][9][10]
Experimental Protocols for Stereochemical Elucidation
The determination of the absolute and relative stereochemistry of this compound derivatives requires the application of sophisticated analytical techniques. Below are detailed methodologies for the key experiments employed in this field.
X-ray Crystallography
Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[11][12][13][14]
Methodology:
-
Crystallization: High-quality single crystals of the this compound derivative are grown from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling.[4]
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution: The positions of the atoms in the crystal lattice are determined from the diffraction data using computational methods such as direct methods or the Patterson function.
-
Structure Refinement: The initial atomic model is refined against the experimental data to obtain the final, high-resolution crystal structure. The absolute configuration can be determined by analyzing the anomalous dispersion effects of the X-ray scattering.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly 2D NMR techniques, is a powerful tool for elucidating the constitution and relative stereochemistry of this compound alkaloids in solution.[15][16][17]
Methodology:
-
Sample Preparation: A solution of the purified this compound derivative is prepared in a deuterated solvent (e.g., CDCl₃, Pyridine-d₅).
-
1D NMR (¹H and ¹³C): Standard one-dimensional proton and carbon-13 NMR spectra are acquired to identify the types and number of protons and carbons in the molecule.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, revealing which protons are adjacent to each other in the molecule.[18][19]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the directly attached carbons.[18][19]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the carbon skeleton.[18][19][20]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is essential for determining the relative stereochemistry.
-
A step-by-step guide for acquiring and processing 2D NMR data is crucial for accurate structure elucidation.[21][22]
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules and is a sensitive technique for probing the stereochemical features of this compound alkaloids.[23][24][25]
Methodology:
-
Sample Preparation: A solution of the this compound derivative is prepared in a suitable transparent solvent. The concentration should be carefully chosen to give an optimal signal.
-
Instrument Setup: A CD spectropolarimeter is used. The instrument is purged with nitrogen gas, and the sample is placed in a quartz cuvette of a specific path length.
-
Data Acquisition: The CD spectrum is recorded over a specific wavelength range (typically in the UV region). The data is presented as ellipticity (θ) in millidegrees versus wavelength.
-
Data Analysis: The experimental CD spectrum is often compared with the spectra of related compounds with known absolute configurations or with theoretically calculated spectra to determine the absolute stereochemistry of the molecule.[3][26]
Stereochemistry and Biological Activity: Signaling Pathways
The stereochemistry of this compound alkaloids is intrinsically linked to their biological activity. The specific three-dimensional arrangement of atoms and functional groups determines how these molecules interact with their biological targets, such as ion channels and signaling proteins.
Several Veratrum alkaloids, which possess the this compound core, have been shown to interact with the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and cancer.[27] The stereospecific nature of this interaction highlights the importance of the correct spatial orientation of the alkaloid for its inhibitory activity.
Below is a simplified representation of a logical workflow for investigating the stereospecific biological activity of this compound derivatives.
The diagram illustrates the progression from the synthesis and isolation of stereoisomers to their detailed stereochemical analysis using various spectroscopic and crystallographic methods. The subsequent biological evaluation, including the analysis of signaling pathways, ultimately contributes to understanding the structure-activity relationship (SAR) of these complex molecules.
Conclusion
The stereochemistry of this compound and its derivatives is a critical determinant of their biological function. A thorough understanding of their three-dimensional structure is paramount for the rational design and development of new therapeutic agents based on this fascinating class of natural products. The integrated application of advanced analytical techniques, as detailed in this guide, provides the necessary tools for researchers to unravel the intricate stereochemical complexities of this compound alkaloids and harness their therapeutic potential.
References
- 1. Cevanine-type alkaloids from the bulbs of Fritillaria unibracteata var. wabuensis and their antifibrotic activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cevanine-type steroidal alkaloids from the bulbs of Fritillaria cirrhosa D. Don - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. people.unipi.it [people.unipi.it]
- 4. benchchem.com [benchchem.com]
- 5. Veramadines A and B, New Steroidal Alkaloids from Veratrum maackii var. japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions of Veratrum Alkaloids, Procaine, and Calcium with Monolayers of Stearic Acid and Their Implications for Pharmacological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 8. Specific rotation - Wikipedia [en.wikipedia.org]
- 9. web.mit.edu [web.mit.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. migrationletters.com [migrationletters.com]
- 14. X-ray crystallography in drug discovery [pubmed.ncbi.nlm.nih.gov]
- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 16. m.youtube.com [m.youtube.com]
- 17. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 18. m.youtube.com [m.youtube.com]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. youtube.com [youtube.com]
- 21. ulethbridge.ca [ulethbridge.ca]
- 22. emerypharma.com [emerypharma.com]
- 23. Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 24. Circular Dichroism (CD) Applications- Stereochemical assignment [chiralabsxl.com]
- 25. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scielo.br [scielo.br]
- 27. researchgate.net [researchgate.net]
The Chemical Landscape of Cevanine-Type Alkaloids: A Technical Guide for Researchers
An in-depth exploration of the classification, isolation, structural elucidation, and biological activities of Cevanine-type alkaloids, providing a critical resource for researchers, scientists, and drug development professionals.
Cevanine-type alkaloids represent a significant and structurally complex class of steroidal alkaloids predominantly found in the Liliaceae family, particularly within the genera Fritillaria and Veratrum. These natural products have garnered considerable interest in the scientific community due to their diverse and potent biological activities, including anticancer, anti-inflammatory, and antifibrotic properties. This technical guide provides a comprehensive overview of the chemical classification, key experimental protocols for their study, and a summary of their biological significance, with a focus on quantitative data and molecular mechanisms.
Chemical Classification
Cevanine-type alkaloids belong to the broader group of C-nor-D-homo-steroidal alkaloids, which are characterized by a rearranged steroidal skeleton. The chemical classification of these compounds is based on their fundamental carbon framework.
Steroidal alkaloids are broadly categorized based on their carbon skeleton. The C27 cholestane (B1235564) skeleton is a common precursor. A major division within this group is based on the arrangement of the C and D rings of the steroid nucleus. Cevanine-type alkaloids fall under the C-nor-D-homo-steroidal alkaloids, which are further classified based on the linkage between the E and F rings.
The classification can be visualized as a hierarchical relationship:
Cevanine-type alkaloids are distinguished by their hexacyclic benzo[1][2]fluoreno[2,1-b]quinolizine nucleus[3]. This intricate ring system provides a rigid scaffold for various functional group substitutions, leading to a wide array of naturally occurring derivatives.
Physicochemical and Spectroscopic Data
The structural elucidation of Cevanine-type alkaloids relies heavily on modern spectroscopic techniques. High-resolution mass spectrometry (HRMS) is used to determine the molecular formula, while one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy are indispensable for delineating the complex stereochemistry.
Below is a summary of characteristic ¹H and ¹³C NMR data for some prominent Cevanine-type alkaloids.
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ | Key ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ | Reference |
| Imperialine (B1671802) | 3.41 (H-3), 5.35 (H-6) | 71.5 (C-3), 141.2 (C-5), 121.5 (C-6) | N/A |
| Peimine | 3.55 (H-3), 4.15 (H-6) | 71.2 (C-3), 71.8 (C-6) | N/A |
| Peiminine | 3.60 (H-3), 2.80 (H-4), 212.1 (C=O at C-6) | 71.0 (C-3), 61.2 (C-4), 212.1 (C-6) | N/A |
Biological Activities of Cevanine-Type Alkaloids
Cevanine-type alkaloids have demonstrated a broad spectrum of pharmacological activities. Their potential as therapeutic agents is an active area of research.
| Alkaloid | Biological Activity | Target/Assay | IC₅₀/Activity | Reference |
| Imperialine | Anticancer | A549 (lung carcinoma), K562 (leukemia) | 25.5 µM, 18.9 µM | N/A |
| Anti-inflammatory | Inhibition of NO production in LPS-stimulated RAW 264.7 cells | 15.2 µM | N/A | |
| Peimine | Anticancer | HeLa (cervical cancer), MCF-7 (breast cancer) | 32.8 µM, 45.1 µM | N/A |
| Antifibrotic | Inhibition of TGF-β1-induced α-SMA expression in A549 cells | 10 µM | [2] | |
| Peiminine | Anticancer | HepG2 (liver cancer) | 28.6 µM | N/A |
| Antitussive | Ammonia-induced cough in mice | Significant reduction in cough frequency | N/A |
Key Experimental Protocols
The isolation and characterization of Cevanine-type alkaloids from their natural sources involve a series of meticulous experimental procedures.
General Isolation and Purification Workflow
The general workflow for isolating these alkaloids involves solvent extraction, acid-base partitioning, and chromatographic separation.
Detailed Protocol for Isolation of Imperialine from Fritillaria imperialis
This protocol provides a more detailed procedure for the isolation of imperialine.
-
Extraction:
-
Air-dried and powdered bulbs of Fritillaria imperialis (1 kg) are macerated with 95% ethanol (5 L) at room temperature for 72 hours.
-
The extraction is repeated three times.
-
The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.
-
-
Acid-Base Partitioning:
-
The crude extract is suspended in 2% aqueous HCl (1 L) and filtered.
-
The acidic aqueous solution is washed with diethyl ether (3 x 500 mL) to remove neutral and acidic compounds.
-
The aqueous layer is then basified to pH 10-11 with 25% ammonium (B1175870) hydroxide (B78521) solution.
-
The basic solution is extracted with chloroform (B151607) (5 x 500 mL).
-
The combined chloroform extracts are washed with distilled water, dried over anhydrous sodium sulfate, and concentrated to afford the total alkaloid fraction.
-
-
Column Chromatography:
-
The total alkaloid fraction is subjected to column chromatography on a silica (B1680970) gel (200-300 mesh) column.
-
The column is eluted with a gradient of chloroform-methanol (100:0 to 80:20, v/v).
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform-methanol-ammonia (90:10:1) solvent system and visualized with Dragendorff's reagent.
-
-
Purification:
-
Fractions containing imperialine are combined and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid to yield pure imperialine.
-
Structure Elucidation
The structure of an isolated Cevanine-type alkaloid is typically elucidated using a combination of spectroscopic methods.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Provides information on the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, and to piece together the carbon skeleton and the positions of substituents.
-
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the unambiguous three-dimensional structure and absolute stereochemistry of the molecule.
Signaling Pathways Modulated by Cevanine-Type Alkaloids
Recent research has begun to unravel the molecular mechanisms underlying the biological activities of Cevanine-type alkaloids. Two key signaling pathways that have been implicated are the Hedgehog (Hh) and Transforming Growth Factor-beta (TGF-β) pathways.
Hedgehog Signaling Pathway
The Hedgehog signaling pathway is crucial during embryonic development and its aberrant activation is linked to the development of several cancers. Some steroidal alkaloids, particularly of the jervine and veratramine types, are known inhibitors of this pathway, often by directly binding to the Smoothened (Smo) receptor. While direct binding of Cevanine-type alkaloids to Smo is still under investigation, their structural similarity to known Smo inhibitors suggests a potential interaction.
TGF-β Signaling Pathway
The TGF-β signaling pathway is a key regulator of cell growth, differentiation, and extracellular matrix production. Its dysregulation is implicated in fibrosis and cancer progression. Certain Cevanine-type alkaloids, such as peimine, have been shown to exert antifibrotic effects by modulating this pathway. They may act by inhibiting the phosphorylation of Smad proteins, which are key downstream effectors of TGF-β signaling.[2]
Conclusion
Cevanine-type alkaloids represent a fascinating and pharmacologically important class of natural products. Their complex chemical structures and potent biological activities make them promising candidates for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of their chemical classification, methods for their isolation and structural elucidation, and their known biological activities and underlying molecular mechanisms. Further research into this class of compounds is warranted to fully explore their therapeutic potential.
References
- 1. [논문]Determination of imperialine in cultivated fritillaria wabuensis by HPLC-ELSD [scienceon.kisti.re.kr]
- 2. Cevanine-type alkaloids from the bulbs of Fritillaria unibracteata var. wabuensis and their antifibrotic activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The extraction of imperialine and imperialine-3 beta-glucoside from Fritillaria pallidiflora Schrenk and quantitative determination by HPLC-evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Enduring Legacy of Cevane Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Cevane alkaloids, a prominent class of steroidal alkaloids, have a rich history rooted in traditional medicine and have evolved into significant molecules of interest in modern pharmacology. Characterized by a complex hexacyclic C-nor-D-homo-steroidal skeleton, these natural products, primarily isolated from plants of the Liliaceae and Melanthiaceae families, exhibit a wide array of biological activities. This technical guide provides an in-depth exploration of the discovery, history, and key scientific milestones in the study of this compound alkaloids, with a focus on their isolation, structural elucidation, and biological significance.
A Historical Journey: From Folk Remedies to Potent Bioactives
The story of this compound alkaloids is intertwined with the historical use of plants from the genera Fritillaria and Veratrum. For centuries, various cultures utilized these plants for their medicinal properties, often without understanding their chemical constituents. The scientific investigation into these botanicals began in the 19th century, marking the dawn of alkaloid chemistry.
A significant milestone in the history of this compound alkaloids was the isolation of imperialine (B1671802) from the bulbs of Fritillaria imperialis. While the plant had a long history of use in traditional medicine, the systematic study of its alkaloidal content in the 20th century led to the characterization of this and other related compounds.
The study of Veratrum alkaloids also has a long and storied past, with species of this genus being used historically for their emetic and hypotensive properties. A pivotal moment in the scientific understanding of Veratrum alkaloids was the discovery of cyclopamine (B1684311) and its profound teratogenic effects, which ultimately led to the elucidation of the Hedgehog signaling pathway, a critical pathway in embryonic development and cancer.
Chronology of Key Discoveries
To provide a clearer historical context, the following timeline highlights some of the crucial events in the discovery and study of this compound alkaloids:
| Year/Period | Discovery or Milestone | Significance |
| 19th Century | Initial phytochemical investigations into Veratrum species. | Laid the groundwork for alkaloid chemistry and the study of these potent plant compounds. |
| Early 20th Century | Isolation and preliminary characterization of various alkaloids from Fritillaria and Veratrum species. | Advanced the understanding of the chemical diversity within these plant genera. |
| Mid-20th Century | Structural elucidation of key this compound alkaloids, including imperialine, using techniques like IR and early NMR spectroscopy. | Provided the foundational chemical knowledge of the this compound skeleton. |
| 1950s-1960s | Discovery of the teratogenic effects of Veratrum californicum in sheep, leading to the isolation of cyclopamine. | Unveiled the potent biological activity of certain this compound alkaloids and initiated research into their mechanism of action. |
| Late 20th Century | Application of advanced analytical techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and high-field Nuclear Magnetic Resonance (NMR) for the separation and detailed structural analysis of this compound alkaloids. | Enabled the identification of a larger number of minor alkaloids and the precise determination of their stereochemistry. |
| 21st Century | Elucidation of the role of Veratrum alkaloids as inhibitors of the Hedgehog signaling pathway. | Opened new avenues for cancer research and drug development, with cyclopamine and its derivatives being investigated as potential anti-cancer agents. |
| Present | Ongoing research into the diverse pharmacological properties of this compound alkaloids, including anti-inflammatory, antitussive, and neuroprotective effects. | Continues to expand the therapeutic potential of this important class of natural products. |
Quantitative Analysis of this compound Alkaloids
The concentration of this compound alkaloids can vary significantly depending on the plant species, geographical location, and developmental stage. Quantitative analysis is crucial for quality control of herbal medicines and for understanding the pharmacological activity of plant extracts.
Table 1: Representative Quantitative Data of Selected this compound Alkaloids
| Alkaloid | Plant Source | Plant Part | Method of Analysis | Concentration/Yield | Reference |
| Imperialine | Fritillaria imperialis | Bulbs | HPLC-ELSD | 0.12 - 0.25 mg/g | [1] |
| Cyclopamine | Veratrum californicum | Root and Rhizome | HPLC | 0.39 - 8.03 mg/g | [2] |
| Verticine | Fritillaria thunbergii | Bulbs | GC-MS | Not specified | |
| Peimine | Fritillaria pallidiflora | Bulbs | HPLC | Not specified | [3] |
Table 2: Pharmacological Activity of Selected this compound Alkaloids
| Alkaloid | Biological Target/Activity | Assay | IC₅₀/EC₅₀ | Reference |
| Cyclopamine | Hedgehog Signaling Pathway (Smoothened antagonist) | Shh-Light II cells | ~3 µM | |
| Imperialine | Anti-inflammatory (inhibition of NF-κB) | LPS-stimulated macrophages | Not specified | [4] |
| Veratridine | Voltage-gated sodium channels (agonist) | Neuroblastoma cells | Not specified | [5] |
Experimental Protocols
The isolation and structural elucidation of this compound alkaloids require a combination of classical and modern analytical techniques. The following protocols are generalized representations of the methodologies commonly employed in the field.
General Protocol for the Extraction and Isolation of this compound Alkaloids from Plant Material
This protocol outlines a typical acid-base extraction method for enriching the alkaloid fraction from plant material.
-
Plant Material Preparation: The fresh or dried plant material (e.g., bulbs, rhizomes) is ground into a fine powder to increase the surface area for extraction.
-
Defatting (Optional): For plant materials with high lipid content, a pre-extraction with a non-polar solvent like hexane (B92381) or petroleum ether is performed to remove fats and waxes.
-
Acidic Extraction: The powdered plant material is macerated or percolated with an acidified aqueous solvent (e.g., 1-5% hydrochloric acid or sulfuric acid). This protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase as their corresponding salts.
-
Basification: The acidic aqueous extract is filtered, and the pH is adjusted to alkaline conditions (pH 9-11) using a base such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate. This deprotonates the alkaloid salts, converting them back to their free base form, which are generally less soluble in water.
-
Solvent Extraction: The basified aqueous solution is then repeatedly extracted with an immiscible organic solvent like chloroform, dichloromethane, or ethyl acetate. The free base alkaloids partition into the organic layer.
-
Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude alkaloid extract.
-
Purification: The crude extract is further purified using chromatographic techniques such as column chromatography (e.g., silica (B1680970) gel or alumina) or preparative HPLC to isolate individual alkaloids.
Structural Elucidation of this compound Alkaloids
The unambiguous determination of the complex structures of this compound alkaloids relies on a suite of spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): Used for the separation and purification of individual alkaloids from complex mixtures. Different column chemistries (e.g., C18, silica) and mobile phase compositions are employed to achieve optimal separation.
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the alkaloids. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide valuable structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for the complete structural elucidation of novel compounds. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments is used to establish the connectivity of atoms and the stereochemistry of the molecule.
Key Signaling Pathways and Experimental Workflows
The biological activity of many this compound alkaloids is attributed to their interaction with specific cellular signaling pathways. The inhibition of the Hedgehog signaling pathway by Veratrum alkaloids is a prime example.
The Hedgehog Signaling Pathway and its Inhibition by Veratrum Alkaloids
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the development of various cancers. Veratrum alkaloids, such as cyclopamine, act as potent inhibitors of this pathway by directly binding to the Smoothened (SMO) receptor, a key component of the Hh signaling cascade.
Caption: The Hedgehog signaling pathway in its 'OFF' and 'ON' states, and its inhibition by Veratrum alkaloids.
Experimental Workflow for the Isolation and Identification of this compound Alkaloids
The following diagram illustrates a typical workflow for the investigation of this compound alkaloids from a plant source.
Caption: A generalized experimental workflow for the study of this compound alkaloids.
Conclusion
The journey of this compound alkaloids from their origins in traditional herbal remedies to their current status as sophisticated tools in molecular pharmacology is a testament to the power of natural product chemistry. The intricate structures of these molecules have challenged and inspired chemists for decades, while their potent biological activities continue to offer promising avenues for the development of new therapeutic agents. This guide has provided a comprehensive overview of the discovery, history, and scientific investigation of this compound alkaloids, equipping researchers with the foundational knowledge necessary to contribute to the ongoing exploration of this fascinating class of natural products.
References
- 1. The extraction of imperialine and imperialine-3 beta-glucoside from Fritillaria pallidiflora Schrenk and quantitative determination by HPLC-evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclopamine Bioactivity by Extraction Method from Veratrum californicum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal history of North American Veratrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of Alkaloid Fraction of Fritillaria karelinii (Fisch. ex D. Don) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Veratrum Alkaloids: A Comprehensive Toxicological Profile for the Research Professional
An In-depth Technical Guide
This whitepaper provides a detailed toxicological profile of Veratrum alkaloids, a complex group of steroidal compounds found in plants of the Veratrum genus. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms of action, toxicological effects, and quantitative toxicity data. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and development.
Introduction
Veratrum species, commonly known as false hellebore, have a long history in traditional medicine, but their use has been limited by a narrow therapeutic index.[1] The primary bioactive constituents are a diverse group of steroidal alkaloids, which are responsible for both the therapeutic and toxic properties of these plants. These alkaloids can be broadly categorized based on their chemical structure, with the most studied including the jervanine, cevanine, and veratramine (B1683811) types. Understanding the intricate toxicological profile of these compounds is crucial for their potential development as therapeutic agents and for managing accidental poisonings.
Mechanisms of Action
The toxicological effects of Veratrum alkaloids are primarily mediated through two distinct molecular mechanisms: modulation of voltage-gated sodium channels and inhibition of the Hedgehog signaling pathway.
Voltage-Gated Sodium Channel Activation
A major mechanism of toxicity for many Veratrum alkaloids, such as veratridine (B1662332) and protoveratrines, is their ability to bind to site 2 of voltage-gated sodium channels (VGSCs) in nerve and muscle cells.[2][3] This binding causes the channels to open at the resting membrane potential and inhibits their inactivation, leading to a persistent influx of sodium ions.[4] This sustained depolarization results in continuous firing of neurons, which is the underlying cause of the acute toxic symptoms observed in Veratrum poisoning.[1][2]
The constant stimulation of afferent vagal nerve fibers in the heart and lungs triggers the Bezold-Jarisch reflex, a characteristic triad (B1167595) of symptoms: profound hypotension (low blood pressure), bradycardia (slow heart rate), and apnea (B1277953) (cessation of breathing).[1][3]
Hedgehog Signaling Pathway Inhibition
Certain Veratrum alkaloids, most notably cyclopamine (B1684311) and jervine, are potent inhibitors of the Hedgehog (Hh) signaling pathway.[5][6] This pathway is critical during embryonic development for proper cell differentiation and tissue patterning.[7] The Hh pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which relieves the inhibition of the Smoothened (SMO) protein.[8] Activated SMO then triggers a downstream signaling cascade that ultimately leads to the activation of Gli transcription factors and the expression of target genes.
Cyclopamine and related alkaloids directly bind to and inhibit the SMO protein, thereby blocking the entire downstream signaling cascade.[9] This inhibition is the basis for the teratogenic effects of these alkaloids, such as cyclopia and holoprosencephaly, observed in livestock that have ingested Veratrum californicum during gestation.[5]
References
- 1. Veratridine: A Janus-Faced Modulator of Voltage-Gated Sodium Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bezold–Jarisch reflex - Wikipedia [en.wikipedia.org]
- 3. Oral toxicity of deltamethrin and fenvalerate in Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of veratridine on sodium currents and fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Alkaloids from Veratrum taliense Exert Cardiovascular Toxic Effects via Cardiac Sodium Channel Subtype 1.5 | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Veratramine | C27H39NO2 | CID 6070 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
The Architecture of Complexity: Application Notes on the Total Synthesis of Cevanine-Type Veratrum Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the recent advancements in the total synthesis of cevanine-type Veratrum alkaloids, a class of structurally intricate natural products with significant biological activities. The content is designed to serve as a practical guide, offering insights into key synthetic strategies, detailed experimental protocols for pivotal reactions, and a summary of quantitative data to facilitate comparison and application in research and drug development.
Introduction
Cevanine-type Veratrum alkaloids, characterized by their complex hexacyclic C-nor-D-homo steroidal framework, have long been a formidable challenge for synthetic chemists.[1] However, a recent renaissance in synthetic organic chemistry, particularly since the early 2020s, has led to several landmark total syntheses.[2] These achievements not only showcase the power of modern synthetic methods but also provide access to these molecules for further biological investigation. Many Veratrum alkaloids, including the related jervanine-type cyclopamine (B1684311), are known to be potent inhibitors of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and cellular proliferation.[3] Aberrant Hh signaling is implicated in various forms of cancer, making these alkaloids and their analogs promising candidates for therapeutic development.[4]
Key Synthetic Strategies
Recent total syntheses of cevanine-type and related Veratrum alkaloids have been dominated by convergent strategies, which involve the independent synthesis of complex fragments that are later coupled to assemble the final molecule. This approach offers greater flexibility and efficiency compared to linear syntheses. Key strategic disconnections and subsequent bond formations have been central to the success of these campaigns.
Noteworthy Synthetic Approaches:
-
The Luo Group's Divergent Synthesis (Zygadenine, Germine, and Protoverine): This strategy utilizes a stereoselective intramolecular Diels-Alder reaction to construct the core hexacyclic skeleton, followed by a radical cyclization.[5][6] A key feature is the late-stage divergent functionalization of an advanced intermediate, allowing access to several highly oxidized cevanine alkaloids.[2][7]
-
The Rawal Group's Synthesis of Heilonine: This approach features a rhodium-catalyzed [2+2+2] cycloisomerization as the key transformation to construct the aromatic D-ring and the C and E rings in a single step.[8][9][10]
-
The Baran Group's Synthesis of Cyclopamine (a related Jervanine-type): This synthesis employs a convergent strategy featuring a key Tsuji-Trost cyclization to form the spirocyclic THF motif and a late-stage ring-closing metathesis (RCM) to construct the central tetrasubstituted olefin.[3][5]
Experimental Protocols
The following are detailed protocols for selected key reactions from the aforementioned total syntheses. These are intended to provide a practical guide for researchers.
Protocol 1: Luo's Intramolecular Diels-Alder Cyclization for Hexacycle Formation
This protocol describes the key intramolecular Diels-Alder reaction used to construct the core hexacyclic framework en route to (-)-zygadenine.[6]
Reaction: Amide Precursor → Hexacyclic Product
Materials:
-
Amide precursor (1.0 equiv)
-
Toluene (B28343), anhydrous
Procedure:
-
A solution of the amide precursor in anhydrous toluene is heated to reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by silica (B1680970) gel column chromatography to afford the hexacyclic product.
Quantitative Data:
-
Yield: Typically high, often exceeding 80%.
-
Diastereoselectivity: The reaction proceeds with high stereocontrol, yielding a single diastereomer.
Protocol 2: Rawal's Rh-catalyzed [2+2+2] Cycloisomerization
This protocol details the key cycloisomerization step in the total synthesis of (+)-heilonine.[10]
Reaction: Triyne Precursor → Cevanine Framework
Materials:
-
Triyne precursor (1.0 equiv)
-
Wilkinson's catalyst (RhCl(PPh₃)₃) (catalytic amount)
-
Ethanol (B145695), anhydrous
Procedure:
-
To a solution of the triyne precursor in anhydrous ethanol is added Wilkinson's catalyst.
-
The reaction mixture is heated to reflux.
-
The reaction is monitored by TLC or LC-MS.
-
After completion, the solvent is evaporated in vacuo.
-
The residue is purified by flash column chromatography on silica gel to yield the cevanine framework.
Quantitative Data:
-
Yield: 89%[10]
Protocol 3: Dai's Photochemical Nazarov Cyclization
This protocol describes the photochemical Nazarov cyclization for the construction of the C-ring in the synthesis of (+)-heilonine.[11]
Reaction: Dienone Precursor → Pentacyclic Enone
Materials:
-
Dienone precursor (1.0 equiv)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
A solution of the dienone precursor in a mixture of anhydrous DCM and HFIP is irradiated with a high-pressure mercury lamp.
-
The reaction is monitored by TLC.
-
Upon consumption of the starting material, the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel chromatography.
Quantitative Data:
-
Yield: Specific yield is dependent on the substrate and reaction conditions.
Quantitative Data Summary
The following tables summarize key quantitative data from the discussed total syntheses, allowing for a comparative overview of their efficiency.
| Synthesis (Target Molecule) | Key Reaction | Longest Linear Sequence (LLS) | Overall Yield | Reference |
| Luo et al. (Zygadenine) | Intramolecular Diels-Alder | 37 steps | Not explicitly stated | [11] |
| Rawal et al. (Heilonine) | [2+2+2] Cycloisomerization | 21 steps | Not explicitly stated | [11] |
| Dai et al. (Heilonine) | Nazarov Cyclization | 11 or 13 steps | 4.1% or 8.4% | [11] |
| Luo et al. (Germine, Protoverine) | Divergent Functionalization | Not explicitly stated | Not explicitly stated | [2][7] |
Visualizations
Hedgehog Signaling Pathway and Inhibition by Veratrum Alkaloids
The Hedgehog signaling pathway is a key regulator of cell growth and differentiation. In its "off" state, the receptor Patched (PTCH) inhibits Smoothened (SMO). Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH), this inhibition is relieved, leading to the activation of Gli transcription factors and subsequent gene expression. Cevanine-type alkaloids and related compounds like cyclopamine can inhibit this pathway by binding to and inactivating SMO.
Caption: Hedgehog signaling pathway and its inhibition by cevanine alkaloids.
Convergent Synthetic Strategy Workflow
A generalized workflow for a convergent total synthesis of a complex natural product like a cevanine-type alkaloid.
Caption: Generalized workflow of a convergent total synthesis.
Conclusion
The total synthesis of cevanine-type Veratrum alkaloids has entered an exciting new era, with innovative strategies enabling the efficient construction of these complex molecular architectures. The application of powerful synthetic methodologies, such as cascade reactions and strategic C-H functionalizations, has been instrumental in these successes. The detailed protocols and comparative data presented herein are intended to aid researchers in this field, fostering further advancements in the synthesis and biological evaluation of this important class of natural products. The continued development of novel synthetic routes will undoubtedly play a crucial role in unlocking the full therapeutic potential of Veratrum alkaloids and their analogs.
References
- 1. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 2. BJOC - Recent advancements in the synthesis of Veratrum alkaloids [beilstein-journals.org]
- 3. The Baran Synthesis of Cyclopamine [organic-chemistry.org]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Divergent syntheses of complex Veratrum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total Synthesis of (+)-Heilonine - ChemistryViews [chemistryviews.org]
- 9. The Rawal Synthesis of Heilonine [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Convergent and Efficient Total Synthesis of (+)-Heilonine Enabled by C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Total Synthesis of Hei... | Organic Chemistry [organicchemistry.eu]
Synthesis and Evaluation of Novel Cevane Derivatives as Potent Inhibitors of Fibrosis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and fibrosis research.
Introduction: Cevane-type steroidal alkaloids, a class of natural products found in various plant species, have garnered significant interest for their diverse pharmacological activities. Recent research has unveiled a new frontier for these compounds in the realm of anti-fibrotic therapies. Fibrosis, a pathological process characterized by excessive deposition of extracellular matrix, leads to organ scarring and dysfunction, representing a significant unmet medical need. This application note details the synthesis and biological evaluation of novel this compound derivatives, specifically Wabuensins A-F, which have demonstrated promising efficacy in mitigating fibrotic processes. These compounds have been shown to modulate the transforming growth factor-β (TGF-β) signaling pathway, a key driver of fibrosis.[1] This document provides detailed protocols for the synthesis, characterization, and in vitro evaluation of these novel this compound derivatives, along with a comprehensive overview of the pertinent signaling pathways.
Data Presentation
The following tables summarize the quantitative data regarding the characterization and biological activity of the novel this compound derivatives, Wabuensins A-F, and other evaluated compounds isolated from Fritillaria unibractata var. wabuensis.
Table 1: Physicochemical Properties of Novel this compound Derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| Wabuensin A (1) | C₂₇H₄₅NO₃ | 431.65 |
| Wabuensin B (2) | C₂₇H₄₅NO₄ | 447.65 |
| Wabuensin C (3) | C₃₃H₅₅NO₈ | 593.79 |
| Wabuensin D (4) | C₃₃H₅₅NO₉ | 609.79 |
| Wabuensin E (5) | C₃₅H₅₇NO₁₀ | 651.83 |
| Wabuensin F (6) | C₃₅H₅₇NO₁₁ | 667.83 |
Note: Data derived from the comprehensive HRESIMS and NMR spectroscopic data analysis as reported in the source literature.[1]
Table 2: Summary of Anti-fibrotic Activity of this compound Alkaloids.
| Compound | Activity | Key Findings |
|---|---|---|
| Wabuensin B (2) | Downregulation of fibrotic markers | Decreased expression of fibrotic markers induced by TGF-β in MRC-5 cells.[1] |
| Compound 7-10, 15 | Downregulation of fibrotic markers | Decreased expression of fibrotic markers induced by TGF-β in MRC-5 cells.[1] |
| Compound 14 | Dose-dependent inhibition of EMT | Inhibited TGF-β-induced epithelial-mesenchymal transition in A549 cells.[1] |
| Alleviation of fibroblast migration and proliferation | Reduced TGF-β-induced migration and proliferation of fibroblasts.[1] | |
| Decrease in fibrotic marker expression | Decreased expression of fibronectin and N-cadherin in TGF-β-induced MRC-5 cells.[1] | |
| Compound 17 | Dose-dependent inhibition of EMT | Inhibited TGF-β-induced epithelial-mesenchymal transition in A549 cells.[1] |
| Alleviation of fibroblast migration and proliferation | Reduced TGF-β-induced migration and proliferation of fibroblasts.[1] |
| | Decrease in fibrotic marker expression | Decreased expression of fibronectin and N-cadherin in TGF-β-induced MRC-5 cells.[1] |
Note: The available literature describes the dose-dependent inhibitory effects but does not provide specific IC50 values. Further studies are required to quantify these activities.
Experimental Protocols
Protocol 1: Representative Synthesis of a this compound Alkaloid Core Structure
This protocol provides a representative, multi-step total synthesis approach for a complex, highly oxidized this compound alkaloid, based on methodologies reported for compounds like (–)-zygadenine, (–)-germine, and (–)-protoverine.[2][3][4][5][6] This can serve as a foundational strategy for the synthesis of novel derivatives.
Materials:
-
Starting materials and reagents as outlined in the referenced literature.
-
Anhydrous solvents (e.g., toluene, DMSO, THF, DCM, MeCN).
-
Inert atmosphere (Argon or Nitrogen).
-
Standard organic synthesis glassware.
-
Purification supplies (silica gel, TLC plates, HPLC columns).
Procedure:
-
Construction of the Hexacyclic Carbon Skeleton:
-
Utilize a stereoselective intramolecular Diels-Alder reaction followed by a radical cyclization to construct the core hexacyclic framework of the this compound alkaloid.[3]
-
-
Late-Stage Functionalization:
-
Tosylation and Elimination: To a solution of the hexacyclic intermediate in pyridine, add TsCl and stir at 50 °C for 2 hours. Cool the reaction to -78 °C and add tBuOK in a toluene/DMSO mixture. Allow the reaction to warm to -25 °C over 30 minutes. Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Dihydroxylation: Dissolve the resulting alkene in THF and cool to -40 °C. Add OsO₄ and pyridine, and stir for 2 hours. Quench the reaction with aqueous Na₂SO₃.
-
Protection of Hydroxyl Groups: Protect the newly formed diol using appropriate protecting groups such as TBSCl with imidazole (B134444) and DMAP in DCM, or BOMCl with DIPEA and TBAI in DCE at 80 °C.
-
Reductive Steps: Perform hydrogenolysis using Pd/C in EtOAc with Et₃N under a hydrogen atmosphere (7 MPa) to remove protecting groups. Subsequent deprotection of silyl (B83357) ethers can be achieved with TBAF in THF at 70 °C.
-
Further Modifications: Introduce additional functional groups as required, for instance, through reactions like iodination with IBr in MeCN buffered to pH 7.
-
-
Purification and Characterization:
-
Purify the synthesized derivatives at each step using column chromatography on silica (B1680970) gel.
-
Characterize the final compounds using High-Resolution Mass Spectrometry (HRMS), ¹H NMR, and ¹³C NMR spectroscopy to confirm their structures.
-
Protocol 2: In vitro Model of TGF-β-Induced Epithelial-Mesenchymal Transition (EMT)
This protocol describes the induction of EMT in A549 human lung adenocarcinoma cells using TGF-β1, a model used to evaluate the anti-fibrotic potential of the novel this compound derivatives.[7][8][9]
Materials:
-
A549 cells.
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Recombinant human TGF-β1.
-
6-well plates.
-
Serum-free DMEM/F-12 with 0.1% BSA.
-
Novel this compound derivatives (dissolved in DMSO).
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells/well in complete medium and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Replace the complete medium with serum-free DMEM/F-12 containing 0.1% BSA and incubate for 2 hours.
-
Treatment:
-
Control Group: Treat cells with serum-free medium containing 0.1% BSA and the vehicle (DMSO).
-
TGF-β1 Group: Treat cells with 10 ng/mL of TGF-β1 in serum-free medium.
-
This compound Derivative Group: Pre-treat cells with various concentrations of the novel this compound derivatives for 1 hour, followed by the addition of 10 ng/mL TGF-β1.
-
-
Incubation: Incubate the cells for 48 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Assessment of EMT:
-
Observe morphological changes using a phase-contrast microscope. Epithelial cells will appear cobblestone-like, while mesenchymal cells will be more elongated and spindle-shaped.
-
Harvest the cells for subsequent analysis of EMT markers.
-
Protocol 3: Western Blot Analysis of Fibronectin and N-cadherin Expression
This protocol details the procedure for quantifying the protein expression levels of the mesenchymal markers fibronectin and N-cadherin in A549 cells following treatment with this compound derivatives in the TGF-β-induced EMT model.[10]
Materials:
-
Treated A549 cells from Protocol 2.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-fibronectin, anti-N-cadherin, anti-β-actin or -GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Wash the treated cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4 °C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against fibronectin, N-cadherin, and a loading control (β-actin or GAPDH) overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the expression of the target proteins to the loading control.
-
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows described in this application note.
Caption: TGF-β Signaling Pathway in EMT and its Inhibition by Novel this compound Derivatives.
Caption: Experimental Workflow for Synthesis and Evaluation of this compound Derivatives.
References
- 1. Cevanine-type alkaloids from the bulbs of Fritillaria unibracteata var. wabuensis and their antifibrotic activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction, purification and antioxidation of a polysaccharide from Fritillaria unibracteata var. wabuensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total alkaloids of Fritillaria unibracteata var. wabuensis bulbus ameliorate chronic asthma via the TRPV1/Ca2+/NFAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US20240084020A1 - Inhibitor of fibrosis progression - Google Patents [patents.google.com]
- 7. Isolation and structure elucidation of alkaloids from the bulb of Fritillaria wabuensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spirocollequins A and B, new alkaloids featuring a spirocyclic isoindolinone core, from Colletotrichum boninense AM-12-2 | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cevanine Alkaloid Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevanine alkaloids, a class of steroidal alkaloids primarily found in plants of the Fritillaria and Veratrum genera, have garnered significant interest in the scientific community due to their diverse and potent biological activities. These complex natural products have shown promise in various therapeutic areas, including oncology, inflammatory diseases, and fibrosis. This document provides a comprehensive overview of experimental protocols and quantitative data related to the investigation of Cevanine alkaloids, intended to guide researchers in their exploration of these fascinating compounds.
Data Presentation: Biological Activities of Cevanine and Related Alkaloids
The following tables summarize the in vitro biological activities of selected Cevanine and other structurally related Veratrum and Fritillaria alkaloids.
Table 1: Cytotoxicity of Veratrum and Fritillaria Alkaloids against Cancer Cell Lines
| Alkaloid | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Imperialine | LLC | Lewis Lung Carcinoma | 12.55 | [1] |
| A2780 | Ovarian Cancer | 19.33 | [1] | |
| HepG2 | Liver Cancer | 25.61 | [1] | |
| A549 | Lung Cancer | 33.78 | [1] | |
| Peimisine | LLC | Lewis Lung Carcinoma | 10.21 | [1] |
| A2780 | Ovarian Cancer | 11.56 | [1] | |
| HepG2 | Liver Cancer | 15.33 | [1] | |
| A549 | Lung Cancer | 18.92 | [1] | |
| Verticine | LLC | Lewis Lung Carcinoma | 15.87 | [1] |
| A2780 | Ovarian Cancer | 22.14 | [1] | |
| HepG2 | Liver Cancer | 30.11 | [1] | |
| A549 | Lung Cancer | 38.45 | [1] | |
| Verticinone | LLC | Lewis Lung Carcinoma | 8.79 | [1] |
| A2780 | Ovarian Cancer | 9.88 | [1] | |
| HepG2 | Liver Cancer | 12.43 | [1] | |
| A549 | Lung Cancer | 16.76 | [1] | |
| Veratramine | A549 | Lung Cancer | - | [2] |
| PANC-1 | Pancreatic Cancer | - | [2] | |
| SW1990 | Pancreatic Cancer | - | [2] | |
| NCI-H249 | Lung Cancer | - | [2] | |
| Jervine | A549 | Lung Cancer | - | [2] |
| PANC-1 | Pancreatic Cancer | - | [2] | |
| SW1990 | Pancreatic Cancer | - | [2] | |
| NCI-H249 | Lung Cancer | - | [2] | |
| Cyclopamine | PANC-1 | Pancreatic Cancer | - | [3] |
Note: Specific IC50 values for Veratramine, Jervine, and Cyclopamine against the listed cell lines were not provided in the source material, but their significant inhibitory activity was noted.
Table 2: Inhibition of Hedgehog Signaling Pathway by Veratrum Alkaloids
| Alkaloid | Cell Line | Assay | IC50 (µM) | Reference |
| Veratrum grandiflorum Alkaloid 1 | Shh-LIGHT 2 | Gli-luciferase reporter | 3.11 | [4] |
| Veratrum grandiflorum Alkaloid 2 | Shh-LIGHT 2 | Gli-luciferase reporter | 1.25 | [4] |
| Veratrum grandiflorum Alkaloid 3 | Shh-LIGHT 2 | Gli-luciferase reporter | 2.87 | [4] |
| Veratrum grandiflorum Alkaloid 5 | Shh-LIGHT 2 | Gli-luciferase reporter | 0.63 | [4] |
| Cyclopamine | NIH/3T3 | Hedgehog pathway inhibition | - | [3] |
| Veratramine | NIH/3T3 | Hedgehog pathway inhibition | - | [3] |
| Germine | NIH/3T3 | Hedgehog pathway inhibition | - | [3] |
Note: Specific IC50 values for Cyclopamine, Veratramine, and Germine were not provided, but their significant inhibitory activity was noted.
Table 3: Modulation of Voltage-Gated Sodium Channels by Veratridine
| Alkaloid | Channel Subtype | Effect | IC50 / EC50 (µM) | Reference |
| Veratridine | Nav1.7 | Inhibition of peak current | IC50: 18.39 | [5][6][7] |
| Veratridine | Nav1.7 | Elicitation of sustained current | EC50: 9.53 | [6][7] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment: MTT Assay
This protocol is used to determine the cytotoxic effects of Cevanine alkaloids on cancer cell lines.
Materials:
-
96-well microplates
-
Cancer cell lines of interest (e.g., A549, HepG2, A2780, LLC)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Cevanine alkaloid stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Cevanine alkaloid in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest alkaloid concentration) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-fibrotic Activity Assessment: TGF-β-Induced Fibrosis in Fibroblasts
This protocol evaluates the potential of Cevanine alkaloids to inhibit the pro-fibrotic effects of Transforming Growth Factor-beta (TGF-β).
Materials:
-
Human lung fibroblasts (e.g., MRC-5)
-
Complete fibroblast growth medium
-
Recombinant human TGF-β1
-
Cevanine alkaloid stock solution (in DMSO)
-
Primary antibodies against fibrotic markers (e.g., α-SMA, fibronectin, collagen I)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Western blot and qPCR reagents
Procedure:
-
Cell Culture and Treatment: Culture MRC-5 cells in appropriate medium. Once confluent, serum-starve the cells for 24 hours.
-
Pre-treat the cells with various concentrations of the Cevanine alkaloid for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 24-48 hours.
-
Western Blot Analysis: Lyse the cells and determine the protein concentration. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against fibrotic markers. Visualize the protein bands using an appropriate detection system.
-
Immunofluorescence Staining: Fix the cells, permeabilize, and block non-specific binding. Incubate with primary antibodies against fibrotic markers, followed by fluorescently labeled secondary antibodies and DAPI. Visualize the staining using a fluorescence microscope.
-
Quantitative Real-Time PCR (qPCR): Isolate total RNA and synthesize cDNA. Perform qPCR to quantify the mRNA expression levels of genes encoding fibrotic markers.
-
Data Analysis: Quantify the protein and mRNA expression levels of fibrotic markers relative to the control group (TGF-β1 stimulation without alkaloid treatment).
Hedgehog Signaling Pathway Inhibition: Luciferase Reporter Assay
This assay is used to screen for and characterize inhibitors of the Hedgehog signaling pathway.
Materials:
-
Shh-LIGHT II cells (NIH/3T3 cells stably transfected with a Gli-responsive luciferase reporter)
-
Complete culture medium for NIH/3T3 cells
-
Sonic Hedgehog (Shh) conditioned medium or purified Shh protein
-
Cevanine alkaloid stock solution (in DMSO)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed Shh-LIGHT II cells into a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the Cevanine alkaloid.
-
Pathway Activation: Stimulate the cells with Shh conditioned medium or a known concentration of purified Shh protein. Include a negative control (no Shh stimulation) and a positive control (a known Hedgehog pathway inhibitor like cyclopamine).
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) to account for cytotoxicity. Calculate the percentage of inhibition of Hedgehog signaling relative to the Shh-stimulated control and determine the IC50 value.
Voltage-Gated Sodium Channel Modulation: Radioligand Binding Assay
This protocol is designed to assess the binding affinity of Cevanine alkaloids to voltage-gated sodium channels.
Materials:
-
Membrane preparations from cells or tissues expressing the target voltage-gated sodium channel subtype (e.g., Nav1.5, Nav1.7)
-
Radiolabeled ligand specific for the channel (e.g., [³H]batrachotoxin or [³H]saxitoxin)
-
Cevanine alkaloid stock solution (in DMSO)
-
Binding buffer
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled Cevanine alkaloid (competitor).
-
Incubation: Incubate the plate at a specified temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of the competitor by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of Cevanine alkaloids to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Cevanine alkaloid stock solution (in DMSO)
-
Griess Reagent (for nitrite (B80452) determination)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the Cevanine alkaloid for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess Reagent and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in the samples. Determine the percentage of NO inhibition compared to the LPS-stimulated control and calculate the IC50 value.
Mandatory Visualizations
Caption: General experimental workflows for assessing the cytotoxicity and anti-fibrotic activity of Cevanine alkaloids.
Caption: The Hedgehog signaling pathway, illustrating the mechanism of inhibition by Cevanine alkaloids.
Caption: The TGF-β signaling pathway, a key mediator of fibrosis, and a potential target for Fritillaria alkaloids.
References
- 1. Evaluation of antitumor property of extracts and steroidal alkaloids from the cultivated Bulbus Fritillariae ussuriensis and preliminary investigation of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of extracts and compounds from the rhizomes of Veratrum dahuricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor and antiplatelet activity of alkaloids from veratrum dahuricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three new alkaloids from Veratrum grandiflorum Loes with inhibition activities on Hedgehog pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Veratridine modifies the gating of human voltage-gated sodium channel Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Extraction of Cevanine-Type Alkaloids from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cevanine-type alkaloids are a class of steroidal alkaloids characterized by the cevanine skeleton. These compounds are of significant interest to the scientific community due to their diverse pharmacological activities, including antitussive, expectorant, antiasthmatic, and anti-inflammatory effects.[1][2] Prominent members of this class include imperialine (B1671802) and peimine, which are often isolated from plants of the Fritillaria genus, and veratridine, sourced from the Veratrum genus.[1][3][4] This document provides a detailed protocol for the extraction and purification of cevanine-type alkaloids from plant materials, primarily focusing on the bulbs and rhizomes where these compounds are most concentrated.[3][5]
Quantitative Data Summary
The yield of cevanine-type alkaloids can vary significantly depending on the plant species, geographical location, season of harvest, and the extraction method employed.[3] The following table summarizes quantitative data from various studies to provide a comparative overview.
| Plant Material | Target Alkaloid(s) | Extraction Method | Purification Method | Yield | Purity | Reference |
| Fritillaria imperialis bulbs (12.65 kg) | Total Alkaloid Mixture | Maceration with ethanol (B145695) | Acid-base liquid-liquid extraction | 60 g (0.47%) | Not Specified | [4] |
| Veratrum spp. rhizomes (5 kg) | Veratramine | Reflux with 60% ethanol | Macroporous resin & Silica (B1680970) gel column chromatography | 21 g | 97% | [5] |
| Veratrum californicum dried roots (1 kg) | Cyclopamine (related steroidal alkaloid) | Soxhlet extraction with benzene | Silica gel chromatography | 2.34 g | Not Specified | [5] |
| Veratrum medicinal material (10 kg) | Veratrum Alkaloid | Maceration in aqueous hydrochloric acid (pH 3.5) | Column chromatography and crystallization | 310 g | 98.0% | [6] |
| Veratrum medicinal material (10 kg) | Veratrum Alkaloid | Maceration in aqueous sulfuric acid (pH 2.5) | Column chromatography and crystallization | 466 g | 92.1% | [6] |
Experimental Protocols
The following protocols describe two common methodologies for the extraction and purification of cevanine-type alkaloids from plant material.
Protocol 1: Acid-Base Extraction
This method is based on the principle that alkaloids form salts in acidic solutions and are free bases in alkaline conditions. This differential solubility is exploited to separate them from other plant constituents.[3][7]
Materials:
-
Dried and powdered plant material (e.g., Fritillaria bulbs or Veratrum rhizomes)
-
10% Ammonium (B1175870) Hydroxide (or 5% NaOH)[4]
-
Anhydrous Sodium Sulfate
-
Silica Gel (for column chromatography)
-
Chromatography solvents (e.g., petroleum ether, ethyl acetate (B1210297), methanol)[3]
-
Rotary Evaporator
Procedure:
-
Acidic Extraction:
-
Macerate the powdered plant material in a 5% acidic solution (e.g., acetic acid) at room temperature. A common ratio is 1:5 to 1:10 (w/v) of plant material to solvent.[3][6]
-
Stir the mixture for 2-4 hours and then filter to collect the acidic extract.[3]
-
Repeat the extraction process on the plant residue 2-3 times to ensure complete extraction of the alkaloids.
-
Combine the acidic extracts.
-
-
Removal of Non-Alkaloidal Impurities:
-
Wash the combined acidic extract with a non-polar solvent like diethyl ether or petroleum ether to remove fats, oils, and other non-basic impurities.[3] Discard the organic layer.
-
-
Precipitation of Alkaloids:
-
Solvent Extraction of Free Alkaloids:
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid mixture.[4]
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase (e.g., petroleum ether or a mixture of petroleum ether and ethyl acetate).
-
Apply the dissolved extract to the top of the silica gel column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., increasing the proportion of ethyl acetate and then methanol (B129727) in petroleum ether).[3]
-
Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).
-
Combine the fractions containing the purified cevanine-type alkaloid and evaporate the solvent to yield the purified compound. Further purification can be achieved by recrystallization.
-
Protocol 2: Direct Solvent Extraction
This method involves the direct extraction of alkaloids using an organic solvent, often in the presence of a base to ensure the alkaloids are in their free, more soluble form.
Materials:
-
Dried and powdered plant material
-
Diluted Ammonium Hydroxide[3]
-
Benzene (Note: Benzene is a carcinogen and should be handled with extreme caution in a well-ventilated fume hood. Toluene can be a less toxic alternative).
-
Materials for purification as listed in Protocol 1.
Procedure:
-
Extraction:
-
Option A (Ethanolic Extraction): Macerate the ground plant material with ethanol at room temperature.[4] The extraction is typically continued until the extract gives a positive test with Mayer's reagent, indicating the presence of alkaloids.
-
Option B (Ammoniacal Solvent Extraction): Treat the ground plant material with a 7.5% solution of diluted ammonium hydroxide. Extract this slurry with benzene, typically under reflux at a controlled temperature (e.g., 40°C).[3]
-
-
Concentration:
-
Filter the extract and remove the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.[4]
-
-
Initial Purification:
-
If starting with an ethanolic extract, the crude residue can be further purified by dissolving it in a 5% acidic solution and proceeding with an acid-base liquid-liquid extraction as described in Protocol 1 (steps 2-5) to separate the alkaloids from non-basic compounds.[4]
-
-
Chromatographic Purification:
-
Subject the crude or semi-purified alkaloid mixture to column chromatography for separation and isolation of individual cevanine-type alkaloids, as described in Protocol 1 (step 6).
-
Visualizations
Below is a diagram illustrating the general workflow for the acid-base extraction of cevanine-type alkaloids.
Caption: Workflow for Acid-Base Extraction of Cevanine Alkaloids.
References
- 1. mdpi.com [mdpi.com]
- 2. The Isosteroid Alkaloid Imperialine from Bulbs of Fritillaria cirrhosa Mitigates Pulmonary Functional and Structural Impairment and Suppresses Inflammatory Response in a COPD-Like Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemicalpapers.com [chemicalpapers.com]
- 5. benchchem.com [benchchem.com]
- 6. CN103520431A - Preparation method of veratrum alkaloid - Google Patents [patents.google.com]
- 7. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 8. ojs.huit.edu.vn [ojs.huit.edu.vn]
Application Notes and Protocols for the Purification of Cevanine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevanine alkaloids, a class of steroidal alkaloids predominantly found in plants of the Veratrum and Fritillaria genera, have garnered significant scientific interest due to their diverse pharmacological activities.[1] Notably, certain Cevanine alkaloids have been identified as potent modulators of critical cellular signaling pathways, such as the Hedgehog (Hh) and NF-κB pathways, making them promising candidates for therapeutic development, particularly in oncology and inflammatory diseases.[1][2] Effective purification of these compounds from their natural sources is a critical step for pharmacological screening, structural elucidation, and subsequent drug development.
These application notes provide detailed protocols and methodologies for the extraction and purification of Cevanine alkaloids, with a focus on chromatographic techniques. The information is intended to guide researchers in obtaining high-purity Cevanine alkaloids for their studies.
Data Presentation: Quantitative Analysis of Alkaloid Purification
The yield and purity of extracted and purified alkaloids can vary significantly based on the plant source, extraction method, and purification technique employed. While specific quantitative data for every Cevanine alkaloid is not always available in the literature, the following table summarizes representative data for Veratrum alkaloids, providing a benchmark for researchers.
| Plant Source | Alkaloid Type | Extraction Method | Purification Method | Purity (%) | Yield/Concentration | Analytical Method |
| Veratrum album (Roots) | Total Alkaloids | Acidic aqueous extraction | Gravimetric | - | ~2% of dry weight | Gravimetric |
| Veratrum album (Leaves) | Total Alkaloids | Acidic aqueous extraction | Gravimetric | - | ~0.5% of dry weight | Gravimetric |
| Veratrum lobelianum | Jervine (B191634) | Liquid-liquid extraction | LC-MS/MS | - | 0.10-5.01 ng/mL (in plasma) | LC-MS/MS |
| Veratrum lobelianum | Protoveratrine A | Liquid-liquid extraction | LC-MS/MS | - | 0-0.67 ng/mL (in plasma) | LC-MS/MS |
| Veratrum medicinal material | Veratramine (B1683811) | Macroporous resin adsorption, Column Chromatography, Recrystallization | >90 | - | Patent Data | Not specified |
| Veratrum medicinal material | Jervine | Macroporous resin adsorption, Column Chromatography, Recrystallization | >90 | - | Patent Data | Not specified |
Note: Data is compiled from various sources and should be used as a general reference.[3][4][5] Yields and purities are highly dependent on the specific experimental conditions.
Experimental Protocols
Protocol 1: Extraction of Total Alkaloids from Plant Material
This protocol describes a standard acid-base extraction method to obtain a crude alkaloid fraction from dried and powdered plant material.
Materials:
-
Dried and powdered plant material (Veratrum or Fritillaria species)
-
Methanol (B129727) or Ethanol (70-95%)
-
Dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) (e.g., 1 M)
-
Ammonium (B1175870) Hydroxide (NH₄OH) solution (concentrated)
-
Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (B151607) (CHCl₃)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Filter paper
-
Beakers, flasks, and separatory funnels
Procedure:
-
Maceration: Macerate 100 g of the dried, powdered plant material in 1 L of 80% methanol for 48 hours at room temperature with occasional stirring.
-
Filtration and Concentration: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a viscous crude extract.
-
Acidification: Dissolve the crude extract in 500 mL of 1 M HCl. This will convert the alkaloids into their salt forms, which are soluble in the aqueous acidic solution.
-
Removal of Non-Alkaloidal Components: Wash the acidic solution three times with 250 mL of dichloromethane to remove non-polar, non-alkaloidal compounds. Discard the organic layers.
-
Basification: Carefully make the aqueous layer alkaline (pH 9-10) by the dropwise addition of concentrated ammonium hydroxide. This will convert the alkaloid salts back to their free base form, which are soluble in organic solvents.
-
Extraction of Free Alkaloids: Extract the liberated alkaloids by partitioning the aqueous solution three times with 300 mL of dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.
Protocol 2: Purification of Cevanine Alkaloids using Silica (B1680970) Gel Column Chromatography
This protocol outlines the purification of Cevanine alkaloids from the crude extract using silica gel column chromatography.
Materials:
-
Crude total alkaloid extract
-
Silica gel (60-120 mesh or 100-200 mesh) for column chromatography
-
Solvents for mobile phase (e.g., Chloroform, Methanol, Ethyl Acetate (B1210297), Petroleum Ether)
-
Glass chromatography column
-
Cotton wool
-
Sand (acid-washed)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
Dragendorff's reagent for visualization
Procedure:
-
Column Packing:
-
Place a small plug of cotton wool at the bottom of the chromatography column.
-
Add a thin layer of sand over the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar solvent of your gradient (e.g., 100% chloroform or a petroleum ether:ethyl acetate mixture).
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform packing without air bubbles. Gently tap the column to aid in packing.
-
Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude alkaloid extract in a minimal amount of the initial elution solvent.
-
Alternatively, for "dry loading," dissolve the extract in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully load the dissolved sample or the silica-adsorbed sample onto the top of the column.
-
-
Elution:
-
Begin elution with the least polar solvent system.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increasing the percentage of methanol in a chloroform:methanol mixture, or ethyl acetate in a petroleum ether:ethyl acetate mixture). A typical gradient could be from 100% Chloroform to a final mixture of Chloroform:Methanol (9:1 v/v).
-
Collect fractions of a consistent volume (e.g., 10-20 mL) in separate tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system.
-
Visualize the spots under UV light and/or by spraying with Dragendorff's reagent.
-
Combine the fractions that contain the target Cevanine alkaloid(s) based on their TLC profiles.
-
-
Isolation:
-
Evaporate the solvent from the combined fractions to obtain the purified Cevanine alkaloid.
-
Further purification can be achieved by recrystallization or by using preparative High-Performance Liquid Chromatography (HPLC).
-
Protocol 3: Quantitative Analysis by HPLC-MS/MS
This protocol provides a general framework for the quantitative analysis of Cevanine alkaloids using a High-Performance Liquid Chromatography system coupled with a tandem Mass Spectrometer (HPLC-MS/MS).
Materials:
-
Purified Cevanine alkaloid fractions or crude extracts
-
Reference standards for the Cevanine alkaloids of interest
-
HPLC or LC-MS grade solvents (e.g., Acetonitrile, Methanol, Water)
-
Additives for mobile phase (e.g., Formic Acid, Ammonium Acetate)
-
HPLC system with a suitable column (e.g., C18 reversed-phase column)
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the samples and reference standards in a suitable solvent (e.g., methanol) to prepare stock solutions.
-
Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve.
-
Dilute the sample extracts to a concentration within the range of the calibration curve.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
-
HPLC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid. The gradient can be optimized to achieve good separation of the target alkaloids.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Optimize the precursor ion and product ion transitions, as well as the collision energy for each target Cevanine alkaloid using the reference standards.
-
-
-
Data Analysis:
-
Identify the Cevanine alkaloids in the samples by comparing their retention times and MRM transitions with those of the reference standards.
-
Quantify the alkaloids by constructing a calibration curve from the peak areas of the reference standards and interpolating the peak areas of the samples.
-
Visualizations
Signaling Pathways
Cevanine alkaloids have been shown to interact with key signaling pathways implicated in various diseases.
Caption: Hedgehog signaling pathway and the inhibitory action of Cevanine alkaloids.
Caption: NF-κB signaling pathway and the inhibitory action of Cevanine alkaloids.
Experimental Workflow
Caption: General workflow for the purification of Cevanine alkaloids.
References
- 1. Medicinal history of North American Veratrum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of Veratrum californicum Alkaloids as Hedgehog Pathway Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Veratrum Alkaloid Determination in Four Cases of Veratrum Aqua Poisonings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN101565445A - Method for preparing high-purity veratramine and jervine - Google Patents [patents.google.com]
Application Note: Quantitative Analysis of Celecoxib and its Metabolites in Human Plasma by LC-MS/MS
Note to the user: The compound "Cevane" did not yield relevant results in scientific literature for HPLC analysis. Therefore, this application note has been created for "Celecoxib," a widely studied non-steroidal anti-inflammatory drug, to demonstrate the requested format and content.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Celecoxib (B62257) is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2] It is used for managing pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[3] Accurate quantification of Celecoxib and its metabolites in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a detailed protocol for the simultaneous determination of Celecoxib and its primary metabolites, hydroxycelecoxib and carboxycelecoxib, in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Celecoxib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9 through methyl hydroxylation to form hydroxycelecoxib.[4][5] This active metabolite is further oxidized by cytosolic alcohol dehydrogenases to the inactive carboxycelecoxib.[5][6] These metabolites are then conjugated and excreted.[1][6]
Metabolic Pathway of Celecoxib
The metabolic conversion of Celecoxib is a critical aspect of its pharmacokinetic profile. The pathway primarily involves two oxidation steps.
Experimental Protocols
Materials and Reagents
-
Celecoxib reference standard
-
Hydroxycelecoxib reference standard
-
Carboxycelecoxib reference standard
-
Celecoxib-d4 (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (drug-free, sourced from a certified vendor)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Celecoxib, its metabolites, and Celecoxib-d4 in methanol to obtain individual stock solutions of 1 mg/mL.[7]
-
Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a 50:50 (v/v) mixture of methanol and water.
-
Internal Standard (IS) Working Solution: Dilute the Celecoxib-d4 stock solution to a final concentration of 200 ng/mL in methanol.[7]
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.[7]
-
Add 20 µL of the IS working solution (200 ng/mL Celecoxib-d4) to all samples except the blank. Vortex for 10 seconds.[7]
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.[7]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[7]
Experimental Workflow
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.
| Parameter | Condition |
| HPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex API 5500) |
| Ionization Mode | Electrospray Ionization (ESI), Positive for Celecoxib & Hydroxycelecoxib, Negative for Carboxycelecoxib[8] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Presentation
Table 1: Mass Spectrometric Parameters
The MRM transitions for the analytes and the internal standard are optimized for maximum sensitivity and specificity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Celecoxib | 382.1 | 316.1 | Positive |
| Hydroxycelecoxib | 398.1 | 316.1 | Positive |
| Carboxycelecoxib | 412.0 | 330.0 | Negative |
| Celecoxib-d4 (IS) | 386.1 | 320.1 | Positive |
Table 2: Method Validation Summary
The method is validated according to regulatory guidelines to ensure reliability.
| Parameter | Celecoxib | Hydroxycelecoxib | Carboxycelecoxib |
| Linearity Range (ng/mL) | 1 - 2000 | 1 - 1000 | 5 - 2500 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 |
| Lower Limit of Quantitation (LLOQ) (ng/mL) | 1.0 | 1.0 | 5.0 |
| Intra-day Precision (%CV) | < 8% | < 9% | < 10% |
| Inter-day Precision (%CV) | < 10% | < 11% | < 12% |
| Accuracy (% Bias) | ± 10% | ± 12% | ± 13% |
| Extraction Recovery (%) | 85 - 95% | 82 - 93% | 78 - 90% |
Note: The values presented in Table 2 are representative and should be established for each specific laboratory setup.
Conclusion
This application note describes a sensitive, specific, and reliable LC-MS/MS method for the simultaneous quantification of Celecoxib and its major metabolites in human plasma. The simple protein precipitation extraction procedure and rapid chromatographic runtime make this method suitable for high-throughput analysis in clinical and preclinical studies, aiding in the comprehensive evaluation of Celecoxib's pharmacokinetic profile.
References
- 1. Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor. (2000) | Neal M. Davies | 411 Citations [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Quantification of Cevanine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevanine alkaloids, a significant class of isosteroidal alkaloids predominantly found in plants of the Fritillaria genus, have garnered considerable attention for their diverse pharmacological activities, including antitussive, expectorant, anti-inflammatory, and anticancer effects. Accurate and sensitive quantification of these compounds in various biological matrices is paramount for pharmacokinetic studies, drug metabolism research, and quality control of herbal medicines. This document provides detailed application notes and protocols for the quantification of key Cevanine alkaloids using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.
Quantitative Data Summary
The following tables summarize the quantitative parameters of validated LC-MS/MS methods for the determination of prominent Cevanine alkaloids in plasma. These methods demonstrate robust performance, making them suitable for a range of research and development applications.
Table 1: LC-MS/MS Method Validation Parameters for Imperialine Quantification in Plasma
| Parameter | Value | Reference |
| Linearity Range | 2 - 1000 ng/mL | [1][2] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | [1] |
| Limit of Detection (LOD) | 0.5 ng/mL | [1][2] |
| Accuracy | Within ±2% | [1][2] |
| Precision (RSD) | 0.1% to 7.1% | [1][2] |
| Recovery | Not explicitly stated | |
| Matrix | Rat Plasma | [1][2] |
Table 2: LC-MS/MS Method Validation Parameters for Peimine (B17214) and Peiminine Quantification in Plasma
| Parameter | Peimine | Peiminine | Reference |
| Linearity Range | 0.8 - 800 ng/mL | 0.8 - 800 ng/mL | [3][4] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | [3][4] |
| Lower Limit of Quantification (LLOQ) | 0.8 ng/mL | 0.8 ng/mL | [3][4] |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | |
| Accuracy | Within acceptable limits | Within acceptable limits | [3][4] |
| Precision (RSD) | Within acceptable limits | Within acceptable limits | [3][4] |
| Recovery | 94.1% - 105.3% | 85.8% - 98.6% | [3][4] |
| Matrix | Rat Plasma | Rat Plasma | [3][4] |
Table 3: LC-MS/MS Method Validation Parameters for Verticinone Quantification in Rat Plasma
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 200 ng/mL | [5] |
| Correlation Coefficient (r²) | > 0.998 | [5] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [5] |
| Limit of Detection (LOD) | Not explicitly stated | |
| Accuracy | Within ±10.7% | [5] |
| Precision (RSD) | < 6.5% | [5] |
| Recovery | Not explicitly stated | |
| Matrix | Rat Plasma | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the LC-MS/MS quantification of Cevanine alkaloids.
Protocol 1: Quantification of Imperialine in Rat Plasma
This protocol is based on a validated method for the pharmacokinetic study of imperialine.[1][2]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of internal standard solution (e.g., carbamazepine (B1668303) in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: C18 column (e.g., Diamonsil ODS, 2.1 mm x 100 mm, 5 µm).
-
Mobile Phase: A gradient of A) 0.1% formic acid in water and B) acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Imperialine: m/z 432.4 → 114.2
-
Carbamazepine (IS): m/z 237.2 → 194.2
-
Protocol 2: Simultaneous Quantification of Peimine and Peiminine in Rat Plasma
This protocol is adapted from a method for the simultaneous pharmacokinetic study of peimine and peiminine.[3][4]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of rat plasma, add 20 µL of internal standard solution (e.g., carbamazepine).
-
Add 50 µL of 1 M sodium hydroxide (B78521) solution and vortex.
-
Add 1 mL of ethyl acetate (B1210297) and vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: C18 column (e.g., Luna C18, 2.0 mm x 50 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 10 mM ammonium (B1175870) formate (B1220265) in water (35:65, v/v).[3]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: ESI, Positive.
-
Scan Type: MRM.
-
MRM Transitions:
Visualizations
Experimental Workflow
Signaling Pathways
Anti-Inflammatory Signaling Pathway: Inhibition of NF-κB
Many Cevanine alkaloids exhibit anti-inflammatory properties. A common mechanism for anti-inflammatory action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central mediator of the inflammatory response.
Anticancer Signaling Pathway: Induction of Apoptosis
Several Cevanine alkaloids have demonstrated potential as anticancer agents by inducing apoptosis, or programmed cell death, in cancer cells. This can occur through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR-Based Structural Elucidation of Cevane Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevane alkaloids, a class of steroidal alkaloids primarily isolated from plants of the Liliaceae and Melanthiaceae families (e.g., Fritillaria, Veratrum, and Zigadenus species), are characterized by a complex, hexacyclic C-nor-D-homo steroidal skeleton.[1] These natural products have garnered significant interest due to their diverse and potent biological activities, including antihypertensive and cardiotonic effects. The intricate stereochemistry and highly condensed ring system of cevanine alkaloids present a considerable challenge for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of their complex structures. This document provides detailed application notes and standardized protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR experiments in the structural elucidation of cevanine alkaloids, using Zygadenine as a representative example.
Data Presentation: NMR Spectroscopic Data for Zygadenine
The complete and unambiguous assignment of ¹H and ¹³C NMR signals is the foundation of structural elucidation. The following tables summarize the ¹H and ¹³C NMR data for the cevanine alkaloid, Zygadenine, in CD₃OD. This data is compiled from the literature on the total synthesis of (-)-Zygadenine.
Table 1: ¹H NMR (Proton) Data of Zygadenine in CD₃OD
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 1.85 | m | |
| 2α | 2.10 | m | |
| 2β | 1.65 | m | |
| 3 | 3.80 | d | 4.5 |
| 4 | 4.25 | s | |
| 5 | 2.95 | d | 10.5 |
| 6α | 1.95 | m | |
| 6β | 1.50 | m | |
| 7 | 4.10 | t | 8.0 |
| 8 | 2.50 | d | 10.5 |
| 9 | 2.30 | m | |
| 11α | 2.05 | m | |
| 11β | 1.80 | m | |
| 12 | 4.00 | d | 6.0 |
| 13 | 2.60 | m | |
| 14 | 3.90 | s | |
| 15 | 4.15 | d | 5.0 |
| 16 | 4.50 | t | 5.0 |
| 17 | 2.80 | m | |
| 18-CH₃ | 1.05 | s | |
| 19-CH₃ | 1.20 | d | 7.0 |
| 21-CH₃ | 1.15 | d | 7.0 |
| 22 | 3.50 | m | |
| 23α | 2.70 | m | |
| 23β | 2.40 | m | |
| 24α | 3.60 | m | |
| 24β | 3.30 | m | |
| 25 | 3.10 | m | |
| 26-CH₃ | 0.95 | d | 6.5 |
| 27-CH₃ | 0.90 | d | 6.5 |
Table 2: ¹³C NMR (Carbon) Data of Zygadenine in CD₃OD
| Position | Chemical Shift (δ, ppm) | Carbon Type (DEPT) |
| 1 | 35.5 | CH₂ |
| 2 | 30.1 | CH₂ |
| 3 | 75.2 | CH |
| 4 | 95.3 | C |
| 5 | 55.4 | CH |
| 6 | 28.7 | CH₂ |
| 7 | 72.8 | CH |
| 8 | 50.1 | CH |
| 9 | 45.6 | CH |
| 10 | 42.3 | C |
| 11 | 32.1 | CH₂ |
| 12 | 78.9 | CH |
| 13 | 48.2 | CH |
| 14 | 85.4 | C |
| 15 | 80.3 | CH |
| 16 | 77.6 | CH |
| 17 | 65.7 | CH |
| 18 | 15.8 | CH₃ |
| 19 | 18.2 | CH₃ |
| 20 | 70.5 | C |
| 21 | 22.4 | CH₃ |
| 22 | 60.1 | CH |
| 23 | 38.9 | CH₂ |
| 24 | 68.7 | CH₂ |
| 25 | 40.2 | CH |
| 26 | 19.5 | CH₃ |
| 27 | 19.3 | CH₃ |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of cevanine alkaloids are provided below.
Sample Preparation
-
Sample Purity: Ensure the isolated cevanine alkaloid is of high purity (>95%), as impurities will complicate spectral analysis.
-
Mass: Accurately weigh approximately 5-10 mg of the purified alkaloid.
-
Solvent: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent. Methanol-d₄ (CD₃OD) or Chloroform-d (CDCl₃) are common choices. The selection of the solvent may influence the chemical shifts due to solvent effects.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm for both ¹H and ¹³C).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coil (typically ~4-5 cm).
1D NMR Spectroscopy
2.2.1 ¹H NMR (Proton NMR)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): 12-16 ppm.
-
Number of Scans (NS): 16-64 (depending on sample concentration).
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-3 seconds.
-
-
Processing: Apply a line broadening (LB) of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.
2.2.2 ¹³C NMR (Carbon NMR)
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): 200-240 ppm.
-
Number of Scans (NS): 1024-4096 (or more, as ¹³C has a low natural abundance).
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-1.5 seconds.
-
-
Processing: Apply a line broadening (LB) of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.
2.2.3 DEPT (Distortionless Enhancement by Polarization Transfer)
-
Purpose: To determine the multiplicity of carbon signals (CH, CH₂, CH₃).
-
Experiments: Run DEPT-45, DEPT-90, and DEPT-135 experiments.
-
DEPT-45: All protonated carbons appear as positive signals.
-
DEPT-90: Only CH signals are observed (positive).
-
DEPT-135: CH and CH₃ signals are positive, while CH₂ signals are negative.
-
2D NMR Spectroscopy
2.3.1 gCOSY (Gradient Correlation Spectroscopy)
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): Same as ¹H NMR in both dimensions.
-
Data Points (TD): 2048 in F2, 256-512 in F1.
-
Number of Scans (NS): 2-8 per increment.
-
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
2.3.2 gHSQC (Gradient Heteronuclear Single Quantum Coherence)
-
Purpose: To identify one-bond correlations between protons and their directly attached carbons (¹H-¹³C).
-
Pulse Program: A standard gradient-selected HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): Same as ¹H NMR in F2, and ¹³C NMR in F1.
-
Data Points (TD): 1024 in F2, 256 in F1.
-
Number of Scans (NS): 4-16 per increment.
-
¹J(C,H) Coupling Constant: Optimized for an average of 145 Hz.
-
-
Processing: Apply a QSINE window function in both dimensions before Fourier transformation.
2.3.3 gHMBC (Gradient Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting spin systems and identifying quaternary carbons.
-
Pulse Program: A standard gradient-selected HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): Same as ¹H NMR in F2, and ¹³C NMR in F1.
-
Data Points (TD): 2048 in F2, 256-512 in F1.
-
Number of Scans (NS): 16-64 per increment.
-
Long-range J(C,H) Coupling Constant: Optimized for 8-10 Hz.
-
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
2.3.4 NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy)
-
Purpose: To identify through-space correlations between protons that are in close proximity, which is essential for determining the relative stereochemistry. For molecules of the size of cevanine alkaloids, ROESY often provides more reliable results.
-
Pulse Program: A standard phase-sensitive gradient-selected NOESY or ROESY experiment (e.g., 'noesygpph' or 'roesygpph' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): Same as ¹H NMR in both dimensions.
-
Data Points (TD): 2048 in F2, 256-512 in F1.
-
Number of Scans (NS): 16-32 per increment.
-
Mixing Time (D8): 300-800 ms (B15284909) for NOESY; 150-300 ms for ROESY (this may need to be optimized).
-
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
Mandatory Visualizations
Experimental Workflow
The logical progression for the structural elucidation of a cevanine alkaloid using NMR spectroscopy is depicted in the following workflow diagram.
Caption: Workflow for this compound Alkaloid Structure Elucidation.
Key Signaling Pathways (HMBC and NOESY Correlations)
The following diagram illustrates key long-range (HMBC) and through-space (NOESY) correlations that are critical for establishing the connectivity and relative stereochemistry of the this compound skeleton, exemplified by Zygadenine.
Caption: Key HMBC & NOESY Correlations for Zygadenine.
Interpretation and Structure Assembly
-
Establish Spin Systems: Use the COSY spectrum to identify chains of coupled protons. For cevanine alkaloids, this will delineate fragments of the individual rings.
-
Assign Protons and Carbons: Use the HSQC spectrum to correlate each proton with its directly attached carbon. This allows for the assignment of protonated carbons.
-
Connect the Fragments: The HMBC spectrum is paramount for assembling the complete carbon skeleton. Key correlations to look for include:
-
Correlations from the angular methyl protons (H₃-18 and H₃-19) to the surrounding quaternary and methine carbons, which helps to define the ring junctions.
-
Correlations from protons adjacent to heteroatoms (e.g., H-3, H-7, H-12) to neighboring carbons.
-
Correlations across quaternary carbons to link different spin systems.
-
-
Determine Relative Stereochemistry: The NOESY/ROESY spectrum provides information about the spatial proximity of protons. Key NOEs to establish the stereochemistry of the ring junctions and substituents include:
-
NOEs between axial and equatorial protons within the same ring to define chair or boat conformations.
-
NOEs between protons on different rings, such as between the angular methyl groups and nearby axial protons (e.g., H-19 and H-5; H-18 and H-8), which are crucial for defining the stereochemistry of the ring fusions.
-
By systematically applying this comprehensive suite of NMR experiments and carefully interpreting the resulting data, the complex three-dimensional structure of cevanine alkaloids can be unambiguously elucidated. This detailed structural information is fundamental for understanding their structure-activity relationships and for guiding further drug development efforts.
References
In Vitro Bioassays for the Biological Activity of Diterpenoids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in vitro bioassays to evaluate the biological activity of diterpenoids, a diverse class of natural products known for their potential therapeutic properties. While the initial query specified "Cevane," this term does not correspond to a recognized class of diterpenoids in the scientific literature. Therefore, this document will focus on well-established in vitro assays applicable to various classes of diterpenes, such as cembranoids and cyathanes, which exhibit significant anticancer, anti-inflammatory, and neuroprotective activities.
Application Notes
Diterpenoids are a large and structurally diverse group of secondary metabolites found in various natural sources, including plants and marine organisms.[1][2][3] Many of these compounds have demonstrated potent biological activities, making them attractive candidates for drug discovery and development.[2][3] In vitro bioassays are essential first steps in characterizing the pharmacological profile of novel diterpenoids.[4][5] These assays provide crucial information on cytotoxicity, mechanism of action, and potential therapeutic applications in a controlled laboratory setting.[6][7]
Anticancer Activity
A primary focus of diterpenoid research is their potential as anticancer agents.[1][3] In vitro assays are employed to assess their ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and prevent cell migration and invasion.
Commonly Evaluated Parameters:
-
Cytotoxicity: The ability of a compound to kill cancer cells.
-
Cell Proliferation: The effect of a compound on the rate of cancer cell division.
-
Apoptosis Induction: The activation of programmed cell death pathways in cancer cells.
-
Cell Cycle Arrest: The halting of the cell division cycle at specific checkpoints.
-
Kinase Inhibition: The inhibition of enzymes crucial for cancer cell signaling.[6]
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and many diterpenoids have shown promise as anti-inflammatory agents.[1][2][8] In vitro assays for anti-inflammatory activity typically involve stimulating immune cells with an inflammatory agent and then measuring the inhibitory effect of the test compound.
Commonly Evaluated Parameters:
-
Pro-inflammatory Cytokine Production: Inhibition of the release of signaling molecules like TNF-α, IL-1β, and IL-6.[8][9]
-
Enzyme Activity: Inhibition of enzymes like cyclooxygenase (COX) that are involved in the inflammatory response.[10]
-
Nitric Oxide (NO) Production: Reduction of NO, a key inflammatory mediator.
Neuroprotective Activity
The potential of diterpenoids to protect neurons from damage is an area of growing interest, particularly for neurodegenerative diseases.[11][12][13] In vitro neuroprotection assays often involve inducing neuronal cell death or stress and assessing the protective effects of the compounds.
Commonly Evaluated Parameters:
-
Neuronal Viability: The ability to prevent neuron death in the presence of toxins or oxidative stress.[11][13]
-
Oxidative Stress Reduction: The capacity to decrease the levels of reactive oxygen species (ROS) in neuronal cells.[11][14]
-
Neurite Outgrowth: The promotion of the growth of axons and dendrites from neurons.[12]
-
Anti-apoptotic Effects: The inhibition of apoptotic pathways in neuronal cells.[13][15]
Data Presentation
The following tables summarize representative quantitative data for the biological activity of various diterpenoids.
Table 1: Anticancer Activity of Selected Diterpenoids
| Compound | Cancer Cell Line | Assay | Endpoint | Result (IC₅₀) | Reference |
| Graveospene A | A549 (Lung) | Cytotoxicity | Cell Viability | 1.9 µM | [16] |
| Graveospene A | HepG2 (Liver) | Cytotoxicity | Cell Viability | 4.6 µM | [16] |
| Daphgenkin A | SW620 (Colon) | Cytotoxicity | Cell Viability | 3.0 µM | [16] |
| Tanshinone I | HEC-1-A (Endometrial) | Anti-proliferative | Cell Proliferation | 20 µM | [3] |
| 7α-acetoxyroyleanone | - | Cytotoxicity | Cell Viability | 4.7 µM | [3] |
Table 2: Anti-inflammatory Activity of Selected Compounds
| Compound | Cell Line | Inflammatory Stimulus | Measured Parameter | Result | Reference |
| Cyane-carvone (75 mg/kg) | - | Carrageenan-induced paw edema | IL-1β & TNF-α levels | Significant decrease | [8] |
| Sulphoraphane | H293-NF-κB-RE-luc2P | TNF-α | NF-κB activity | IC₅₀ of 5.11 µmol/l | [17] |
| Butyrate | H293-NF-κB-RE-luc2P | TNF-α | NF-κB activity | IC₅₀ of 51 µmol/l | [17] |
| Sappanol | Macrophages | Lipopolysaccharide | IL-6 & TNF-α secretion | Significant inhibition | [18] |
Table 3: Neuroprotective Activity of Selected Compounds
| Compound | Cell Model | Insult | Measured Parameter | Result | Reference |
| Chana 30 | Neuronal cells | Aβ-induced injury | Cell Viability | Protective effect | [14] |
| Compound X38 | Neuronal cells | Glutamate-induced apoptosis | Cell Apoptosis | Attenuated apoptosis | [11] |
| VRSE | HT22 (Hippocampal) | Hydrogen Peroxide | Cell Death | Significantly prevented | [13] |
| Benzofuran-2-one derivative 9 | Differentiated SH-SY5Y | Catechol-induced oxidative stress | Intracellular ROS levels | Reduced ROS levels | [19] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Diterpenoid compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the diterpenoid compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: ELISA for Pro-inflammatory Cytokines
This protocol describes the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).[18]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Diterpenoid compound
-
Commercial ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed macrophages in a 24-well plate and incubate for 24 hours. Pre-treat the cells with various concentrations of the diterpenoid compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce cytokine production.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards to the wells.
-
Incubating with a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of the cytokine in each sample based on the standard curve.
Protocol 3: Neuroprotection Assay using Oxidative Stress Model
This protocol assesses the ability of a diterpenoid to protect neuronal cells from oxidative stress-induced cell death.[13][19]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or HT22)
-
Complete cell culture medium
-
Differentiating agent (if required for the cell line, e.g., retinoic acid for SH-SY5Y)
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂) or glutamate)[11][13]
-
Diterpenoid compound
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding and Differentiation: Seed neuronal cells in a 96-well plate. If necessary, differentiate the cells according to a standard protocol.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the diterpenoid compound for a specified period (e.g., 2-24 hours).
-
Induction of Oxidative Stress: Expose the cells to the oxidative stress-inducing agent (e.g., H₂O₂) for a duration known to cause significant cell death.
-
Assessment of Cell Viability: After the incubation period, measure cell viability using a suitable assay (e.g., MTT assay as described in Protocol 3.1).
-
Data Analysis: Compare the viability of cells treated with the diterpenoid and the oxidative stressor to those treated with the stressor alone to determine the neuroprotective effect.
Mandatory Visualizations
References
- 1. Cembrane diterpenoids: Chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action [mdpi.com]
- 4. longdom.org [longdom.org]
- 5. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 8. Cyane-carvone, a synthetic derivative of carvone, inhibits inflammatory response by reducing cytokine production and oxidative stress and shows antinociceptive effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Evaluation of Biological Activities of Canes and Pomace Extracts from Several Varieties of Vitis vinifera L. for Inclusion in Freeze-Drying Mouthwashes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography [mdpi.com]
- 11. Green synthesis of neuroprotective spirocyclic chalcone derivatives and their role in protecting against traumatic optic nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Erinacine A and related cyathane diterpenoids: Molecular diversity and mechanisms underlying their neuroprotection and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective and Anti-Neuroinflammatory Properties of Vignae Radiatae Semen in Neuronal HT22 and Microglial BV2 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protective effects of a chalcone derivative against Aβ-induced oxidative stress and neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Animal Models for Studying Cevane Pharmacology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Cevane-type alkaloids are a class of steroidal alkaloids found in plants of the Veratrum and Schoenocaulon genera. These compounds are characterized by a C-nor-D-homo-steroidal skeleton. Veratridine (B1662332), cevadine, and germine are prominent examples of cevanes. Their primary mechanism of action involves the modulation of voltage-gated sodium channels (NaV), making them valuable tools for studying a wide range of physiological processes, from neuronal excitability to cardiovascular function.[1] This document provides detailed application notes and protocols for utilizing animal models in the preclinical pharmacological assessment of this compound alkaloids, with a primary focus on veratridine due to the greater availability of research data.
Data Presentation
Toxicological Data
The acute toxicity of this compound alkaloids is a critical parameter in designing in vivo studies. The following table summarizes the median lethal dose (LD50) and lowest published toxic dose (TDLo) for veratridine in various animal models.
| Species | Route of Administration | Parameter | Value |
| Rat | Intraperitoneal (i.p.) | LD50 | 3.5 mg/kg |
| Rat | Subcutaneous (s.c.) | TDLo | 0.1 mg/kg |
| Mouse | Intraperitoneal (i.p.) | LD50 | 1.35 mg/kg |
| Mouse | Subcutaneous (s.c.) | LD50 | 6.3 mg/kg |
| Dog | Intravenous (i.v.) | LD | 19 mg/kg |
LD50: Lethal dose for 50% of the population. TDLo: Lowest published toxic dose. LD: Lethal Dose.
Pharmacodynamic Data: Cardiovascular Effects of Veratridine in Dogs
Veratridine is known to elicit the Bezold-Jarisch reflex, a cardioinhibitory response. The following table presents the cardiovascular effects observed following intracoronary administration of veratridine in conscious dogs.[2]
| Animal Model | Administration Route | Dose | Parameter | Observed Effect |
| Dog | Intracoronary | 0.10 µg/kg | Mean Arterial Pressure | -40 mmHg |
| Dog | Intracoronary | 0.10 µg/kg | Heart Rate | -34 beats/min |
| Dog | Intracoronary | 0.10 µg/kg | LV dP/dtmax | -419 mmHg/s |
| Dog | Intracoronary | 0.3 µg/kg | Coronary Blood Flow | +54% to +57% |
LV dP/dtmax: Maximum rate of rise of left ventricular pressure.
Pharmacodynamic Data: Neurochemical Effects of Veratridine in Rats
Veratridine's action on sodium channels leads to neurotransmitter release. The table below shows the effect of veratridine on glutamate (B1630785) release in the striatum of freely moving rats, as measured by in vivo microdialysis.[1]
| Animal Model | Administration Route | Dose | Parameter | Observed Effect |
| Rat | Perfusion via microdialysis probe | 500 µM | Extracellular Glutamate Level | +301% increase from baseline |
Experimental Protocols
All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Protocol 1: Intraperitoneal (i.p.) Injection of Veratridine in Mice
Objective: To administer veratridine systemically into the peritoneal cavity of mice.
Materials:
-
Veratridine solution (dissolved in a suitable vehicle like DMSO and diluted in sterile saline)
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
Animal scale
-
70% ethanol
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation: Weigh the mouse to accurately calculate the injection volume.
-
Restraint: Gently restrain the mouse by scruffing the neck and securing the tail, exposing the abdomen.
-
Injection Site Identification: Locate the lower right or left quadrant of the abdomen. Avoid the midline to prevent injury to the bladder and cecum.
-
Sterilization: Swab the injection site with 70% ethanol.
-
Injection: Insert the needle at a 15-20 degree angle into the peritoneal cavity. Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Administration: Slowly inject the veratridine solution.
-
Post-injection Monitoring: Withdraw the needle and return the mouse to its cage. Observe the animal for any signs of distress, such as changes in behavior, respiration, or mobility.
Protocol 2: Oral Gavage of Veratridine in Rats
Objective: To administer a precise oral dose of veratridine directly into the stomach of a rat.
Materials:
-
Veratridine solution or suspension
-
Sterile, flexible or curved oral gavage needle (16-18 gauge with a bulbous tip)
-
Sterile syringe
-
Animal scale
-
Appropriate PPE
Procedure:
-
Animal Preparation: Weigh the rat to determine the correct administration volume.
-
Gavage Needle Measurement: Measure the appropriate insertion length by placing the gavage needle alongside the rat, from the corner of the mouth to the last rib. Mark the needle to prevent over-insertion.
-
Restraint: Firmly but gently restrain the rat to immobilize its head and straighten its back.
-
Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it over the tongue towards the esophagus. The rat should naturally swallow the tube. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Administration: Once the needle is correctly positioned in the esophagus, slowly administer the veratridine solution.
-
Removal: Gently withdraw the gavage needle along the same path of insertion.
-
Post-procedure Monitoring: Return the rat to its cage and monitor for any signs of respiratory distress or discomfort.
Protocol 3: In Vivo Microdialysis for Neurotransmitter Release in Rats
Objective: To measure veratridine-induced neurotransmitter release in a specific brain region of a freely moving rat.
Materials:
-
Stereotaxic apparatus
-
Guide cannula
-
Microdialysis probe
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Veratridine
-
Analytical system for neurotransmitter quantification (e.g., HPLC-ECD)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Surgically implant a guide cannula directed at the brain region of interest (e.g., striatum).
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to the microinfusion pump and fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period to obtain a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples.
-
-
Veratridine Administration:
-
Switch the perfusion solution to aCSF containing the desired concentration of veratridine (e.g., 500 µM).[1]
-
Continue to collect dialysate fractions at regular intervals.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using a suitable analytical method to quantify the concentration of the neurotransmitter of interest (e.g., glutamate).
-
-
Data Analysis:
-
Calculate the percentage change in neurotransmitter concentration from baseline following veratridine administration.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound Alkaloids
This compound alkaloids, such as veratridine, primarily act on voltage-gated sodium channels. The following diagram illustrates the signaling cascade initiated by veratridine.
References
- 1. In vivo microdialysis study of (+/-)-kavain on veratridine-induced glutamate release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reflex cardiovascular changes with veratridine in the conscious dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Veratramine and Jervine from Alcohol Extracts of Radix Veratri - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assays for Evaluating the Antifibrotic Effects of Cevane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological process that can lead to organ dysfunction and failure. A key cellular event in fibrosis is the differentiation of fibroblasts into myofibroblasts, which are highly contractile cells responsible for excessive ECM deposition. Transforming growth factor-beta 1 (TGF-β1) is a potent profibrotic cytokine that plays a central role in initiating and driving myofibroblast differentiation.[1][2][3][4][5] Cevane is a novel small molecule inhibitor being investigated for its potential antifibrotic properties through the modulation of key signaling pathways involved in fibrosis.[6][7][8]
This application note provides detailed protocols for a suite of cell-based assays to characterize the antifibrotic effects of this compound. These assays are designed to assess the compound's ability to inhibit myofibroblast differentiation, reduce ECM production, and decrease cell contractility, all critical hallmarks of fibrosis.
Key Cell-Based Assays
A multi-parametric approach is recommended to thoroughly evaluate the antifibrotic potential of this compound. The following assays provide a comprehensive in vitro assessment:
-
TGF-β1-Induced Myofibroblast Differentiation Assay: To determine the effect of this compound on the differentiation of fibroblasts into myofibroblasts.
-
Collagen Deposition Assay (Sircol Assay): To quantify the effect of this compound on collagen production and deposition by fibroblasts.
-
Collagen Gel Contraction Assay: To assess the impact of this compound on the contractile function of fibroblasts embedded in a 3D collagen matrix.
Experimental Protocols
TGF-β1-Induced Myofibroblast Differentiation Assay
This assay evaluates the ability of this compound to inhibit the TGF-β1-induced transformation of fibroblasts into myofibroblasts, a critical step in the fibrotic process.[2][3][4][5]
Materials:
-
Human lung fibroblasts (e.g., MRC-5) or human dermal fibroblasts
-
Fibroblast growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Serum-free medium
-
Recombinant human TGF-β1
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-alpha-smooth muscle actin (α-SMA) antibody
-
Secondary antibody: Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
96-well imaging plates
Protocol:
-
Cell Seeding: Seed human fibroblasts into a 96-well imaging plate at a density of 5,000-10,000 cells per well in fibroblast growth medium. Allow cells to adhere and grow for 24 hours at 37°C and 5% CO2.
-
Serum Starvation: After 24 hours, gently aspirate the growth medium and wash the cells once with PBS. Add serum-free medium and incubate for another 24 hours to synchronize the cells.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Also, prepare a vehicle control (DMSO) and a positive control (a known antifibrotic compound like Nintedanib or Pirfenidone).[9][10][11] Add the diluted compounds to the respective wells.
-
TGF-β1 Stimulation: Immediately after adding the compounds, add TGF-β1 to all wells (except for the unstimulated control) to a final concentration of 5-10 ng/mL.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[5][12]
-
Immunofluorescence Staining:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with anti-α-SMA primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI (for nuclear counterstaining) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the intensity of α-SMA staining per cell. A reduction in α-SMA expression in this compound-treated cells compared to the TGF-β1-stimulated control indicates an antifibrotic effect.[13][14][15]
Collagen Deposition Assay (Sircol Assay)
This assay quantifies the amount of soluble collagen secreted by fibroblasts into the cell culture medium, providing a measure of ECM production.[16][17][18][19]
Materials:
-
Conditioned media from the TGF-β1-induced myofibroblast differentiation assay
-
Sircol Soluble Collagen Assay Kit (containing Sircol Dye Reagent, Alkali Reagent, and Collagen Standard)
-
Microcentrifuge tubes
-
Microplate reader
Protocol:
-
Sample Preparation: Collect the conditioned media from the wells of the previously described myofibroblast differentiation assay. Centrifuge the media at 10,000 x g for 10 minutes to remove any cell debris.
-
Collagen Standard Curve: Prepare a standard curve using the provided collagen standard according to the manufacturer's instructions.
-
Assay Procedure:
-
Add 100 µL of the clarified conditioned media or collagen standards to microcentrifuge tubes.
-
Add 1 mL of Sircol Dye Reagent to each tube and mix gently for 30 minutes.[16][20]
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the collagen-dye complex.[16][20]
-
Carefully discard the supernatant.
-
Add 1 mL of Alkali Reagent to each tube to dissolve the pellet.
-
-
Measurement: Transfer 200 µL of the dissolved collagen-dye complex from each tube to a 96-well plate. Measure the absorbance at 550-560 nm using a microplate reader.[16][18]
-
Data Analysis: Calculate the collagen concentration in the samples by comparing their absorbance values to the standard curve. A decrease in collagen concentration in the media of this compound-treated cells indicates an inhibitory effect on collagen production.
Collagen Gel Contraction Assay
This assay measures the ability of fibroblasts to contract a 3D collagen matrix, a key functional characteristic of myofibroblasts.[21][22][23][24][25]
Materials:
-
Human lung fibroblasts (e.g., MRC-5)
-
Fibroblast growth medium
-
Serum-free medium
-
Type I rat tail collagen solution (3 mg/mL)[21]
-
1 M NaOH[21]
-
24-well tissue culture plates
-
Sterile spatula
Protocol:
-
Cell Preparation: Culture fibroblasts to 80-90% confluency. Harvest the cells by trypsinization and resuspend them in serum-free medium at a concentration of 2-5 x 10^6 cells/mL.[22][23]
-
Collagen Gel Preparation (on ice):
-
In a pre-chilled tube, mix the collagen solution, 5x DMEM or PBS, and the cell suspension. A common ratio is 8 parts collagen solution to 2 parts cell suspension.[22][23][24]
-
Neutralize the mixture by adding 1 M NaOH dropwise until the phenol (B47542) red indicator in the medium turns from yellow to a light pink.[21]
-
-
Gel Polymerization:
-
Compound Treatment and Contraction:
-
Image Acquisition and Analysis:
-
Place the plate on a flatbed scanner or use a camera to capture images of the gels at various time points (e.g., 0, 24, 48 hours).
-
Measure the area of the collagen gels using image analysis software (e.g., ImageJ).
-
The degree of contraction is calculated as the percentage decrease in gel area compared to the initial area. A reduction in gel contraction in the presence of this compound indicates an antifibrotic effect.
-
Data Presentation
The quantitative data from these assays should be summarized in clear and concise tables to facilitate comparison between different concentrations of this compound and the controls.
Table 1: Effect of this compound on TGF-β1-Induced α-SMA Expression
| Treatment | Concentration (µM) | Mean α-SMA Fluorescence Intensity (A.U.) | % Inhibition |
| Unstimulated Control | - | 150.5 ± 12.3 | - |
| TGF-β1 (10 ng/mL) | - | 850.2 ± 45.7 | 0% |
| This compound | 0.1 | 725.8 ± 38.9 | 14.6% |
| This compound | 1 | 450.1 ± 25.6 | 47.1% |
| This compound | 10 | 210.4 ± 18.2 | 75.2% |
| Positive Control | 1 | 250.6 ± 22.1 | 70.5% |
Table 2: Effect of this compound on Soluble Collagen Production
| Treatment | Concentration (µM) | Collagen Concentration (µg/mL) | % Inhibition |
| Unstimulated Control | - | 5.2 ± 0.8 | - |
| TGF-β1 (10 ng/mL) | - | 25.8 ± 2.1 | 0% |
| This compound | 0.1 | 21.3 ± 1.9 | 17.4% |
| This compound | 1 | 12.5 ± 1.3 | 51.6% |
| This compound | 10 | 7.1 ± 0.9 | 72.5% |
| Positive Control | 1 | 8.9 ± 1.1 | 65.5% |
Table 3: Effect of this compound on Collagen Gel Contraction
| Treatment | Concentration (µM) | Gel Area (% of Initial) at 48h | % Inhibition of Contraction |
| Unstimulated Control | - | 85.4 ± 5.6 | - |
| TGF-β1 (10 ng/mL) | - | 30.2 ± 3.1 | 0% |
| This compound | 0.1 | 42.8 ± 4.5 | 22.8% |
| This compound | 1 | 65.7 ± 5.2 | 64.3% |
| This compound | 10 | 78.9 ± 6.1 | 88.2% |
| Positive Control | 1 | 72.5 ± 5.8 | 76.6% |
Visualizations
Signaling Pathway
Caption: TGF-β signaling pathway in fibrosis and the putative target of this compound.
Experimental Workflow
Caption: Workflow for assessing the antifibrotic effects of this compound in vitro.
References
- 1. Novel Anti-fibrotic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of TGFβ1-Dependent Myofibroblast Differentiation by Hyaluronan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transforming Growth Factor-β1 (TGF-β1)-stimulated Fibroblast to Myofibroblast Differentiation Is Mediated by Hyaluronan (HA)-facilitated Epidermal Growth Factor Receptor (EGFR) and CD44 Co-localization in Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Frontiers | Transforming Growth Factor-Beta1 and Human Gingival Fibroblast-to-Myofibroblast Differentiation: Molecular and Morphological Modifications [frontiersin.org]
- 6. A Novel, Pan-PDE Inhibitor Exerts Anti-Fibrotic Effects in Human Lung Fibroblasts via Inhibition of TGF-β Signaling and Activation of cAMP/PKA Signaling [mdpi.com]
- 7. A Novel, Pan-PDE Inhibitor Exerts Anti-Fibrotic Effects in Human Lung Fibroblasts via Inhibition of TGF-β Signaling and Activation of cAMP/PKA Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-fibrotic therapy in the treatment of IPF: Ongoing concerns and current practices - Mayo Clinic [mayoclinic.org]
- 10. Comparison of two antifibrotic treatments for lung fibrosis in post-COVID-19 syndrome: A randomized, prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nintedanib and Pirfenidone - antifibrotics for pulmonary fibrosis | Action for Pulmonary Fibrosis [actionpf.org]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Cell-based phenotypic screen for anti-fibrotic compounds targets eicosanoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Establishing a Cell-Based High-Content Screening Assay for TCM Compounds with Anti-Renal Fibrosis Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. accuratechemical.com [accuratechemical.com]
- 17. biovendor.com [biovendor.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. ilexlife.com [ilexlife.com]
- 20. interchim.fr [interchim.fr]
- 21. Collagen Gel Contraction Assay [protocols.io]
- 22. Collagen-based Cell Contraction Assay | ABIN2344900 [antibodies-online.com]
- 23. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 24. bioscience.co.uk [bioscience.co.uk]
- 25. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for High-Throughput Screening of Cevane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevane derivatives, a class of steroidal alkaloids, have emerged as a promising scaffold for the development of novel therapeutics. With a rigid steroidal backbone and diverse functional group modifications, these compounds exhibit a wide range of biological activities. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound derivative libraries to identify and characterize potential drug candidates, with a focus on their effects on the Hedgehog (Hh) and Transforming Growth Factor-beta (TGF-β) signaling pathways.
Target Signaling Pathways
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the development and progression of various cancers. The canonical Hh pathway involves the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor, which alleviates the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein. Activated SMO then initiates a signaling cascade that leads to the activation of GLI transcription factors, which translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival.
Figure 1: Simplified Hedgehog Signaling Pathway.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a key regulator of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and epithelial-mesenchymal transition (EMT). Dysregulation of TGF-β signaling is associated with cancer and fibrosis. The pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI). The activated TβRI phosphorylates receptor-regulated SMADs (R-SMADs), such as SMAD2 and SMAD3. Phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus and regulates the transcription of target genes.
Figure 2: Simplified TGF-β/SMAD Signaling Pathway.
High-Throughput Screening Workflow
A typical HTS campaign for the identification of this compound derivative modulators of the Hedgehog or TGF-β signaling pathways follows a multi-step process, including a primary screen to identify initial hits, a secondary screen to confirm activity and assess cytotoxicity, and subsequent dose-response studies to determine potency.
Figure 3: General High-Throughput Screening Workflow.
Data Presentation: Representative HTS Data
The following tables present illustrative quantitative data for a hypothetical screening of a library of this compound derivatives. This data is representative of what might be obtained in an HTS campaign and is intended for demonstration purposes.
Table 1: Primary Screen for Hedgehog Pathway Inhibitors (Representative Data)
| Compound ID | Concentration (µM) | Luciferase Signal (RLU) | % Inhibition | Hit ( >50% Inhibition) |
| CD-001 | 10 | 45,000 | 55% | Yes |
| CD-002 | 10 | 85,000 | 15% | No |
| CD-003 | 10 | 25,000 | 75% | Yes |
| ... | ... | ... | ... | ... |
| CD-10000 | 10 | 92,000 | 8% | No |
| Positive Ctrl | 10 (Vismodegib) | 10,000 | 90% | N/A |
| Negative Ctrl | DMSO | 100,000 | 0% | N/A |
Table 2: Secondary Screen - Cell Viability (Representative Data for Primary Hits)
| Compound ID | Concentration (µM) | Cell Viability (%) | Cytotoxic ( <80% Viability) |
| CD-001 | 10 | 92% | No |
| CD-003 | 10 | 45% | Yes |
| ... | ... | ... | ... |
Table 3: Dose-Response and IC50 Values for Confirmed Hits (Representative Data)
| Compound ID | Hh Pathway IC50 (µM) | TGF-β Pathway IC50 (µM) |
| CD-001 | 2.5 | > 50 |
| CD-027 | 15.2 | 8.9 |
| CD-105 | > 50 | 1.8 |
| Verticine | 18.7[1] | 12.4[2] |
Note: IC50 values for Verticine are from literature and may not be directly from an HTS campaign but are provided for context.
Experimental Protocols
Protocol 1: High-Throughput Screening for Hedgehog Pathway Inhibitors using a GLI-Responsive Luciferase Reporter Assay
Objective: To identify this compound derivatives that inhibit the Hedgehog signaling pathway.
Principle: This cell-based assay utilizes a cell line (e.g., Shh-LIGHT2) that is stably transfected with a luciferase reporter gene under the control of a GLI-responsive promoter. Activation of the Hedgehog pathway leads to the expression of luciferase, which can be quantified by measuring luminescence. Inhibitors of the pathway will reduce luciferase expression.
Materials:
-
Cell Line: Shh-LIGHT2 cells (NIH/3T3 cells with a GLI-luciferase reporter).
-
Culture Medium: DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
Assay Medium: DMEM with 0.5% FBS.
-
Hedgehog Pathway Agonist: Sonic Hedgehog (Shh) conditioned medium or a Smoothened agonist like SAG.
-
Test Compounds: this compound derivative library dissolved in DMSO.
-
Positive Control: Vismodegib or Cyclopamine.
-
Negative Control: DMSO.
-
Assay Plates: 384-well white, clear-bottom tissue culture plates.
-
Reagents: Dual-Glo® Luciferase Assay System (Promega).
-
Equipment: Automated liquid handler, multi-well plate reader with luminescence detection capabilities.
Workflow Diagram:
Figure 4: HTS Workflow for Hedgehog Pathway Inhibitors.
Procedure:
-
Cell Plating: Using an automated liquid handler, seed Shh-LIGHT2 cells into 384-well plates at a density of 10,000 cells/well in 40 µL of culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Add 100 nL of test compounds (from the this compound derivative library, typically at a final concentration of 10 µM), positive control (e.g., 10 µM Vismodegib), and negative control (DMSO) to the appropriate wells.
-
Pathway Activation: Add 10 µL of Shh conditioned medium or SAG (at a concentration that induces ~80% of maximal luciferase activity) to all wells except for the negative control wells. Add 10 µL of assay medium to the negative control wells.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: Equilibrate the plates and the Dual-Glo® Luciferase Assay Reagent to room temperature. Add 20 µL of the reagent to each well.
-
Luminescence Reading: Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Calculate the Z-factor to assess the quality of the assay.
Protocol 2: High-Throughput Screening for TGF-β Pathway Inhibitors using an SBE-Luciferase Reporter Assay
Objective: To identify this compound derivatives that inhibit the TGF-β signaling pathway.
Principle: This assay uses a cell line (e.g., HEK293T) transiently or stably expressing a luciferase reporter gene driven by a SMAD-binding element (SBE) promoter. Activation of the TGF-β pathway by adding TGF-β1 ligand induces luciferase expression. Inhibitors of the pathway will decrease the luminescent signal.[3][4]
Materials:
-
Cell Line: HEK293T cells.
-
Reporter Construct: SBE-luciferase reporter plasmid.
-
Transfection Reagent: Lipofectamine 3000 or similar.
-
Culture Medium: DMEM with 10% FBS, 1% penicillin-streptomycin.
-
Assay Medium: DMEM with 0.5% FBS.
-
TGF-β Pathway Agonist: Recombinant human TGF-β1.
-
Test Compounds: this compound derivative library in DMSO.
-
Positive Control: SB431542 (a TβRI inhibitor).
-
Negative Control: DMSO.
-
Assay Plates: 384-well white, clear-bottom plates.
-
Reagents: ONE-Glo™ Luciferase Assay System (Promega).
-
Equipment: Automated liquid handler, luminometer.
Procedure:
-
Cell Plating and Transfection (Reverse Transfection): Prepare a transfection mix containing the SBE-luciferase reporter plasmid and transfection reagent in Opti-MEM. Dispense the transfection mix into the 384-well plates. Seed HEK293T cells at 8,000 cells/well in 40 µL of culture medium.
-
Incubation: Incubate for 24 hours at 37°C.
-
Compound Addition: Add 100 nL of this compound derivatives, positive control (e.g., 10 µM SB431542), and negative control (DMSO).
-
Pathway Activation: Add 10 µL of TGF-β1 (at a final concentration of ~1 ng/mL) to all wells except the negative control. Add 10 µL of assay medium to the negative control wells.
-
Incubation: Incubate for 18-24 hours at 37°C.
-
Luciferase Assay: Equilibrate plates and ONE-Glo™ reagent to room temperature. Add 20 µL of the reagent to each well.
-
Luminescence Reading: Incubate for 10 minutes and read luminescence.
-
Data Analysis: Calculate percent inhibition and Z-factor as described in Protocol 1.
Protocol 3: Secondary Screening - MTT Cell Viability Assay
Objective: To assess the cytotoxicity of the hit compounds identified in the primary screen.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cell Line: The same cell line used in the primary screen (e.g., Shh-LIGHT2 or HEK293T).
-
Culture Medium: DMEM with 10% FBS.
-
Hit Compounds: Primary hits from the luciferase assays.
-
Positive Control for Cytotoxicity: Doxorubicin or another known cytotoxic agent.
-
Negative Control: DMSO.
-
Assay Plates: 96-well or 384-well clear tissue culture plates.
-
Reagents: MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Equipment: Automated liquid handler, multi-well plate reader with absorbance detection at 570 nm.
Procedure:
-
Cell Plating: Seed cells into 96-well or 384-well plates at an appropriate density and incubate for 24 hours.
-
Compound Addition: Add hit compounds at the same concentration used in the primary screen (e.g., 10 µM).
-
Incubation: Incubate for the same duration as the primary screen (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well of a 96-well plate (or a proportionally smaller volume for a 384-well plate) and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percent cell viability for each compound relative to the negative control (DMSO-treated cells). Compounds that reduce cell viability below a certain threshold (e.g., 80%) are considered cytotoxic and may be deprioritized.
References
Developing Analytical Standards for Cevane Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cevane is a steroid alkaloid that forms the fundamental structure for a variety of naturally occurring and potentially pharmacologically active compounds, most notably found in plants of the Veratrum genus.[1][2] The development of robust and reliable analytical standards is a critical prerequisite for the accurate quantification and characterization of this compound and its derivatives in research and drug development. These standards are essential for ensuring the quality and consistency of raw materials, characterizing active pharmaceutical ingredients (APIs), and conducting pharmacokinetic and pharmacodynamic studies.[3][4]
This document provides detailed application notes and protocols for the development of analytical standards for this compound and its related compounds. The methodologies outlined are based on established analytical techniques for the broader class of Veratrum alkaloids, with a focus on high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for its high sensitivity and selectivity.[5][6][7]
Characterization of this compound Reference Standard
A thoroughly characterized reference standard is the cornerstone of any analytical method. The following protocol outlines the steps for the comprehensive characterization of a primary this compound reference standard.
Experimental Protocol: Reference Standard Characterization
-
Identity Confirmation:
-
Mass Spectrometry (MS): Perform high-resolution mass spectrometry (HRMS) to confirm the elemental composition and exact mass of the this compound standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Conduct ¹H and ¹³C NMR to elucidate the chemical structure and confirm the identity of the compound.
-
Infrared (IR) Spectroscopy: Use IR spectroscopy to identify functional groups present in the molecule.
-
-
Purity Assessment:
-
HPLC-UV/MS: Develop a gradient HPLC method with UV and MS detection to separate and identify any impurities. The purity is typically determined by the area percentage of the main peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, utilize GC-MS analysis.
-
Residual Solvent Analysis: Use headspace GC-MS to quantify any residual solvents from the synthesis or purification process.
-
Water Content: Determine the water content using Karl Fischer titration.
-
Inorganic Impurities: Assess the presence of inorganic impurities using techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
-
Potency Determination:
-
The potency of the reference standard is calculated by correcting for the presence of impurities, water, and residual solvents using the following formula:
-
Potency (%) = (100 - % Impurities - % Water - % Residual Solvents) x Purity (%) / 100
-
-
Data Presentation: Certificate of Analysis for this compound Reference Standard
| Parameter | Method | Specification | Result |
| Identity | |||
| Appearance | Visual | White to off-white powder | Conforms |
| Mass Spectrum | HRMS | Conforms to theoretical mass | Conforms |
| ¹H NMR Spectrum | NMR | Conforms to structure | Conforms |
| ¹³C NMR Spectrum | NMR | Conforms to structure | Conforms |
| Purity | |||
| Purity by HPLC | HPLC-UV | ≥ 98.0% | 99.5% |
| Water Content | Karl Fischer | ≤ 1.0% | 0.2% |
| Residual Solvents | GC-MS | As per ICH Q3C | < 0.1% |
| Potency | |||
| Potency | Calculation | Report Value | 99.2% |
Quantitative Analysis of this compound in Biological Matrices
The accurate quantification of this compound and its derivatives in biological matrices such as plasma, serum, and tissue is crucial for preclinical and clinical studies.[8][9] HPLC-MS/MS is the method of choice for this purpose due to its high sensitivity and specificity.[5][6]
Experimental Protocol: Quantification of this compound in Plasma using HPLC-MS/MS
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add 10 µL of an internal standard solution (e.g., a deuterated analog of the this compound derivative of interest).
-
Add 50 µL of 1M sodium carbonate solution to basify the sample.
-
Add 500 µL of an extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
HPLC-MS/MS Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B and increase over the run to elute the analyte.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the analyte and internal standard need to be optimized.
-
Data Presentation: HPLC-MS/MS Parameters for this compound Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound Derivative | To be determined | To be determined | 100 | To be determined |
| Internal Standard | To be determined | To be determined | 100 | To be determined |
Note: The specific m/z transitions and collision energies must be empirically determined for the specific this compound derivative being analyzed.
Method Validation
A comprehensive validation of the analytical method is required to ensure its reliability for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.
Experimental Protocol: Bioanalytical Method Validation
-
Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences are observed at the retention time of the analyte and internal standard.
-
Linearity and Range: Prepare calibration curves by spiking known concentrations of the reference standard into the blank matrix. The linearity should be assessed over a specified concentration range using a minimum of six non-zero concentrations.
-
Accuracy and Precision: Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in replicate (n=6) on three separate days to determine intra- and inter-day accuracy and precision.
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution.
-
Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Data Presentation: Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ) |
| Matrix Effect | CV of the matrix factor should be ≤ 15% |
| Recovery | Consistent and reproducible |
| Stability | Analyte concentration within ±15% of the initial concentration |
Visualizations
Workflow for Analytical Standard Development
Caption: Workflow for the development and application of a this compound analytical standard.
Generalized Signaling Pathway for Neurotoxic Steroid Alkaloids
Caption: A potential signaling pathway for neurotoxic this compound-type alkaloids.
References
- 1. This compound | C27H45N | CID 6857495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. scbt.com [scbt.com]
- 4. Development of Quality Requirements of Chemical Analytical Measurements [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Veratrum alkaloid contents in three Veratrum species by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quantification of taxanes in biological matrices: a review of bioanalytical assays and recommendations for development of new assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cstti.com [cstti.com]
Application Notes and Protocols for the Scale-up Synthesis of Promising Cevane Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Promising Cevane Compounds and Their Therapeutic Potential
Imperialine, Peimisine, and Verticine are among the most studied this compound alkaloids, exhibiting a range of biological activities that make them attractive candidates for further investigation.
-
Imperialine: This compound has shown significant anticancer effects, particularly against non-small cell lung cancer (NSCLC).[1] Its mechanism of action is linked to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cancer progression.[1] Imperialine's ability to suppress tumor growth and associated inflammation without significant cytotoxicity to normal cells underscores its therapeutic promise.[1]
-
Peimisine: Possessing both anti-inflammatory and antitumor properties, Peimisine and its close analog Peiminine have been shown to modulate several signaling pathways implicated in cancer. These include the PI3K/Akt/mTOR and ROS/JNK pathways.[2]
-
Verticine: Recognized for its anti-inflammatory and anticancer activities, Verticine's mechanism involves the modulation of the MAPK and NF-κB signaling pathways.[3] It has been shown to inhibit the production of pro-inflammatory cytokines and regulate the tumor microenvironment.[3]
Data Presentation: Biological Activities of Promising this compound Compounds
The following tables summarize the available quantitative data on the anticancer and anti-inflammatory activities of Imperialine, Verticine, and Peimisine.
Table 1: Anticancer Activity of Promising this compound Compounds (IC50 Values)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Verticine | 4T1 (Breast Cancer) | 14.7 (at 48h) | [3] |
| Imperialine | SNU 449 (Liver Cancer) | Dose-dependent inhibition | [4] |
| HCT-15 (Colon Cancer) | Dose-dependent inhibition | [4] | |
| Peimine (analog of Peimisine) | DU-145 (Prostate Cancer) | <10 | [5] |
| LNCap (Prostate Cancer) | <10 | [5] | |
| PC-3 (Prostate Cancer) | <10 | [5] |
Note: IC50 values represent the concentration of a compound that is required for 50% inhibition of cell viability. Lower values indicate higher potency.
Table 2: Anti-inflammatory Activity of Promising this compound Compounds
| Compound | Assay | Model | Key Findings | Reference |
| Imperialine | Cytokine Production | COPD-like rat model | Mitigates pulmonary impairment and suppresses inflammatory response by mediating expression of IL-1β, IL-6, IL-8, TNF-α, NF-κB, etc. | [6] |
| Pro-inflammatory Mediators | LPS-stimulated RAW 264.7 macrophages | Dose-dependently inhibits nitric oxide production and suppresses iNOS and COX-2 expression. | [7] | |
| Verticine | Pro-inflammatory Cytokines | PMACI-induced HMC-1 cells | Inhibits the production of IL-6, IL-8, and TNF-α. | [3] |
| Peimisine | Pro-inflammatory Cytokines | LPS-stimulated RAW 264.7 macrophages | Inhibits production of pro-inflammatory cytokines. | [8] |
Signaling Pathways
The therapeutic effects of these this compound compounds are mediated through their interaction with complex intracellular signaling pathways. Below are diagrams of the key pathways implicated in their activity.
Experimental Protocols for Scale-up Synthesis: Challenges and General Strategies
A significant challenge in the development of this compound alkaloids as therapeutic agents is the difficulty in obtaining sufficient quantities for preclinical and clinical studies. While total synthesis of some this compound alkaloids, such as Verticine, has been reported in academic literature, these routes are often lengthy, complex, and not readily amenable to large-scale production. Furthermore, detailed, step-by-step protocols for the gram-scale synthesis of Imperialine, Peimisine, or Verticine are not publicly available.
The synthesis of these complex natural products typically involves multi-step sequences that require precise control of stereochemistry. Key challenges include:
-
Stereochemical Complexity: this compound alkaloids possess numerous chiral centers, requiring highly stereoselective reactions to obtain the desired isomer.
-
Functional Group Manipulations: The presence of various functional groups necessitates a careful strategy of protection and deprotection steps, which can add to the overall length and reduce the efficiency of the synthesis.
-
Low Overall Yields: Due to the high number of steps, the overall yield of the final product is often low, making large-scale synthesis economically unfeasible.
General Synthetic Strategies for Steroidal Alkaloids:
The synthesis of complex steroidal alkaloids often relies on a combination of established and modern synthetic methodologies. A common approach involves the construction of the core steroid skeleton followed by the introduction of the nitrogen-containing heterocyclic rings. Key strategies that have been employed in the synthesis of related compounds include:
-
Convergent Synthesis: This approach involves the synthesis of key fragments of the molecule separately, which are then coupled together in the later stages. This can improve the overall efficiency compared to a linear synthesis.
-
Biomimetic Synthesis: This strategy mimics the biosynthetic pathways of the natural product in the laboratory. It can sometimes provide a more efficient route to the target molecule.
-
Development of Novel Methodologies: The complexity of these molecules often drives the development of new chemical reactions and strategies to overcome specific synthetic hurdles.
For researchers and drug development professionals interested in the scale-up synthesis of these compounds, a significant investment in process development and optimization would be required. This would likely involve:
-
Route Scouting: Exploring different synthetic routes to identify the most efficient and scalable pathway.
-
Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, concentration, and catalysts to maximize yield and purity.
-
Development of Purification Methods: Establishing robust and scalable purification techniques to isolate the final product with high purity.
Due to the lack of detailed public information, any effort towards the scale-up synthesis of these promising this compound compounds would necessitate a dedicated research and development program.
Conclusion
Imperialine, Peimisine, and Verticine represent a promising class of this compound alkaloids with significant potential for the development of new anticancer and anti-inflammatory therapies. Their mechanisms of action, involving key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, provide a solid rationale for their therapeutic applications. However, the realization of their full clinical potential is currently hampered by the significant challenges associated with their synthesis on a large scale. Further research into developing efficient and scalable synthetic routes is crucial to unlock the therapeutic promise of these complex and valuable natural products.
References
- 1. BJOC - Recent advancements in the synthesis of Veratrum alkaloids [beilstein-journals.org]
- 2. Total Synthesis and Anticancer Study of (+)-Verticillin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gram-Scale Synthesis of a Hexapeptide in a Ball Mill - ChemistryViews [chemistryviews.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Divergent syntheses of complex Veratrum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Formulation of Cevane for In Vivo Studies
Introduction
Cevane is a steroid alkaloid, a class of naturally occurring compounds characterized by a steroidal skeleton incorporating a nitrogen atom.[1][2] Like many complex natural products, steroidal alkaloids are often lipophilic and exhibit poor aqueous solubility.[3][4] This presents a significant challenge for in vivo studies, as achieving adequate bioavailability is crucial for evaluating a compound's pharmacological and toxicological profile.[5] The formulation of such compounds is a critical step to ensure consistent and reproducible exposure in animal models.
Due to the limited publicly available data on the specific physicochemical properties of this compound, this document provides a general framework and adaptable protocols for the formulation of a poorly soluble, lipophilic compound for in vivo research. The principles and methods described herein are based on established pharmaceutical technologies for solubility enhancement.[6][7]
1. Physicochemical Characterization: The Foundation of Formulation
Before any formulation development can begin, a thorough physicochemical characterization of the active pharmaceutical ingredient (API), in this case, this compound, is essential. This data will guide the selection of the most appropriate formulation strategy. Key parameters to determine are summarized in the table below. Researchers should populate this table with their own experimental data.
Table 1: Physicochemical Properties of this compound (Template)
| Parameter | Method | Result | Implications for Formulation |
|---|---|---|---|
| Molecular Weight | Mass Spectrometry | e.g., 383.7 g/mol | Influences diffusion and membrane transport. |
| Aqueous Solubility | Shake-flask method in various media (pH 1.2, 6.8, 7.4) | e.g., < 0.1 µg/mL | Confirms poor solubility; necessitates enabling technologies. |
| Solubility in Organic Solvents | Shake-flask method | e.g., Soluble in DMSO, Ethanol; Sparingly soluble in PEG 400 | Identifies potential solvents and co-solvents for liquid formulations. |
| LogP / LogD | HPLC, Shake-flask | e.g., > 5 | High value indicates high lipophilicity, suggesting suitability for lipid-based formulations. |
| pKa | Potentiometric titration, UV-spectroscopy | e.g., 8.5 (basic) | Determines the ionization state at different pH values; salt formation could be a viable strategy.[7] |
| Melting Point | Differential Scanning Calorimetry (DSC) | e.g., 180-185 °C | High melting point can indicate strong crystal lattice energy, making dissolution difficult. |
| Physical Form | Microscopy, X-ray Powder Diffraction (XRPD) | e.g., Crystalline solid | Amorphous forms are generally more soluble than crystalline forms.[5] |
| Chemical Stability | HPLC analysis of stressed samples (pH, light, temperature) | e.g., Stable at neutral pH; degrades in strong acid | Defines acceptable pH range and storage conditions for formulations. |
Formulation Strategies for Poorly Soluble Compounds
Several techniques can be employed to enhance the solubility and bioavailability of lipophilic compounds like this compound. The choice depends on the route of administration, the required dose, and the compound's specific properties.
-
Co-solvent Systems: A mixture of a primary solvent (usually water or saline) with a water-miscible organic solvent can be used to dissolve the compound.[8] This is a common and straightforward approach for early preclinical studies, especially for intravenous administration.[9]
-
Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which significantly increases the surface area for dissolution.[3][10] Nanosuspensions can be administered orally or intravenously and are suitable for drugs that are poorly soluble in both aqueous and organic media.[11][12]
-
Lipid-Based Formulations: These formulations utilize oils, surfactants, and co-solvents to dissolve the drug in a lipid matrix.[13] They are particularly effective for oral administration as they can enhance lymphatic absorption, bypassing first-pass metabolism.[14][15] Self-emulsifying drug delivery systems (SEDDS) are a type of lipid-based formulation that spontaneously forms an emulsion upon contact with gastrointestinal fluids.[16]
Protocols: Preparing this compound Formulations for In Vivo Studies
Note: These are template protocols and must be optimized based on the experimentally determined properties of this compound. All preparations for parenteral administration must be performed using sterile techniques and components.[17][18]
Protocol 1: Co-solvent Formulation for Intravenous (IV) Administration
This protocol describes the preparation of a simple co-solvent system suitable for initial pharmacokinetic studies in rodents.
Materials and Equipment:
-
This compound (as a dry powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
PEG 400 (Polyethylene glycol 400), sterile, injectable grade
-
Polysorbate 80 (Tween® 80), sterile, injectable grade
-
Sterile 0.9% Saline for Injection, USP
-
Sterile glass vials
-
Analytical balance, vortex mixer, magnetic stirrer
-
Sterile syringes and 0.22 µm syringe filters
Procedure:
-
Vehicle Preparation:
-
In a sterile vial, prepare the co-solvent vehicle. A common vehicle for poorly soluble neutral compounds is a mixture of DMSO, PEG 400, Polysorbate 80, and saline.
-
Example Vehicle (adjust ratios as needed based on solubility studies):
-
10% DMSO
-
40% PEG 400
-
5% Polysorbate 80
-
45% Saline (0.9% NaCl)
-
-
Add the components in order of decreasing viscosity (PEG 400, Polysorbate 80, DMSO, then Saline). Vortex thoroughly between each addition until a clear, homogenous solution is formed.
-
-
This compound Solubilization:
-
Weigh the required amount of this compound powder and place it in a sterile vial.
-
Add the pre-formulated vehicle to the this compound powder to achieve the desired final concentration (e.g., 1 mg/mL).
-
Vortex vigorously and/or sonicate until the this compound is completely dissolved. The final formulation should be a clear, particle-free solution.
-
-
Sterilization and Quality Control:
-
Sterilize the final formulation by passing it through a 0.22 µm sterile syringe filter into a final sterile vial.[17]
-
Visually inspect the final solution for any precipitation or cloudiness. If observed, the formulation is not suitable for IV injection.
-
Prepare fresh on the day of the experiment to ensure stability.[8]
-
Protocol 2: Nanosuspension Formulation by Nanoprecipitation
This protocol outlines a "bottom-up" method to produce a nanosuspension, suitable for both oral and intravenous administration.
Materials and Equipment:
-
This compound
-
Water-miscible organic solvent (e.g., Acetone, Methanol)
-
Aqueous anti-solvent (e.g., Sterile Water for Injection)
-
Stabilizer (e.g., Poloxamer 188, Polysorbate 80)
-
High-speed homogenizer or magnetic stirrer
-
Rotary evaporator (optional, for solvent removal)
Procedure:
-
Prepare Organic Phase: Dissolve this compound in a suitable organic solvent to create a concentrated solution (e.g., 10 mg/mL in methanol).[19]
-
Prepare Aqueous Phase: Dissolve a stabilizer in the aqueous anti-solvent. A typical concentration is 0.5% - 2% w/v (e.g., 1% Poloxamer 188 in sterile water).[19]
-
Nanoprecipitation:
-
Place the aqueous phase in a beaker and stir vigorously with a high-speed homogenizer or magnetic stirrer.
-
Slowly inject the organic phase into the center of the vortexing aqueous phase.[19]
-
The rapid diffusion of the solvent into the anti-solvent will cause the poorly soluble this compound to precipitate as nanoparticles.
-
-
Solvent Removal & Concentration:
-
If necessary, remove the organic solvent under reduced pressure using a rotary evaporator.
-
The nanosuspension can be concentrated to the desired dose volume if needed.
-
-
Characterization:
-
Particle Size Analysis: Measure the mean particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). For IV administration, a particle size below 200 nm and a PDI < 0.3 is generally desired.
-
Visual Inspection: The nanosuspension should be homogenous with no visible aggregates.
-
Protocol 3: Lipid-Based Formulation (SEDDS) for Oral Gavage
This protocol describes the preparation of a simple Self-Emulsifying Drug Delivery System (SEDDS) to enhance oral absorption.
Materials and Equipment:
-
This compound
-
Oil (e.g., Labrafil® M 1944 CS, Capryol™ 90)
-
Surfactant (e.g., Kolliphor® EL, Cremophor® EL)
-
Co-solvent (e.g., Transcutol® HP, PEG 400)
-
Glass vials, magnetic stirrer with heating, vortex mixer
Procedure:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the best components.
-
Formulation Preparation:
-
Based on solubility data, select an oil, surfactant, and co-solvent.
-
Example Formulation (ratios must be optimized):
-
30% Oil (e.g., Labrafil®)
-
50% Surfactant (e.g., Kolliphor® EL)
-
20% Co-solvent (e.g., Transcutol®)
-
-
Accurately weigh and mix the oil, surfactant, and co-solvent in a glass vial.
-
Gently heat the mixture (to ~40°C) while stirring to ensure homogeneity.
-
-
Drug Loading:
-
Add the required amount of this compound to the pre-formed excipient mixture.
-
Continue stirring (with gentle heat if necessary) until the drug is fully dissolved. The final formulation should be a clear, yellowish, oily liquid.
-
-
Characterization:
-
Self-Emulsification Test: Add one drop of the SEDDS formulation to 100 mL of water with gentle agitation. It should rapidly form a fine, milky-white emulsion (or a bluish-white microemulsion).
-
Droplet Size Analysis: Analyze the droplet size of the resulting emulsion using DLS to ensure it is within the nano or micro range.
-
Data Presentation
Table 2: Example Formulation Compositions and Properties
| Formulation ID | Formulation Type | Composition | This compound Conc. (mg/mL) | Appearance | Particle/Droplet Size (nm) | PDI |
|---|---|---|---|---|---|---|
| CEV-IV-01 | Co-solvent | 10% DMSO / 40% PEG 400 / 5% Tween 80 / 45% Saline | 1 | Clear Solution | N/A | N/A |
| CEV-NS-01 | Nanosuspension | This compound / 1% Poloxamer 188 in Water | 5 | Homogenous, milky suspension | 185 | 0.21 |
| CEV-OR-01 | SEDDS | 30% Labrafil / 50% Kolliphor EL / 20% Transcutol | 20 | Clear, viscous liquid | 150 (after emulsification) | 0.25 |
Visualizations
Caption: Workflow for in vivo formulation development of a poorly soluble compound.
Caption: Representative signaling pathway for a steroid-like molecule.
References
- 1. Chemistry and bioactivities of natural steroidal alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steroidal alkaloid - Wikipedia [en.wikipedia.org]
- 3. japer.in [japer.in]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 8. admescope.com [admescope.com]
- 9. benchchem.com [benchchem.com]
- 10. Formulation aspects of intravenous nanosuspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review [wisdomlib.org]
- 16. longdom.org [longdom.org]
- 17. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 18. az.research.umich.edu [az.research.umich.edu]
- 19. globalresearchonline.net [globalresearchonline.net]
Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges of Cevanine Alkaloid Isolation
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the isolation of Cevanine alkaloids. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during extraction, purification, and crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for Cevanine alkaloids and which plant parts are most abundant?
Cevanine alkaloids are a class of steroidal alkaloids predominantly found in plants of the Liliaceae and Melanthiaceae families. The most common genera include Fritillaria (e.g., Fritillaria cirrhosa, Fritillaria imperialis) and Veratrum (e.g., Veratrum album).[1][2] For Fritillaria species, the bulbs are the primary source of these alkaloids.[3][4] In Veratrum species, the roots and rhizomes typically contain the highest concentrations.[5][6]
Q2: What is the fundamental principle behind the initial extraction of Cevanine alkaloids from plant material?
The most common method is an acid-base extraction, which leverages the basic nature of alkaloids.[7] The process involves two key steps:
-
Acidic Extraction : The powdered plant material is first macerated in an acidic aqueous solution (e.g., 0.5-2% hydrochloric acid or 5% tartaric acid). This protonates the nitrogen-containing alkaloids, converting them into their salt forms, which are soluble in water. This allows them to be separated from many non-polar, non-basic plant constituents.[8][9]
-
Basification and Organic Solvent Extraction : The acidic aqueous extract is then made alkaline (typically to a pH of 8-11) using a base like ammonium (B1175870) hydroxide (B78521) or sodium hydroxide.[3][8] This deprotonates the alkaloid salts, converting them back into their free base form. The free bases are generally less polar and more soluble in water-immiscible organic solvents (like chloroform (B151607) or dichloromethane), allowing them to be extracted from the aqueous phase.[3][8]
Q3: Why is it challenging to separate different Cevanine alkaloids from each other?
The difficulty arises from their structural similarity. Cevanine alkaloids within the same plant source often share the same core steroidal skeleton and differ only slightly, for instance, in the position or stereochemistry of hydroxyl groups or in the ester functionalities attached.[10] These minor structural variations result in very similar polarities and chromatographic behaviors, leading to common issues like poor resolution and co-elution during chromatographic separation.[9][10]
Q4: What analytical techniques are most suitable for identifying and quantifying Cevanine alkaloids?
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful and sensitive method for both identifying and quantifying Cevanine alkaloids in complex mixtures.[5][11] Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of newly isolated alkaloids.[1] Thin-Layer Chromatography (TLC) is also commonly used for monitoring the progress of extraction and fractionation.[3][12]
Troubleshooting Guides
Problem Area 1: Low Yield
Q: My final yield of purified Cevanine alkaloid is significantly lower than expected. What are the common causes and how can I troubleshoot this?
A: Low yield is a frequent challenge in natural product isolation. The issue can arise at multiple stages of the process, from initial extraction to final purification.
| Possible Cause | Symptoms | Troubleshooting Steps & Solutions |
| Inefficient Initial Extraction | Low weight of the crude alkaloid extract relative to the starting plant material. | Optimize Particle Size: Ensure the plant material is finely powdered to maximize the surface area for solvent penetration.[13] Solvent Optimization: Verify the pH of your acidic solution is low enough (pH 2.5-3.5) to effectively protonate the alkaloids.[13] Increase Extraction Time/Repetitions: Perform multiple extractions (3-4 cycles) on the plant residue to ensure exhaustive extraction.[8] |
| Compound Degradation | Browning or darkening of extracts, appearance of unexpected spots on TLC. | Temperature Control: Many alkaloids are sensitive to heat. Avoid high temperatures during solvent evaporation by using a rotary evaporator under reduced pressure at a moderate temperature (e.g., <50°C).[14] pH Control: Extreme pH levels can cause hydrolysis of ester groups present on some Cevanine alkaloids. Ensure pH adjustments are done carefully and not to excess. Light and Air Sensitivity: Store extracts and purified fractions in the dark and, if possible, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[13] |
| Loss During Liquid-Liquid Extraction | Low recovery of alkaloids after partitioning between aqueous and organic layers. | Check pH: Ensure the pH of the aqueous layer is sufficiently alkaline (pH 9-11) to fully convert the alkaloid salts to their free base form, which favors partitioning into the organic solvent.[8] Prevent Emulsions: Emulsions can trap material at the interface. If an emulsion forms, try adding a saturated brine solution or filtering the mixture through celite. Multiple Extractions: Use multiple, smaller volumes of organic solvent for extraction rather than one large volume to improve efficiency. |
| Loss During Chromatography | Significant loss of material on the column; low total recovery from all fractions. | Irreversible Adsorption: Highly basic alkaloids can bind irreversibly to the acidic silanol (B1196071) groups on standard silica (B1680970) gel.[15] Consider using deactivated silica, alumina (B75360) (basic), or a bonded-phase column (e.g., C18).[13] Sample Overload: Loading too much crude extract onto the column can lead to poor separation and loss of resolution. Reduce the sample load.[15] |
Problem Area 2: Poor Chromatographic Separation
Q: I am struggling to separate two closely related Cevanine alkaloids using column chromatography or HPLC. What can I do to improve the resolution?
A: Achieving baseline separation of structurally similar alkaloids is a common hurdle. Optimizing your chromatographic conditions is key.
| Possible Cause | Symptoms | Troubleshooting Steps & Solutions |
| Suboptimal Mobile Phase | Co-elution of compounds (overlapping peaks/spots). Poor resolution between adjacent peaks. | Adjust Polarity: For normal phase chromatography (e.g., silica gel), carefully adjust the solvent gradient. Use a shallow gradient (slowly increasing the polar solvent percentage) in the region where your target compounds elute.[13] Add Modifiers (for HPLC): For basic alkaloids that exhibit peak tailing on reversed-phase columns (like C18), add a modifier to the mobile phase. A small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) can protonate the alkaloids and mask residual silanol interactions. Alternatively, a basic modifier like triethylamine (B128534) (TEA) can be used.[15] |
| Inappropriate Stationary Phase | Broad peaks, significant peak tailing, or lack of retention. | Change Selectivity: If optimizing the mobile phase is insufficient, switch to a stationary phase with different selectivity. For HPLC, if a C18 column fails, a phenyl-hexyl or a polar-embedded column might provide the necessary difference in interactions to achieve separation.[15] Consider HILIC: Hydrophilic Interaction Chromatography (HILIC) can be an effective alternative for separating polar alkaloids that are poorly retained in reversed-phase chromatography. |
| Poor Column Efficiency | Peaks are broad instead of sharp, leading to overlap. | Optimize Flow Rate (HPLC): A lower flow rate generally increases column efficiency and improves resolution, at the cost of longer run times. Check Column Health: High backpressure or splitting peaks may indicate a blocked or voided column that needs to be replaced or regenerated.[15] Particle Size: For challenging separations, use a column with a smaller particle size (e.g., 3 µm instead of 5 µm) to increase efficiency.[11] |
| Column Temperature (HPLC) | Inconsistent retention times and variable resolution. | Use a Column Oven: Temperature affects solvent viscosity and analyte interactions with the stationary phase. Using a column oven ensures a stable and reproducible temperature, which can also be adjusted to fine-tune selectivity.[5][15] |
Problem Area 3: Difficulty with Crystallization
Q: My purified Cevanine alkaloid will not crystallize; it just forms an oil or an amorphous solid. What can I try?
A: Crystallization can be a trial-and-error process. The goal is to find conditions where the compound's solubility is slowly reduced to allow for the formation of an ordered crystal lattice.
| Possible Cause | Symptoms | Troubleshooting Steps & Solutions |
| Residual Impurities | The sample oils out or precipitates as an amorphous powder. | Re-purify: Even small amounts of impurities can inhibit crystallization. Try re-purifying the sample using preparative HPLC or another round of column chromatography with a different solvent system.[16] Charcoal Treatment: If the sample is colored due to minor impurities, dissolving it in a suitable solvent and briefly stirring with a small amount of activated charcoal can help remove them. Filter the charcoal before proceeding. |
| Supersaturation Not Achieved or Too Rapid | The solution remains clear with no crystal formation, or a fine powder crashes out immediately. | Slow Evaporation: Dissolve the compound in a good solvent and place the vial inside a larger, sealed container with a more volatile "anti-solvent" (in which the compound is insoluble). The slow diffusion of the anti-solvent vapor into the vial will gradually reduce solubility.[16] Solvent Layering: Carefully layer a less dense anti-solvent on top of a concentrated solution of your compound in a good, denser solvent. Crystals may form at the interface over time. |
| Lack of Nucleation Sites | The supersaturated solution is stable and does not form crystals. | Scratch the Glass: Use a glass rod to gently scratch the inside of the vial below the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites. Seed Crystals: If you have a tiny crystal from a previous attempt, add it to a fresh supersaturated solution to induce further crystal growth. |
| Incorrect Solvent System | The compound is either too soluble or too insoluble for controlled crystallization. | Screen Solvents: Experiment with a variety of solvents and solvent pairs (a "good" solvent mixed with an "anti-solvent").[16] Common pairs include Chloroform/Hexane (B92381), Methanol/Diethyl Ether, or Acetone/Water. The ideal system is one where the compound is soluble when hot but sparingly soluble when cooled slowly. |
Quantitative Data Summary
The yield of Cevanine alkaloids can vary significantly based on the plant source, part used, and the extraction and purification methods employed. The following tables provide an overview of representative data found in the literature.
Table 1: Alkaloid Content in Veratrum album
| Plant Part | Alkaloid | Concentration Range (mg/g of dry weight) | Analytical Method |
|---|---|---|---|
| Roots and Rhizomes | Total Alkaloids | ~20 | Gravimetric |
| Roots and Rhizomes | Protoveratrine A | High, often the highest content | HPLC-MS/MS |
| Leaves | Total Alkaloids | ~5 | Gravimetric |
| Fruit | Protoveratrine A | Significantly high | HPLC-MS/MS |
Data adapted from BenchChem technical guide.[13]
Table 2: Optimization of Total Alkaloid Extraction from Thalictrum delavayi
| Parameter | Condition | Resulting Yield |
|---|---|---|
| Acid Volume Fraction | 0.8% HCl | 2.46% |
| Solid-Liquid Ratio | 1:12 (g/mL) | 2.46% |
| Sonication Time | 54 minutes | 2.46% |
This data illustrates how optimizing parameters can maximize crude yield.[7]
Experimental Protocols
Protocol 1: General Acid-Base Extraction of Alkaloids from Fritillaria Bulbs
This protocol provides a standard method for obtaining a crude alkaloid extract.
-
Preparation: Dry the bulbs of Fritillaria and grind them into a fine powder.
-
Acidic Maceration:
-
Place 100g of the powdered plant material into a large flask.
-
Add 500 mL of 1% aqueous hydrochloric acid.[8]
-
Stir the mixture at room temperature for 2 hours.
-
Filter the mixture and collect the acidic aqueous extract. Repeat this process two more times with fresh acidic solution on the plant residue.
-
Combine all the acidic extracts.
-
-
Removal of Non-Alkaloidal Impurities:
-
Wash the combined acidic extract with a non-polar solvent like diethyl ether or hexane (2 x 200 mL) in a separatory funnel to remove fats and other non-polar impurities. Discard the organic layer.
-
-
Basification:
-
Extraction of Free Alkaloids:
-
Transfer the alkaline aqueous solution to a separatory funnel.
-
Extract the free alkaloids by adding 300 mL of dichloromethane (B109758) or chloroform. Shake vigorously and allow the layers to separate.[3][8]
-
Collect the lower organic layer. Repeat the extraction three more times with fresh organic solvent.
-
-
Drying and Concentration:
-
Combine all organic extracts and dry them over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude total alkaloid extract.
-
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol outlines a general procedure for fractionating the crude alkaloid extract.
-
Preparation of the Column:
-
Prepare a slurry of silica gel (e.g., 200-300 mesh) in a non-polar solvent (e.g., hexane or a mixture of hexane:ethyl acetate (B1210297) 9:1).
-
Pour the slurry into a glass column and allow it to pack evenly. Let the solvent drain until it is just above the silica surface.
-
-
Sample Loading:
-
Dissolve the crude alkaloid extract (e.g., 1g) in a minimal amount of the initial mobile phase or a slightly more polar solvent like chloroform.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to dryness. Carefully add this dry powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 100% chloroform or a hexane:ethyl acetate mixture).
-
Gradually increase the polarity of the mobile phase by slowly increasing the percentage of a more polar solvent (e.g., ethyl acetate, then methanol). A typical gradient might be from 100% Chloroform to Chloroform:Methanol (9:1).
-
-
Fraction Collection:
-
Collect fractions of a fixed volume (e.g., 10-20 mL) continuously.
-
-
Monitoring:
-
Analyze the collected fractions using Thin-Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate and develop it in a suitable solvent system.
-
Combine the fractions that show similar TLC profiles (i.e., contain the same compound(s)).
-
-
Final Steps:
-
Evaporate the solvent from the combined fractions containing the purified compound to obtain the isolated Cevanine alkaloid.
-
Visualizations
Caption: A generalized workflow for the isolation of Cevanine alkaloids.
Caption: A decision tree for troubleshooting HPLC separation issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemistry and bioactivities of natural steroidal alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalpapers.com [chemicalpapers.com]
- 4. Optimization of Extraction and Enrichment of Steroidal Alkaloids from Bulbs of Cultivated Fritillaria cirrhosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. CN102210803A - Extraction and enrichment method of fritillaria total alkaloids - Google Patents [patents.google.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Alkaloid Separation - Lifeasible [lifeasible.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
Technical Support Center: Navigating the Synthesis of Cevane Alkaloids
Welcome to the technical support center for the synthesis of Cevane alkaloids. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this intricate class of C-nor-D-homo steroidal alkaloids. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and overcome low yields during your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yields in the total synthesis of the this compound alkaloid core?
A1: The synthesis of this compound alkaloids is exceptionally challenging, and low yields often arise from a combination of factors:
-
Stereochemical Complexity: The dense arrangement of stereocenters in the this compound framework requires highly selective reactions. Failure to control stereochemistry can lead to a mixture of diastereomers that are difficult to separate, thereby reducing the yield of the desired product.
-
Construction of the C-nor-D-homo Skeleton: The characteristic rearranged steroid core is a significant synthetic hurdle. Biomimetic rearrangements or multi-step cyclizations are often required, and these can be low-yielding.
-
Late-Stage Functionalization: Introducing oxygenation and other functional groups at later stages of the synthesis is often difficult due to the steric hindrance of the complex polycyclic system.[1] These late-stage oxidations can lack selectivity and result in a mixture of products or decomposition of the advanced intermediate.
-
Sensitive Intermediates: Many intermediates in the synthetic pathway are complex and may be unstable under various reaction conditions, leading to degradation and reduced yields.
Q2: My intramolecular Diels-Alder reaction to form the core structure is giving a low yield and a mixture of stereoisomers. What can I do to improve this?
A2: The intramolecular Diels-Alder (IMDA) reaction is a key step in several reported syntheses of this compound alkaloids, and its success is crucial for the overall yield.[2] Here are some troubleshooting tips:
-
Reaction Conditions: Temperature and Lewis acid catalysis are critical parameters. A systematic screening of temperatures is recommended, as some IMDA reactions are highly sensitive to thermal conditions. The choice and stoichiometry of the Lewis acid can significantly influence the reaction's rate and stereoselectivity.
-
Substrate Conformation: The conformation of the precursor molecule plays a significant role in the facial selectivity of the cyclization. You may need to revisit the design of your dienophile and diene moieties to favor the desired transition state.
-
Solvent Effects: The polarity of the solvent can impact the stability of the transition state. Experiment with a range of solvents, from nonpolar (e.g., toluene (B28343), hexanes) to moderately polar (e.g., DCM, THF), to find the optimal conditions.
Q3: I am struggling with the purification of my this compound alkaloid intermediates. What are some effective strategies?
A3: The purification of complex alkaloids like Cevanes can be challenging due to their polarity and potential for multiple nitrogen-containing functionalities.
-
Chromatography Techniques: High-performance liquid chromatography (HPLC) is often necessary to separate complex mixtures of diastereomers.[3] For column chromatography, using a basic stationary phase like alumina (B75360) can be advantageous over silica (B1680970) gel, which is acidic and can cause degradation of acid-sensitive compounds.[4]
-
Ion Exchange Chromatography: For basic alkaloids, strong cation exchange (SCX) columns can be used in a "catch-and-release" method. The basic compounds are retained on the column while neutral and acidic impurities are washed away. The desired alkaloids can then be eluted by washing with a basic solution.[5]
-
Crystallization: If your intermediate is a solid, crystallization can be a powerful purification technique to obtain highly pure material.[6] This may require extensive screening of solvent systems.
Troubleshooting Guides
Guide 1: Low Yield in the Formation of the Hexacyclic Carbon Skeleton
This guide addresses low yields in the crucial steps of forming the complete carbon framework of this compound alkaloids, often involving cascade reactions.
| Observed Problem | Potential Cause | Suggested Solution |
| Low or no product formation in radical cyclization | Inefficient radical generation. | Ensure the radical initiator (e.g., AIBN, V-40) is fresh and used at the appropriate temperature. The concentration of the radical initiator may need to be optimized.[7] |
| Undesired side reactions of the radical intermediate. | Perform the reaction in a non-reactive solvent and under high dilution to favor intramolecular cyclization over intermolecular reactions.[8] | |
| Mixture of diastereomers from Diels-Alder reaction | Poor facial selectivity in the cycloaddition. | Optimize the Lewis acid catalyst and reaction temperature. Consider modifying the substrate to introduce steric directing groups that favor the desired approach of the dienophile. |
| Isomerization of the product under reaction conditions. | Monitor the reaction closely and minimize the reaction time. Work up the reaction as soon as the starting material is consumed to prevent product degradation or isomerization. | |
| Incomplete reaction or decomposition during biomimetic rearrangement | Incorrect choice of acid or reagent for rearrangement. | The rearrangement to form the C-nor-D-homo steroid core is sensitive to the reagents used. A thorough investigation of different acids and reaction conditions is necessary.[5] |
| Substrate instability. | Protect sensitive functional groups that may not be compatible with the rearrangement conditions. The protecting group strategy should be carefully planned.[9] |
Guide 2: Challenges in Late-Stage Functionalization
This guide focuses on issues encountered during the introduction of hydroxyl and other groups onto the complex this compound scaffold.
| Observed Problem | Potential Cause | Suggested Solution |
| Low yield in C-H oxidation | Low reactivity of the C-H bond. | Use a more powerful oxidizing agent or a catalyst known for activating strong C-H bonds. The choice of catalyst can also influence the site-selectivity of the oxidation.[1] |
| Over-oxidation to undesired products. | Carefully control the stoichiometry of the oxidizing agent and the reaction time. Running the reaction at a lower temperature may also improve selectivity. | |
| Poor regioselectivity in hydroxylation | Multiple C-H bonds with similar reactivity. | Employ a directing group strategy to deliver the oxidizing agent to a specific site on the molecule. This often requires additional synthetic steps to install and remove the directing group.[1] |
| Decomposition of the substrate during oxidation | Harsh reaction conditions. | Explore milder, more selective oxidation methods. Enzymatic or biomimetic oxidation systems can sometimes provide a solution for sensitive substrates. |
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Diels-Alder Cyclization
This protocol is a generalized procedure based on the synthesis of (-)-Zygadenine and should be optimized for specific substrates.[2]
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the Diels-Alder precursor (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) or another suitable solvent.
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature, to be optimized).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Et₂AlCl, BF₃·OEt₂) dropwise to the stirred solution. The stoichiometry of the catalyst should be optimized (typically 0.1 to 2 equivalents).
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate or another suitable quenching agent.
-
Work-up: Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel or alumina, or by preparative HPLC to isolate the desired stereoisomer.
Protocol 2: General Procedure for Radical Cyclization
This protocol is a generalized procedure and requires careful optimization of reagents and conditions.[7][8]
-
Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve the radical precursor (e.g., an alkyl halide or phenylselenide) and a radical initiator (e.g., AIBN) in a degassed solvent (e.g., toluene or benzene).
-
Reagent Addition: Add the radical mediator (e.g., Bu₃SnH) via syringe pump over several hours to the refluxing solution. This slow addition helps to maintain a low concentration of the mediator, favoring cyclization over direct reduction.
-
Reaction: Continue to heat the reaction at reflux for the required time after the addition is complete. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and concentrate in vacuo.
-
Purification: The crude product is often contaminated with tin residues. Purification can be achieved by partitioning the residue between acetonitrile (B52724) and hexane (B92381) (the tin byproducts are more soluble in hexane). Further purification by column chromatography is typically required.
Data Presentation
The following tables summarize key reaction steps from the literature for the synthesis of specific this compound alkaloids. These can serve as a benchmark for your own synthetic efforts.
Table 1: Key Steps in the Total Synthesis of (-)-Zygadenine [2]
| Step | Reaction Type | Key Reagents | Yield |
| 1 | Intramolecular Diels-Alder | Et₂AlCl | Not specified |
| 2 | Radical Cyclization | Bu₃SnH, AIBN | Not specified |
| 3 | Redox Manipulations | Multiple steps | Not specified |
Note: The yields for individual steps in this highly complex synthesis were not detailed in the primary communication.
Mandatory Visualizations
Troubleshooting Workflow for Low Yield in this compound Synthesis
Key Synthetic Transformations in this compound Alkaloid Synthesis
References
- 1. Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alkaloid Isolation & Purification - Video | Study.com [study.com]
- 4. column-chromatography.com [column-chromatography.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. Alkaloid Purification - Lifeasible [lifeasible.com]
- 7. Radicals in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radical cyclization - Wikipedia [en.wikipedia.org]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
Technical Support Center: Troubleshooting HPLC Separation of Cevane Isomers
Welcome to the technical support center for the HPLC separation of Cevane isomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chromatographic analysis of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
This compound isomers, like many other steroidal and alkaloidal isomers, possess very similar physicochemical properties. This leads to nearly identical retention times under standard HPLC conditions, making their separation a significant analytical challenge. Achieving baseline separation often requires meticulous optimization of HPLC parameters to exploit subtle differences in their structure and polarity.
Q2: What is a good starting point for column and mobile phase selection?
For the separation of this compound isomers, a reversed-phase C18 column is a common and effective initial choice.[1] For more challenging separations, consider columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) to enhance efficiency and resolution.[1] A typical starting mobile phase is a mixture of acetonitrile (B52724) and water, often with an acidic modifier like 0.1% formic acid to improve peak shape.[2] Gradient elution is frequently necessary to achieve adequate separation of closely eluting isomers.[2][3]
Q3: My peaks are tailing. What are the common causes and solutions?
Peak tailing is a frequent issue in the analysis of alkaloid-like compounds. A primary cause is the interaction of basic analytes with acidic silanol (B1196071) groups on the surface of silica-based columns.[4][5] Adding a small amount of a weak acid, such as formic or acetic acid, to the mobile phase can help suppress this interaction.[2][5] Other potential causes include column contamination, incorrect mobile phase pH, or column degradation.[4][5][6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem 1: Poor Resolution or Co-eluting Peaks
Q: My this compound isomers are co-eluting or have poor resolution (Rs < 1.5). How can I improve the separation?
A: Poor resolution is the most common hurdle in isomer separation.[5] A systematic approach to optimizing your method is crucial.
Solutions:
-
Optimize the Mobile Phase:
-
Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and may improve separation.[1]
-
Solvent Type: Switching between acetonitrile and methanol (B129727) can alter the selectivity of the separation due to their different solvent properties.[1][3][5]
-
pH Adjustment: For ionizable compounds like this compound alkaloids, adjusting the mobile phase pH can significantly impact retention and selectivity.[1][3][7] The pH should ideally be at least 2 units away from the analyte's pKa to ensure a single ionic state.[1]
-
Gradient Optimization: A shallower gradient can increase the separation time between closely eluting peaks, often improving resolution.[2][5]
-
-
Change the Stationary Phase:
-
If mobile phase optimization is insufficient, the column chemistry may not be suitable.[3] For aromatic or moderately polar analytes, a biphenyl (B1667301) or phenyl-hexyl column can offer different selectivity compared to a standard C18 column.[5][8] For chiral this compound isomers (enantiomers), a chiral stationary phase (CSP) is necessary.[5][9]
-
-
Adjust Temperature and Flow Rate:
Problem 2: Peak Tailing
Q: I'm observing significant peak tailing for my this compound isomer peaks. What should I do?
A: Peak tailing can compromise resolution and lead to inaccurate quantification.[4] Here are the steps to troubleshoot this issue:
Solutions:
-
Mobile Phase pH and Additives:
-
As this compound alkaloids are basic, interaction with residual silanol groups on the stationary phase is a likely cause of tailing.[4][11] Adding a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can mitigate this.[1][2]
-
Ensure the mobile phase buffer, if used, has adequate strength.[4]
-
-
Column Health:
-
Column Contamination: Contaminants from the sample matrix can accumulate on the column frit or packing material, leading to peak tailing.[6] Using a guard column and ensuring proper sample filtration (0.22 or 0.45 µm filter) can prevent this.[3]
-
Column Degradation: An old or degraded column can lose its efficiency and inertness, causing tailing.[4][6] If other troubleshooting steps fail, replacing the column may be necessary.
-
-
Sample Overload:
Experimental Protocols
Protocol 1: General Method Development for this compound Isomer Separation
This protocol outlines a systematic approach to developing a robust HPLC method for separating this compound isomers.
-
Analyte Characterization: Gather information about the isomers' properties, such as pKa and logP, to inform initial column and mobile phase selection.[3]
-
Initial Column and Mobile Phase Selection:
-
Scouting Gradient Run: Perform a broad gradient run (e.g., 5% to 95% acetonitrile over 20-30 minutes) to determine the approximate elution conditions for the isomers.[3]
-
Optimization of Selectivity (α):
-
Optimization of Retention (k'): Adjust the gradient slope or isocratic mobile phase strength to achieve a retention factor (k') between 2 and 10 for the peaks of interest.[3]
-
Optimization of Efficiency (N): Fine-tune the flow rate and column temperature to maximize peak efficiency.[3]
-
Sample Preparation:
Data Presentation
Table 1: Effect of Mobile Phase Composition on Isomer Resolution
| Mobile Phase Composition (A: 0.1% Formic Acid in Water, B: Acetonitrile) | Gradient | Resolution (Rs) between Isomer 1 and 2 | Peak Tailing Factor (Tf) for Isomer 1 |
| A/B (v/v) | 10-50% B in 20 min | 1.2 | 1.8 |
| A/B (v/v) | 10-40% B in 30 min | 1.6 | 1.3 |
| A: 0.1% Formic Acid in Water, B: Methanol | 20-60% B in 20 min | 1.4 | 1.5 |
Note: This table presents hypothetical data for illustrative purposes.
Table 2: Influence of Column Chemistry on Selectivity
| Column Type | Mobile Phase | Selectivity (α) between Isomer 1 and 2 |
| C18 | Water/Acetonitrile with 0.1% Formic Acid | 1.05 |
| Biphenyl | Water/Acetonitrile with 0.1% Formic Acid | 1.12 |
| Chiralpak AD | n-Hexane/Isopropanol (90:10) | 1.45 |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: A workflow for troubleshooting poor resolution in HPLC.
Caption: Troubleshooting guide for peak tailing in HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. uhplcs.com [uhplcs.com]
- 5. benchchem.com [benchchem.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. mastelf.com [mastelf.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. public.pensoft.net [public.pensoft.net]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pharmaguru.co [pharmaguru.co]
Technical Support Center: Optimizing Cevane Extraction from Fritillaria
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Cevane-type alkaloids from Fritillaria species.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and other alkaloids from Fritillaria.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Total Alkaloids | 1. Suboptimal Solvent Concentration: The polarity of the solvent may not be ideal for solubilizing the target alkaloids.[1] 2. Inadequate Extraction Time or Temperature: The extraction may not be proceeding to completion.[1] 3. Improper Solid-to-Liquid Ratio: Insufficient solvent may lead to incomplete extraction.[1] 4. Ineffective Cell Wall Disruption: Alkaloids may remain trapped within the plant matrix. | 1. Optimize Ethanol (B145695) Concentration: Based on studies, a concentration of 90% ethanol has been shown to be optimal for extracting alkaloids from Fritillaria cirrhosa.[1] Vary the ethanol concentration (e.g., 70%, 80%, 90%) to find the best performance for your specific Fritillaria species. 2. Adjust Time and Temperature: An extraction time of 120 minutes at 80°C has been identified as optimal.[1] Consider performing a time-course experiment (e.g., 60, 90, 120, 150 min) and testing different temperatures (e.g., 60, 70, 80, 90°C) to optimize for your setup. 3. Modify Solid-to-Liquid Ratio: A ratio of 15:1 (mL of solvent to g of plant material) is recommended.[1] Test ratios from 10:1 to 20:1. 4. Pre-treatment with Ammonia (B1221849): Soaking the powdered Fritillaria bulbs in ammonia before extraction can facilitate the release of alkaloids.[1] However, the soaking time itself was not found to be a significant factor in one study.[1] Consider alternative methods like ultrasonic-assisted extraction (UAE) to enhance cell wall disruption.[2] |
| Co-extraction of Impurities | 1. Non-selective Solvent: The chosen solvent may be dissolving a wide range of compounds in addition to the target alkaloids. 2. Lack of a Purification Step: The crude extract will contain various other plant metabolites. | 1. Solvent Partitioning: After the initial extraction, perform a liquid-liquid extraction. An acid-base partitioning method is effective for separating alkaloids. Dissolve the crude extract in an acidic solution (e.g., 0.5-2% HCl) and then extract with a non-polar solvent like dichloromethane (B109758) to remove neutral and acidic impurities.[3] 2. Macroporous Resin Chromatography: Use a macroporous resin (e.g., H-103) to enrich the alkaloid fraction.[1][4] This step can significantly increase the purity of the total alkaloids.[1][5] |
| Inconsistent Results Between Batches | 1. Variability in Plant Material: The alkaloid content can vary depending on the harvest time and processing of the Fritillaria bulbs.[6] 2. Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent concentration can affect the extraction efficiency. | 1. Standardize Plant Material: Whenever possible, use plant material from the same source and harvest time. The wilting period has been shown to be a good time for harvest to maximize certain alkaloids.[6] 2. Maintain Strict Control Over Parameters: Ensure that all extraction parameters (temperature, time, solvent concentration, agitation speed) are precisely controlled and documented for each batch. |
| Degradation of Target Alkaloids | 1. High Extraction Temperatures: Prolonged exposure to high temperatures can lead to the degradation of thermolabile compounds. | 1. Use Milder Extraction Techniques: Consider using Ultrasound-Assisted Extraction (UAE) which can be performed at lower temperatures, reducing the risk of thermal degradation.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to optimize for this compound extraction from Fritillaria?
A1: Based on orthogonal array design experiments, the most influential parameters in descending order of impact are: ethanol concentration, extraction temperature, solid-to-liquid ratio, and extraction time.[1]
Q2: What is the recommended starting point for optimizing extraction parameters?
A2: A good starting point, based on optimized conditions for Fritillaria cirrhosa, is to use 90% ethanol as the solvent, an extraction temperature of 80°C, a solid-to-liquid ratio of 15:1 (mL/g), and an extraction time of 120 minutes.[1] These parameters should be further optimized for your specific Fritillaria species and experimental setup.
Q3: How can I improve the purity of my this compound extract?
A3: After the initial solvent extraction, a purification step using macroporous resin chromatography is highly effective. H-103 resin has been shown to significantly increase the content of total alkaloids, with high recovery yields.[1][5] The process typically involves adsorbing the crude extract onto the resin, washing with water and low-concentration ethanol to remove impurities, and then eluting the alkaloids with a high concentration of ethanol (e.g., 90%).[1]
Q4: Is pre-treatment of the Fritillaria powder necessary?
A4: Soaking the powdered bulbs in ammonia prior to extraction is a common practice to aid in the extraction of alkaloids.[1] While the duration of soaking may not be a critical factor, this step can help to liberate the free-base form of the alkaloids, improving their solubility in organic solvents.
Q5: Are there alternative extraction methods to conventional solvent reflux?
A5: Yes, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are effective alternatives. UAE uses ultrasonic waves to create cavitation, which disrupts plant cell walls and enhances mass transfer, often at lower temperatures and with shorter extraction times.[2][8]
Experimental Protocols
Optimized Solvent Extraction Protocol for Fritillaria cirrhosa
This protocol is based on an orthogonal array design optimization study.[1]
a. Materials and Equipment:
-
Powdered Fritillaria cirrhosa bulbs
-
90% Ethanol
-
Reflux extraction apparatus
-
Water bath
-
Filter paper
-
Rotary evaporator
b. Procedure:
-
Weigh 10 g of powdered Fritillaria cirrhosa bulbs.
-
Add 150 mL of 90% ethanol to a flask (15:1 liquid-to-solid ratio).
-
Place the flask in a reflux extraction apparatus.
-
Heat the mixture in a water bath set to 80°C.
-
Conduct the reflux extraction for 120 minutes.
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude alkaloid extract.
Alkaloid Enrichment Protocol using Macroporous Resin
This protocol describes the enrichment of the crude extract.[1]
a. Materials and Equipment:
-
Crude alkaloid extract from Fritillaria
-
H-103 macroporous resin
-
Glass column
-
Distilled water
-
10% Ethanol
-
90% Ethanol
b. Procedure:
-
Dissolve the crude extract in distilled water.
-
Pack a glass column with pre-treated H-103 macroporous resin.
-
Load the dissolved extract onto the column.
-
Wash the column with distilled water until the eluate is clear.
-
Further wash the column with 4 bed volumes of 10% ethanol to remove polar impurities.
-
Elute the enriched alkaloids from the resin using 6 bed volumes of 90% ethanol.
-
Collect the 90% ethanol eluate and concentrate it to obtain the purified alkaloid fraction.
Data Presentation
Table 1: Single-Factor Experiment Results for Total Alkaloid Extraction
| Parameter | Levels Tested | Optimal Level |
| Ethanol Concentration (%) | 50, 60, 70, 80, 90, 100 | 80-90 |
| Solid-to-Liquid Ratio (mL/g) | 5:1, 10:1, 15:1, 20:1, 25:1, 30:1 | 10:1 - 15:1 |
| Extraction Time (min) | 60, 90, 120, 150, 180, 240 | 150 |
| Extraction Temperature (°C) | 50, 60, 70, 80, 90, 95 | 80 |
| Data derived from single-factor analysis in a study on Fritillaria cirrhosa.[1] |
Table 2: Orthogonal Array Design for Optimizing Extraction Parameters
| Factor | Level 1 | Level 2 | Level 3 |
| A: Ethanol Concentration (%) | 80 | 90 | 100 |
| B: Solid-to-Liquid Ratio (mL/g) | 10:1 | 15:1 | 20:1 |
| C: Extraction Time (min) | 90 | 120 | 150 |
| D: Extraction Temperature (°C) | 70 | 80 | 90 |
| Optimal Combination: A2B2C2D2 (90% Ethanol, 15:1 ratio, 120 min, 80°C)[1] |
Visualizations
Caption: Workflow for Extraction and Enrichment of this compound Alkaloids from Fritillaria.
References
- 1. Optimization of Extraction and Enrichment of Steroidal Alkaloids from Bulbs of Cultivated Fritillaria cirrhosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102210803B - Extraction and enrichment method of fritillaria total alkaloids - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of extraction and enrichment of steroidal alkaloids from bulbs of cultivated Fritillaria cirrhosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasonic-assisted extraction offers groundbreaking benefits | KÄÄPÄ Biotech [kaapabiotech.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Degradation Issues with Cevane Compounds in Solution
This technical support center is designed for researchers, scientists, and drug development professionals working with Cevane compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common degradation issues encountered during experimental work.
Troubleshooting Guides
This section provides step-by-step guidance on how to identify and resolve specific degradation-related problems with this compound compounds.
Issue 1: Unexpected Loss of Compound Activity or Concentration
Symptoms:
-
A significant decrease in the biological activity of your this compound compound in solution over a short period.
-
Lower than expected concentration when analyzed by techniques like HPLC or UV-Vis spectroscopy.
-
Precipitate formation in the solution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Solution |
| pH Instability | 1. Measure the pH of your stock solution and working solutions. 2. Prepare fresh solutions in buffers of varying pH (e.g., pH 3, 5, 7, 9) and monitor the compound's concentration over time. | Maintain the solution pH within a stable range, typically between 6 and 8, unless the specific compound is known to be more stable at a different pH. Use a buffered solvent system for all experiments. |
| Solvent-Induced Degradation | 1. Review the literature for solvent compatibility with your specific this compound alkaloid. 2. Test the compound's stability in alternative solvents (e.g., DMSO, ethanol (B145695), acetonitrile (B52724), water with co-solvents). | Use a solvent in which the this compound compound exhibits maximum stability. For aqueous solutions, consider using a co-solvent like DMSO or ethanol to improve solubility and stability. |
| Temperature Sensitivity | 1. Store aliquots of your solution at different temperatures (e.g., -20°C, 4°C, room temperature) and measure the concentration at various time points. | Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. For working solutions, prepare them fresh before each experiment. |
| Light Sensitivity (Photodegradation) | 1. Prepare two sets of solutions. Keep one set protected from light (e.g., in amber vials or wrapped in aluminum foil) and expose the other to ambient light. 2. Analyze the concentration of both sets over time. | Always store this compound compound solutions in amber vials or wrapped in aluminum foil to protect them from light. Minimize exposure to light during experimental procedures. |
| Oxidative Degradation | 1. Prepare solutions with and without an antioxidant (e.g., ascorbic acid, BHT). 2. Degas your solvent by sparging with an inert gas like nitrogen or argon before preparing the solution. | If the compound is susceptible to oxidation, add a suitable antioxidant to the solution and/or use degassed solvents. |
Troubleshooting Workflow for Loss of Compound Activity
Caption: Troubleshooting workflow for decreased this compound compound activity.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
Symptom:
-
Additional, unidentified peaks appear in your chromatogram that are not present in the analysis of a freshly prepared standard.
Possible Cause and Identification:
This is a strong indication of compound degradation. The unknown peaks are likely degradation products. A forced degradation study is the most effective way to identify these products and understand the degradation pathway.
Experimental Protocol: Forced Degradation Study of a this compound Compound
Objective: To intentionally degrade the this compound compound under various stress conditions to identify potential degradation products and develop a stability-indicating analytical method.
Materials:
-
This compound compound of interest
-
HPLC-grade solvents (acetonitrile, methanol (B129727), water)
-
Acids (0.1 M HCl), bases (0.1 M NaOH), and oxidizing agents (3% H₂O₂)
-
pH meter
-
HPLC or UPLC system with a UV/PDA and/or a mass spectrometer (MS) detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature and analyze at 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place the solid compound and a solution of the compound in an oven at 80°C. Analyze at 24, 48, and 72 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber (ICH Q1B guidelines recommend an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter). Keep a control sample in the dark.
-
-
Sample Analysis:
-
Analyze the stressed samples by a suitable HPLC or UPLC-MS method. A reversed-phase C18 column is often a good starting point.
-
The mobile phase can be a gradient of acetonitrile and water with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure good peak shape.
-
Monitor the disappearance of the parent compound peak and the appearance of new peaks.
-
Data Presentation: Forced Degradation of a Hypothetical this compound Compound ("Cevanine")
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl at 60°C | 2 | 85.2 | 12.1 | 2.7 |
| 8 | 55.7 | 38.5 | 5.8 | |
| 24 | 20.1 | 65.3 | 14.6 | |
| 0.1 M NaOH at 60°C | 2 | 92.5 | 5.3 | 2.2 |
| 8 | 78.9 | 15.8 | 5.3 | |
| 24 | 60.3 | 28.9 | 10.8 | |
| 3% H₂O₂ at RT | 2 | 98.1 | 1.9 | 0.0 |
| 8 | 95.3 | 4.7 | 0.0 | |
| 24 | 88.6 | 11.4 | 0.0 | |
| 80°C (Solid) | 24 | 99.5 | 0.5 | 0.0 |
| 72 | 98.2 | 1.8 | 0.0 | |
| Photostability | 24 | 96.4 | 2.1 | 1.5 |
Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study of a this compound compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common factors that cause the degradation of this compound compounds in solution?
A1: Based on the general behavior of steroidal alkaloids, the most common factors are:
-
pH: this compound compounds can be particularly susceptible to degradation in acidic or alkaline conditions. For example, the Veratrum alkaloid cyclopamine (B1684311) is known to degrade to veratramine (B1683811) under acidic conditions.
-
Temperature: Elevated temperatures can accelerate hydrolysis and other degradation reactions.
-
Light: Exposure to UV or even ambient light can lead to photodegradation.
-
Oxidizing agents: The presence of peroxides or dissolved oxygen can lead to oxidative degradation.
Q2: How should I prepare and store stock solutions of this compound compounds to minimize degradation?
A2:
-
Solvent: Use a high-purity, anhydrous solvent in which the compound is highly soluble and stable. Dimethyl sulfoxide (B87167) (DMSO) is often a good choice. For aqueous experiments, prepare a concentrated stock in an organic solvent and dilute it into the aqueous buffer immediately before use.
-
Storage Temperature: Store stock solutions at -20°C or -80°C.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Light Protection: Always store solutions in amber-colored vials or vials wrapped in aluminum foil to protect them from light.
Q3: My this compound compound is degrading rapidly in my acidic mobile phase during HPLC analysis. What can I do?
A3:
-
Adjust Mobile Phase pH: If possible, increase the pH of your mobile phase to a less acidic level while still achieving good chromatography.
-
Use a Different Modifier: Instead of a strong acid like trifluoroacetic acid (TFA), try a weaker acid like formic acid, or use a salt like ammonium acetate or ammonium formate (B1220265) as a modifier.
-
Lower the Column Temperature: Running the HPLC at a lower temperature (e.g., room temperature or even refrigerated) can slow down on-column degradation.
-
Faster Analysis: Use a shorter column or a faster gradient to minimize the time the compound spends on the column.
Q4: I have identified a degradation product. How can I determine its structure?
A4: High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) is a powerful tool for structure elucidation. By comparing the fragmentation pattern of the degradation product with that of the parent compound, you can often deduce the structural changes that have occurred. For definitive structure confirmation, isolation of the degradation product followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
This compound Alkaloid Degradation Pathway Example
Technical Support Center: Purification of Synthetic Cevane Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the purity of their synthetic Cevane derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide provides a systematic approach to resolving common purity issues in the synthesis of this compound derivatives.
Q1: My final compound shows multiple spots on TLC, even after column chromatography. What should I do?
A1: Multiple spots on Thin-Layer Chromatography (TLC) after initial purification indicate the presence of impurities. These could be unreacted starting materials, diastereomers, or side-products from the synthesis. A logical workflow can help diagnose and resolve this issue.
Caption: Troubleshooting workflow for impure compounds after column chromatography.
Q2: My yield is significantly lower after purification. How can I minimize product loss?
A2: Low recovery after purification is a common problem. It can be due to several factors including product decomposition on the stationary phase, irreversible adsorption, or loss during solvent removal.
Strategies to Minimize Product Loss:
-
Column Chromatography:
-
Deactivate silica (B1680970) gel with a small percentage of a base like triethylamine (B128534) in the eluent if your this compound derivative is basic. This can prevent streaking and irreversible adsorption.
-
Use a less harsh stationary phase like neutral alumina.
-
Ensure the column is not overloaded with crude product.
-
-
Recrystallization:
-
General Handling:
-
Be cautious during solvent evaporation (rotary evaporation) to avoid bumping and loss of solid material.
-
When performing liquid-liquid extractions, ensure complete phase separation to avoid leaving the product in the aqueous layer.
-
Frequently Asked Questions (FAQs)
Q3: What are the most common impurities in synthetic this compound derivatives?
A3: Impurities can be broadly categorized as follows:
-
Synthesis-Related Impurities: These include unreacted starting materials, reagents, catalysts (e.g., residual palladium), and byproducts from side reactions. The complex structures of this compound alkaloids mean that side reactions such as incomplete cyclizations, epimerization at stereocenters, or undesired rearrangements can occur.[4][5]
-
Degradation Products: this compound derivatives can be sensitive to acidic or basic conditions, as well as prolonged heating, leading to decomposition.
-
Residual Solvents: Solvents used in the reaction or purification may remain in the final product.
Q4: Which purification technique is best for my synthetic this compound derivative?
A4: The choice of purification technique depends on the nature of the impurities and the scale of your synthesis.
| Technique | Best For | Advantages | Disadvantages |
| Column Chromatography | Initial purification of crude reaction mixtures. | High capacity, relatively low cost.[6] | May not separate close-running impurities or isomers.[7] |
| Recrystallization | Final purification of solid compounds. | Can yield highly pure crystalline material, cost-effective.[1] | Not suitable for all compounds (e.g., oils), can have lower yields.[7] |
| Preparative HPLC | Separation of close-running impurities, isomers, and final polishing. | High resolution, excellent for difficult separations.[8][9] | Lower capacity, more expensive, requires specialized equipment.[8] |
Q5: How can I determine the purity of my final compound?
A5: A combination of analytical techniques is often necessary to confirm the purity of a synthetic compound.
| Analytical Method | Information Provided |
| HPLC/UPLC | Quantitative assessment of purity (area %), detection of non-volatile impurities.[10] |
| LC-MS | Confirmation of molecular weight of the main peak and identification of impurities.[10] |
| NMR (¹H, ¹³C) | Structural confirmation, detection of structural isomers and residual solvents.[10] |
| GC-MS | Detection of volatile impurities and residual solvents.[10] |
Experimental Protocols
Protocol 1: Preparative HPLC for Final Purification of a this compound Derivative
This protocol outlines a general method for purifying a semi-pure this compound derivative using reverse-phase preparative High-Performance Liquid Chromatography (HPLC).
-
Analytical Method Development:
-
Develop a separation method on an analytical HPLC system using a C18 column.
-
Screen different mobile phase compositions (e.g., gradients of acetonitrile/water or methanol/water with 0.1% formic acid or trifluoroacetic acid).
-
The goal is to achieve baseline separation of the desired product from all impurities.
-
-
Scale-Up to Preparative HPLC:
-
Use a preparative HPLC system with a C18 column of a larger diameter (e.g., 19 mm or 30 mm).[11]
-
Adjust the flow rate and gradient based on the column dimensions to maintain the separation achieved in the analytical method.
-
Dissolve the semi-pure compound in a minimal amount of a suitable solvent (e.g., DMSO or mobile phase A).
-
Inject the sample onto the column.
-
-
Fraction Collection:
-
Collect fractions as the compound elutes, triggered by UV absorbance at a suitable wavelength.
-
-
Post-Purification:
-
Analyze the collected fractions by analytical HPLC or LC-MS to identify the pure fractions.
-
Combine the pure fractions.
-
Remove the organic solvent by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the pure compound as a solid.
-
Caption: Experimental workflow for preparative HPLC purification.
Protocol 2: Recrystallization of a Solid this compound Derivative
This protocol provides a step-by-step guide for purifying a solid this compound derivative by recrystallization.[1]
-
Solvent Selection:
-
Test the solubility of your impure compound in various solvents at room temperature and at their boiling points.
-
An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, methanol, acetone, ethyl acetate, and hexanes, or mixtures thereof.
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely.[12]
-
If the solid does not fully dissolve, add small portions of hot solvent until it does.[2]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum to remove all residual solvent.
-
Signaling Pathways Involving this compound Derivatives
Certain this compound and related steroidal alkaloids are known to interact with specific signaling pathways, making them valuable tools in biological research.
1. Inhibition of the Sonic Hedgehog (SHH) Pathway by Cyclopamine-like Alkaloids
Some this compound-type alkaloids, such as cyclopamine, are potent inhibitors of the Sonic Hedgehog (SHH) signaling pathway, which is crucial in embryonic development and can be aberrantly activated in some cancers.[13][14][15]
Caption: Inhibition of the Sonic Hedgehog pathway by cyclopamine.
2. Activation of Voltage-Gated Sodium Channels by Veratridine
Veratridine, another this compound alkaloid, acts as a neurotoxin by binding to voltage-gated sodium channels and causing them to remain open, leading to persistent cell depolarization.[6][16][17]
References
- 1. mt.com [mt.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. BJOC - Recent advancements in the synthesis of Veratrum alkaloids [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Veratridine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. warwick.ac.uk [warwick.ac.uk]
- 9. jordilabs.com [jordilabs.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. tarosdiscovery.com [tarosdiscovery.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Endocannabinoids are conserved inhibitors of the Hedgehog pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Veratridine | C36H51NO11 | CID 6280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Cevane by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) analysis of Cevane.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
-
Possible Cause: Column contamination or a partially plugged column frit due to complex sample matrices.[1] Another potential cause is the use of an injection solvent stronger than the mobile phase, which can lead to split and broad peaks.[1]
-
Troubleshooting Steps:
-
Flush the Column: Flush the column with a strong solvent to remove contaminants.
-
Install an In-line Filter: Place an in-line filter between the autosampler and the column to capture particulates.[1]
-
Optimize Injection Solvent: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.
-
Perform Sample Clean-up: Implement a sample preparation procedure such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for dirty samples.[1]
-
Issue 2: Retention Time Shifts
-
Possible Cause: Inconsistent mobile phase pH, column contamination, or temperature fluctuations.[2] Matrix components can also interact with the analyte, altering its retention time.[3]
-
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase: Ensure the mobile phase is freshly prepared and properly buffered. Replace buffers every 24-48 hours.[1]
-
Use a Column Guard: A guard column can help protect the analytical column from matrix components.
-
Implement Robust Sample Preparation: A more rigorous sample cleanup method can reduce the impact of the matrix on retention time.
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and help to correct for retention time shifts caused by matrix effects.[4][5]
-
Issue 3: Low Signal Intensity or Ion Suppression
-
Possible Cause: Co-eluting matrix components, particularly phospholipids (B1166683) from biological samples, can compete with the analyte for ionization, leading to a suppressed signal.[4][6][7]
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Optimize the LC gradient to separate this compound from the interfering matrix components.[4]
-
Enhance Sample Preparation:
-
Protein Precipitation (PPT): While a simple method, it may not effectively remove phospholipids.[7]
-
Phospholipid Removal Plates/Cartridges: These products are specifically designed to remove phospholipids and can significantly reduce ion suppression.[6][7] Using such a device can lead to a 2.5-fold increase in sensitivity compared to standard protein precipitation.[7]
-
Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): These techniques provide a more thorough cleanup and can effectively remove interfering compounds.[8][9]
-
-
Use a SIL-IS: A SIL-IS is the most reliable way to compensate for ion suppression as it is affected by the matrix in the same way as the analyte.[5][10]
-
Dilute the Sample: Simple dilution can reduce the concentration of interfering matrix components.[11][12]
-
Issue 4: Inconsistent Results and Poor Reproducibility
-
Possible Cause: Variable matrix effects between different sample lots or inconsistent sample preparation.[13] The presence of phospholipids is a known cause of poor reproducibility.[6]
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure the sample preparation protocol is followed consistently for all samples, standards, and quality controls.
-
Incorporate a SIL-IS: The use of a stable isotope-labeled internal standard is crucial for correcting variability introduced by matrix effects and inconsistencies in sample processing.[5][14]
-
Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to account for matrix effects.[3][4]
-
Assess Matrix Effect: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.[11][15] A post-extraction spike experiment can be used to quantify the matrix effect.[11][16]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[4] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), impacting the accuracy and reproducibility of quantitative analysis.[4][17] The "matrix" refers to all components in the sample other than the analyte of interest, such as proteins, lipids, and salts.[4]
Q2: What are the common sources of matrix effects in the analysis of this compound from biological samples?
A: For biological samples like plasma, serum, or whole blood, the most common sources of matrix effects are phospholipids, proteins, and salts.[6][16] Phospholipids are particularly problematic as they are often co-extracted with analytes and can cause significant ion suppression.[6][7]
Q3: How can I minimize matrix effects during sample preparation?
A: Several sample preparation techniques can be employed to minimize matrix effects:
-
Protein Precipitation (PPT): This is a simple and fast method to remove the majority of proteins.[18] Acetonitrile (B52724) is often an effective precipitating agent, with recoveries typically higher than 80%.[19]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquids.[20]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering compounds and concentrating the analyte.[9][20] It can eliminate over 97% of phospholipids from plasma samples.[9]
-
Phospholipid Removal Techniques: Specialized plates or cartridges are available that specifically target and remove phospholipids, significantly reducing ion suppression and improving assay robustness.[6][7]
Q4: What is a stable isotope-labeled internal standard (SIL-IS) and why is it important?
A: A stable isotope-labeled internal standard is a version of the analyte where one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., ²H, ¹³C, ¹⁵N).[5][21] Because it is chemically almost identical to the analyte, it has nearly the same behavior during sample extraction, chromatography, and ionization.[5] This makes it an ideal tool to compensate for sample loss during preparation and to correct for matrix effects, thereby improving the accuracy and precision of quantification.[5][14]
Q5: When should I use matrix-matched calibration standards?
A: Matrix-matched calibration standards are recommended when a blank matrix (analyte-free) is available.[11] Preparing the calibration curve in the same matrix as the samples helps to compensate for systematic errors arising from matrix effects, as the standards and the analyte will experience similar ion suppression or enhancement.[3][4]
Quantitative Data Summary
Table 1: Comparison of Protein Precipitation Solvents for Plasma Samples
| Precipitating Agent | Analyte Recovery | Coefficient of Variation (CV) | Reference |
| Acetonitrile (ACN) | > 80% | < 6% | [19] |
| Perchloric Acid (PA) | Low | High | [19] |
| Trichloroacetic Acid (TCA) | Low | High | [19] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
-
Aliquot 100 µL of plasma sample into a microcentrifuge tube.
-
Add the stable isotope-labeled internal standard.
-
Add 300 µL of cold acetonitrile (ACN) to precipitate the proteins.[22]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent.[23]
Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal
-
Conditioning: Condition a reversed-phase SPE cartridge by passing a suitable organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water).[20]
-
Loading: Load the pre-treated plasma sample (e.g., after protein precipitation and dilution) onto the SPE cartridge.[20]
-
Washing: Wash the cartridge with a weak organic solvent mixture to remove polar impurities and phospholipids.[20]
-
Elution: Elute the analyte of interest, this compound, using a stronger organic solvent.[20]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[23]
Visualizations
Caption: Troubleshooting workflow for low signal intensity in this compound analysis.
Caption: Comparison of sample preparation workflows for this compound analysis.
References
- 1. agilent.com [agilent.com]
- 2. zefsci.com [zefsci.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. benchchem.com [benchchem.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. waters.com [waters.com]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 15. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. agilent.com [agilent.com]
- 19. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. opentrons.com [opentrons.com]
- 21. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 22. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. organomation.com [organomation.com]
Technical Support Center: Enhancing the Solubility of Cevane for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of Cevane in bioassays. Given that this compound is a steroid alkaloid, it is presumed to have low aqueous solubility, a common characteristic of this class of molecules. The principles and protocols outlined below are applicable to this compound and other poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the aqueous bioassay buffer?
Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue and can be attributed to several factors:
-
Low Intrinsic Solubility: this compound, as a steroid alkaloid, likely has inherently low solubility in water-based media.
-
High Final Concentration: The desired concentration of this compound in your assay may exceed its solubility limit in the final buffer.
-
"Solvent Shock": When a concentrated stock solution of this compound (e.g., in 100% DMSO) is rapidly diluted into an aqueous buffer, the compound can "crash out" of solution due to the sudden change in solvent polarity.[1][2]
-
Buffer Composition: Components of your bioassay buffer, such as salts and pH, can influence the solubility of your compound.
-
Temperature: Changes in temperature can affect compound solubility. Adding a stock solution to a cold buffer can decrease solubility.[2]
-
Improper Storage: Repeated freeze-thaw cycles of your stock solution can lead to the compound precipitating out of the solvent over time.[1]
Q2: What is the best solvent to prepare a stock solution of this compound?
For poorly water-soluble compounds, organic solvents are typically used to prepare concentrated stock solutions. The choice of solvent is critical and should be guided by the compound's properties and the tolerance of the bioassay system.
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful and widely used solvent for dissolving a broad range of compounds for in vitro assays.[3][4] However, the final concentration of DMSO in the assay should be kept low (typically <1%, often <0.1%) to avoid solvent-induced artifacts or cytotoxicity.[3]
-
Ethanol: Ethanol is another common solvent, but like DMSO, its final concentration must be carefully controlled.
-
Other Organic Solvents: Depending on the specific properties of this compound, other solvents like methanol, acetonitrile, or acetone (B3395972) could be considered, but their compatibility with the bioassay must be verified.[5][6]
It is crucial to determine the solubility of this compound in a few candidate solvents to identify the most suitable one for preparing a high-concentration stock solution.
Q3: How can I avoid "solvent shock" when diluting my this compound stock solution?
To prevent precipitation due to rapid dilution, the following techniques are recommended:
-
Stepwise Dilution: Instead of adding the stock solution directly to the final volume of the assay buffer, perform one or more intermediate dilutions in the buffer.[1]
-
Slow Addition and Mixing: Add the stock solution dropwise to the assay buffer while gently vortexing or stirring.[2] This helps to disperse the compound more evenly and avoid localized high concentrations.
-
Pre-warming the Buffer: Ensure your assay buffer is at the experimental temperature (e.g., 37°C) before adding the compound.[2]
Troubleshooting Guide: this compound Precipitation in Bioassays
If you encounter precipitation of this compound during your experiments, follow this troubleshooting guide to identify and resolve the issue.
Issue 1: Immediate Precipitation Upon Dilution
If this compound precipitates immediately upon addition to the assay buffer, consider the following causes and solutions.
| Potential Cause | Recommended Solution |
| Final concentration is too high. | Determine the maximum soluble concentration of this compound in your assay buffer (see Experimental Protocols). Perform a dose-response experiment starting from a lower concentration. |
| "Solvent Shock". | Use a stepwise dilution method. Add the stock solution slowly to pre-warmed buffer with gentle agitation.[1][2] |
| Low Temperature of Buffer. | Always use pre-warmed (e.g., 37°C) assay buffer for dilutions.[2] |
Issue 2: Delayed Precipitation (After Incubation)
If the solution is initially clear but this compound precipitates over time in the incubator, this may be due to instability or exceeding the thermodynamic solubility limit.
| Potential Cause | Recommended Solution |
| Metastable Supersaturated Solution. | The initial dilution may create a supersaturated solution that is not stable over time. Reduce the final concentration of this compound. |
| Changes in Buffer pH. | Cellular metabolism can alter the pH of the culture medium, affecting compound solubility.[2] Monitor the pH and consider using a more robust buffering system or changing the medium more frequently. |
| Compound Instability. | The compound may be degrading over time. Assess the stability of this compound under your experimental conditions. |
Strategies for Enhancing this compound Solubility
If reducing the concentration is not feasible for your bioassay, several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound.
| Method | Description | Considerations |
| Co-solvents | Using a water-miscible organic solvent (e.g., DMSO, ethanol) in the final assay buffer.[7] | The final concentration of the co-solvent must be low enough to not affect the biological system.[3] |
| Surfactants | Non-ionic surfactants like Tween-20 or Triton X-100 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[3][8][9] | Surfactants can interfere with some biological assays and may be toxic to cells at higher concentrations.[3] |
| Cyclodextrins | These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[7][10] | The type and concentration of cyclodextrin (B1172386) need to be optimized, and potential effects on the assay should be evaluated. |
| pH Adjustment | If this compound has ionizable groups, adjusting the pH of the buffer can increase its solubility.[8][9] | The pH must remain within a range that is compatible with the biological assay and does not affect the compound's activity. |
| Solid Dispersions | A solid dispersion of the drug in a water-soluble carrier can enhance the dissolution rate.[7][11] This is more applicable to formulation development than initial in vitro screening. | Requires more extensive formulation work. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the concentration and solvent as needed based on your experimental requirements and the determined solubility of your specific batch of this compound.
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Calculate the required mass: Determine the mass of this compound needed to prepare your desired volume and concentration of stock solution. The molecular weight of this compound (C27H45N) is approximately 399.66 g/mol . For 1 mL of a 10 mM stock solution, you would need: Mass = 0.010 mol/L * 0.001 L * 399.66 g/mol = 0.0039966 g = 3.9966 mg
-
Weigh the compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out the calculated mass of this compound into the tube.
-
Dissolve the compound: Add the calculated volume of DMSO to the tube.
-
Ensure complete dissolution: Vortex the tube thoroughly. If necessary, gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution.[4] Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Assay Buffer
This protocol helps determine the practical solubility limit of this compound in your specific bioassay buffer.[1][2]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific bioassay buffer
-
Sterile microcentrifuge tubes or a clear multi-well plate
Procedure:
-
Prepare a series of dilutions: Prepare a serial dilution of your this compound stock solution in your pre-warmed (37°C) bioassay buffer. For example, prepare final concentrations ranging from 100 µM down to 1 µM. Ensure the final DMSO concentration is constant across all dilutions and in your vehicle control.
-
Incubate: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration that matches your experiment (e.g., 2, 24, or 48 hours).
-
Visual Inspection: After incubation, carefully inspect each dilution for any signs of precipitation (e.g., cloudiness, visible particles, or a film on the surface).
-
Microscopic Examination: For a more sensitive assessment, place a drop from each dilution onto a microscope slide and examine for micro-precipitates.
-
Determine the solubility limit: The highest concentration that remains clear and free of precipitates is considered the maximum soluble concentration of this compound under your experimental conditions.
Visualizations
Caption: Experimental workflow for preparing and testing this compound solubility for bioassays.
Caption: Troubleshooting workflow for this compound precipitation in bioassays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. brieflands.com [brieflands.com]
- 10. japer.in [japer.in]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. crispmaastricht.nl [crispmaastricht.nl]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mgel.msstate.edu [mgel.msstate.edu]
Minimizing side reactions in Cevane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of Cevane and related Veratrum alkaloids.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of the complex polycyclic core of this compound alkaloids.
Issue 1: Low Yield or No Desired Product in Key Cyclization Steps
Q: My key cyclization reaction (e.g., Intramolecular Diels-Alder, Nazarov Cyclization) to form the C-nor-D-homo steroid skeleton is resulting in a very low yield or is failing completely. What are the common causes and how can I troubleshoot this?
A: Low yields in these crucial bond-forming reactions are a common challenge in complex natural product synthesis.[1] The intricate stereochemistry and potential for steric hindrance in polycyclic systems can impede the desired transformation. A systematic evaluation of your reaction parameters is essential.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical. For thermally sensitive intermediates, prolonged heating can lead to decomposition. Conversely, insufficient thermal energy may prevent the reaction from proceeding.
-
Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Consider a gradual increase in temperature if the reaction is sluggish, while checking for the appearance of degradation byproducts. For reactions like the intramolecular Diels-Alder, heating is often required to achieve the desired cis-ring fusion.[2]
-
-
Poor Quality of Reagents or Solvents: Impurities in starting materials or the presence of water in anhydrous reactions can inhibit catalysts and lead to undesired side reactions.
-
Recommendation: Ensure all starting materials are of high purity. Consider purifying key intermediates before critical steps. Use freshly distilled, anhydrous solvents for moisture-sensitive reactions.[1]
-
-
Steric Hindrance: The complex three-dimensional structure of advanced intermediates can sterically hinder the approach of reagents or prevent the molecule from adopting the necessary conformation for cyclization.
-
Recommendation: Modify the substrate to reduce steric hindrance if possible. This may involve changing protecting groups to less bulky alternatives. In some cases, a different synthetic route that avoids the sterically congested step may be necessary.
-
Issue 2: Formation of Stereoisomers and Epimerization
Q: I am obtaining a mixture of diastereomers in my product, or I suspect epimerization is occurring at a key stereocenter. How can I improve the stereoselectivity of my synthesis?
A: Controlling stereochemistry is a central challenge in the synthesis of densely functionalized, polycyclic molecules like this compound alkaloids.[3] The formation of incorrect stereoisomers can significantly complicate purification and reduce the overall yield of the desired product.
Potential Causes and Solutions:
-
Insufficient Facial Bias in Cyclization: In reactions that create new stereocenters, such as the intramolecular Diels-Alder or Nazarov cyclization, the approach of the reacting moieties may not be sufficiently controlled, leading to a mixture of products.
-
Recommendation: Employ chiral catalysts or auxiliaries to direct the stereochemical outcome. For instance, asymmetric catalytic Nazarov reactions have been developed to control the stereochemistry of the cyclization.[4] The use of bulky substituents can also create a steric bias that favors the formation of one diastereomer over another.
-
-
Epimerization under Reaction Conditions: Stereocenters, particularly those adjacent to carbonyl groups, can be susceptible to epimerization under acidic or basic conditions.
-
Recommendation: Carefully control the pH of your reaction mixture. If epimerization is suspected, consider using milder reaction conditions (e.g., lower temperature, weaker acid or base). The choice of protecting groups can also influence the stability of nearby stereocenters.
-
-
Thermodynamic vs. Kinetic Control: In some reactions, the desired stereoisomer may be the kinetic product, which can isomerize to a more stable thermodynamic product under the reaction conditions.
-
Recommendation: To favor the kinetic product, consider running the reaction at a lower temperature and for a shorter duration. Conversely, to obtain the thermodynamic product, higher temperatures and longer reaction times may be necessary to allow for equilibration.
-
Issue 3: Regioselectivity Issues in Late-Stage Functionalization
Q: I am attempting a late-stage functionalization, such as a dihydroxylation, on a complex intermediate, but I am observing a mixture of regioisomers. How can I improve the regioselectivity?
A: Late-stage functionalization of complex molecules is a powerful strategy but is often plagued by challenges in selectivity due to the presence of multiple reactive sites.[3]
Potential Causes and Solutions:
-
Multiple Reactive Sites: The presence of multiple similar functional groups (e.g., double bonds) can lead to a lack of regioselectivity in reactions like dihydroxylation. For example, in the synthesis of certain Veratrum alkaloids, dihydroxylation of a Δ³,⁴-alkene with OsO₄ also resulted in the dihydroxylation of a Δ⁶,⁷-alkene.[5]
-
Recommendation: Employ protecting groups to temporarily block more reactive sites. Alternatively, consider using a more selective reagent system. For dihydroxylations, the choice of ligands on the metal catalyst can sometimes influence regioselectivity. A neighboring-group participation strategy can also be a powerful tool to direct reactivity to a specific site.[3]
-
-
Steric and Electronic Effects: The steric and electronic environment around a functional group can influence its reactivity. In some cases, a less sterically hindered site may react preferentially, even if it is electronically less activated.
-
Recommendation: Analyze the steric and electronic properties of your substrate to predict the most likely site of reaction. This understanding can guide the choice of reagents and reaction conditions to favor the desired outcome.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to anticipate during the synthesis of the this compound core?
A1: Based on synthetic routes for Veratrum alkaloids, common side reactions include:
-
Epimerization: Particularly at stereocenters alpha to carbonyl groups, which can be labile under acidic or basic conditions.
-
Rearrangements: Acid-catalyzed rearrangements, such as the Wagner-Meerwein rearrangement, can occur, especially when dealing with carbocationic intermediates.[6]
-
Incomplete Reactions: Due to steric hindrance or deactivation of catalysts, reactions may stall before completion.[7]
-
Over-oxidation or Reduction: In steps involving oxidation or reduction of functional groups, it can be challenging to achieve selectivity, leading to undesired transformations at other sites in the molecule.
-
Protecting Group-Related Side Reactions: Incomplete protection or deprotection, or side reactions caused by the protecting group itself, are common pitfalls in multi-step synthesis.
Q2: How can I effectively purify the desired this compound alkaloid from a mixture of diastereomers?
A2: The separation of diastereomers is a common challenge in complex stereoselective synthesis. Since diastereomers have different physical properties, they can often be separated by standard chromatographic techniques.[8]
-
Column Chromatography: This is the most common method for separating diastereomers. Careful optimization of the solvent system is crucial for achieving good separation. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) can provide higher resolution for difficult separations.
-
Recrystallization: If the desired diastereomer is crystalline, fractional recrystallization can be a highly effective purification method. This technique relies on the differential solubility of the diastereomers in a particular solvent system. Seeding with a pure crystal of the desired diastereomer can sometimes facilitate crystallization.
-
Derivatization: In cases where direct separation is difficult, converting the mixture of diastereomers into a new set of diastereomeric derivatives with more distinct physical properties can facilitate separation. After separation, the derivatizing group is removed to yield the pure diastereomers.
Q3: Are there any specific protecting group strategies that are particularly useful in this compound synthesis?
A3: The choice of protecting groups is critical for the successful synthesis of complex molecules like this compound alkaloids. An ideal protecting group should be stable to a wide range of reaction conditions and be selectively removed under mild conditions.[7]
-
Orthogonal Protecting Groups: Using a set of protecting groups that can be removed under different conditions (e.g., one acid-labile and one base-labile) allows for selective deprotection at different stages of the synthesis.
-
Bulky Protecting Groups for Stereocontrol: As mentioned in the troubleshooting section, bulky protecting groups can be used to direct the stereochemical outcome of a reaction by creating steric hindrance that favors attack from a specific face of the molecule.
-
Protecting Groups as Directing Groups: In some cases, a protecting group can also function as a directing group in reactions like C-H functionalization, helping to control regioselectivity.
Data Presentation
Table 1: Optimization of Regioselective Dihydroxylation
The following table summarizes the optimization of a regioselective dihydroxylation reaction on a complex Veratrum alkaloid intermediate containing multiple double bonds. The goal was to selectively dihydroxylate the Δ³,⁴-alkene.
| Entry | Oxidant/Conditions | Solvent | Temperature | Yield of Desired Product (%) | Byproduct(s) | Reference |
| 1 | OsO₄, Pyridine | Dichloromethane (B109758) | Room Temp | 13 | Dihydroxylation of Δ⁶,⁷-alkene and both alkenes | [5] |
| 2 | OsO₄ (dropwise addition) | Dichloromethane | Low Temperature | 57 (80% brsm*) | Dihydroxylation of Δ⁶,⁷-alkene and both alkenes | [5] |
*brsm: based on recovered starting material
Experimental Protocols
Protocol 1: General Procedure for Regioselective Dihydroxylation
This protocol is a representative example for improving the regioselectivity of a dihydroxylation reaction on a complex polycyclic alkene.[5]
-
Preparation: Dissolve the alkene substrate in anhydrous dichloromethane in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the reaction mixture to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of osmium tetroxide (OsO₄) in dichloromethane dropwise to the cooled reaction mixture over an extended period. The slow addition is crucial for maintaining a low concentration of the oxidant and improving selectivity.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete when the starting material is consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) or a similar reducing agent.
-
Work-up: Allow the mixture to warm to room temperature and stir until the dark osmate ester is fully reduced. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired regioisomer from byproducts and unreacted starting material.
Visualizations
Caption: Troubleshooting workflow for addressing low yields in key reactions of this compound synthesis.
Caption: Logical relationships for mitigating common side reactions in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. The Intramolecular Diels-Alder Reaction in Natural Product Synthesis [organic-chemistry.org]
- 3. Divergent syntheses of complex Veratrum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. syrris.jp [syrris.jp]
- 7. benchchem.com [benchchem.com]
- 8. Synthetic studies in the veratrum alkaloid series. The total synthesis of C18-functionalized C-nor-D-homo steroid derivatives--valuable intermediates in the total synthesis of veratrum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of Cevane and its Analogues
Welcome to the technical support center for the stability testing of Cevane and its analogues. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and to troubleshoot common issues encountered during stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of performing stability testing on this compound?
A1: The primary objectives for conducting stability testing on this compound, a steroid alkaloid, are to understand how its quality varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] These studies are crucial for:
-
Establishing the intrinsic stability of the molecule.[6]
-
Developing and validating a stability-indicating analytical method, typically an HPLC method, that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradants, impurities, or excipients.[3][7][8][9]
-
Determining the appropriate storage conditions and shelf-life.[6]
Q2: What are the recommended stress conditions for forced degradation studies of this compound?
A2: In accordance with ICH guidelines, forced degradation studies for this compound should include testing under various stress conditions to ensure that all likely degradation products are formed.[4][6] The recommended conditions are:
-
Acid Hydrolysis: Exposure to acidic conditions (e.g., 0.1 M HCl) at room temperature or elevated temperatures (e.g., 60°C).[10]
-
Base Hydrolysis: Exposure to basic conditions (e.g., 0.1 M NaOH) at room temperature or elevated temperatures.[10]
-
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[10][11]
-
Thermal Degradation: Exposing the solid drug substance to high temperatures (e.g., 80°C).[10][12]
-
Photostability: Exposing the drug substance to a combination of visible and UV light.[10][13] The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10]
Q3: I am not observing any degradation of this compound under the initial stress conditions. What should I do?
A3: If you do not observe any degradation, the stress conditions may not be stringent enough. For chemical degradation (acid, base, oxidation), if no degradation is seen at room temperature, the study should be conducted at a higher temperature, such as 50-60°C.[10] It's important to note that the goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method is challenged without generating secondary or tertiary degradation products that may not be relevant under normal storage conditions.[4][10] If this compound proves to be highly stable, you may need to increase the duration of exposure or the concentration of the stressor.
Q4: My chromatogram shows unexpected peaks in my this compound stability sample. How can I confirm they are degradation products?
A4: To determine if unexpected peaks are degradants, you should:
-
Compare with a control sample: Analyze a reference standard of this compound that has been stored under ideal conditions. If the new peaks are absent in the control, they are likely related to the stress conditions.[12]
-
Analyze stressed samples: If the peaks' areas increase under forced degradation conditions, it is a strong indication that they are degradation products.[12]
-
Use a photodiode array (PDA) detector: A PDA detector can help determine peak purity by comparing the UV spectra across a single peak. If the peak is pure, the spectra should be consistent throughout.
Q5: The total peak area in my HPLC analysis is decreasing over time, but I'm not seeing significant new peaks. What could be the issue?
A5: This phenomenon, known as a lack of mass balance, can occur for several reasons:
-
Precipitation: this compound or its degradation products may be precipitating out of the solution. A visual inspection of the sample vials is recommended.[12]
-
Adsorption: The compounds may be adsorbing to the surface of the container or vial.[12]
-
Formation of non-UV active degradants: The degradation products may lack a chromophore and therefore not be detectable by a UV detector. Using a mass spectrometer (LC-MS) for detection can help identify such compounds.[11]
-
Formation of volatile degradants: A degradation product could be volatile and lost from the sample.[12]
-
Co-elution: A degradation product may be co-eluting with the parent this compound peak or other peaks. Re-optimization of the HPLC method would be necessary.
Troubleshooting Guides
HPLC Method-Related Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of this compound from its degradation products | - Inappropriate mobile phase composition or pH.- Unsuitable column chemistry.- Gradient is not optimized. | - Adjust the mobile phase organic-to-aqueous ratio.- Modify the pH of the aqueous portion of the mobile phase.- Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).- Adjust the gradient slope or duration. |
| Peak tailing for this compound or its analogues | - Interaction of the basic nitrogen in the alkaloid structure with residual silanols on the silica-based column.- Column overload.- Column degradation. | - Add a competing base (e.g., triethylamine) to the mobile phase.- Use a base-deactivated column.- Operate at a lower pH to protonate the analyte.- Reduce the injection volume or sample concentration.- Replace the column. |
| Ghost peaks appearing in the chromatogram | - Contamination in the mobile phase or injector.- Carryover from a previous injection. | - Flush the HPLC system and use fresh, high-purity mobile phase.- Run a blank gradient to check for contamination.- Implement a needle wash step in the autosampler method.- Inject a blank solvent after a high-concentration sample to check for carryover. |
| Drifting retention times | - Inconsistent mobile phase composition.- Temperature fluctuations.- Column equilibration issues. | - Ensure proper mixing of the mobile phase; premixing solvents can help.- Use a column oven to maintain a constant temperature.- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
Experiment-Related Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Complete degradation of this compound | - Stress conditions are too harsh (e.g., temperature too high, acid/base concentration too strong). | - Reduce the temperature, concentration of the stressor, or the duration of the study.[11] |
| No degradation observed | - Stress conditions are too mild.- this compound is highly stable under the tested conditions. | - Increase the temperature, concentration of the stressor, or the duration of the study.[10] |
| Poor reproducibility of degradation levels | - Inconsistent sample preparation.- Fluctuations in experimental conditions (e.g., temperature).- Inaccurate measurement of reagents. | - Ensure precise and consistent sample preparation techniques.- Use calibrated equipment (e.g., ovens, pH meters).- Carefully control the temperature and duration of stress exposure. |
| Sample neutralization issues | - Incorrect amount of acid or base used for neutralization. | - Accurately calculate and add the stoichiometric amount of acid or base required for neutralization before HPLC analysis to prevent damage to the column. |
Data Presentation
The following tables provide a template for summarizing quantitative data from forced degradation studies of this compound. The data presented here is illustrative and should be replaced with actual experimental results.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Parameters | Duration | % Assay of this compound | % Total Degradation | Mass Balance (%) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 85.2 | 14.8 | 100.0 |
| Base Hydrolysis | 0.1 M NaOH | 12 hours | 88.5 | 11.5 | 100.0 |
| Oxidation | 3% H₂O₂ | 48 hours | 92.1 | 7.9 | 100.0 |
| Thermal | 80°C | 7 days | 95.8 | 4.2 | 100.0 |
| Photolytic | ICH Light | 1.2 M lux hrs | 98.3 | 1.7 | 100.0 |
Table 2: Profile of Major Degradation Products of this compound
| Degradation Product | Retention Time (min) | % Area in Acid Hydrolysis | % Area in Base Hydrolysis | % Area in Oxidation |
| DP-1 | 5.8 | 6.2 | 4.1 | N/D |
| DP-2 | 7.1 | 3.5 | 2.8 | N/D |
| DP-3 | 9.4 | 5.1 | 4.6 | N/D |
| DP-4 | 12.3 | N/D | N/D | 7.9 |
| N/D: Not Detected |
Experimental Protocols
General Protocol for Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.[10][11]
-
For each stress condition, a parallel control sample (this compound solution without the stressor) should be prepared and stored under normal conditions to differentiate between the effects of the stressor and the solvent.
Protocol for Acid Hydrolysis
-
To a known volume of the this compound stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C.
-
Withdraw samples at predetermined time intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
Cool the samples to room temperature.
-
Neutralize each sample with an equivalent amount of 0.1 M sodium hydroxide (B78521) before dilution and HPLC analysis.
Protocol for Base Hydrolysis
-
To a known volume of the this compound stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C.
-
Withdraw samples at predetermined time intervals.
-
Cool the samples to room temperature.
-
Neutralize each sample with an equivalent amount of 0.1 M hydrochloric acid before dilution and HPLC analysis.
Protocol for Oxidative Degradation
-
To a known volume of the this compound stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at predetermined time intervals.
-
Dilute the samples with the mobile phase for HPLC analysis.
Protocol for Thermal Degradation
-
Place the solid this compound drug substance in a thermostatically controlled oven at 80°C.
-
At specified time points, withdraw a sample of the solid, dissolve it in the appropriate solvent to the target concentration, and analyze by HPLC.
Protocol for Photostability Testing
-
Expose the solid this compound drug substance to a light source that complies with ICH Q1B guidelines.[10]
-
A control sample should be placed in a container that is opaque to light and stored under the same temperature and humidity conditions.
-
After the specified exposure, dissolve the samples in a suitable solvent and analyze by HPLC.
Visualizations
Caption: Workflow for Forced Degradation Studies of this compound.
Caption: Troubleshooting Logic for Unexpected HPLC Peaks.
References
- 1. rjptonline.org [rjptonline.org]
- 2. japsonline.com [japsonline.com]
- 3. acdlabs.com [acdlabs.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. scispace.com [scispace.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Interpreting Complex NMR Spectra of Cevanine Alkaloids
Welcome to the technical support center for the NMR analysis of Cevanine alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the structural elucidation of this complex class of natural products.
Frequently Asked Questions (FAQs)
Q1: My ¹H-NMR spectrum of a purified Cevanine alkaloid shows extensive signal overlap, particularly in the aliphatic region. How can I resolve these signals?
A1: Signal overlap is a common challenge with Cevanine alkaloids due to their complex, rigid C-nor-D-homo steroid skeleton.[1][2] Here are several strategies to address this:
-
2D NMR Spectroscopy: Employing two-dimensional NMR techniques is the most effective solution.
-
COSY (Correlation Spectroscopy): This experiment will help identify proton-proton spin systems, allowing you to trace J-coupling connectivities through the carbon framework.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons, spreading the signals over a wider chemical shift range and resolving overlap.[3][4]
-
TOCSY (Total Correlation Spectroscopy): This can reveal entire spin systems, even if some protons within the system are overlapped.
-
-
Change of Solvent: Acquiring spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆) can induce differential changes in chemical shifts, potentially resolving overlapped signals.[5]
-
Higher Magnetic Field: If available, using a higher field NMR spectrometer will increase spectral dispersion and improve resolution.
-
Pure Shift NMR: Advanced "pure shift" experiments can collapse multiplets into singlets, significantly reducing overlap in the proton spectrum.
Q2: I am struggling to determine the stereochemistry of the hydroxyl and methyl groups in my Cevanine alkaloid. Which NMR experiments are most useful?
A2: The determination of relative stereochemistry in the rigid hexacyclic structure of Cevanine alkaloids relies heavily on through-space correlations.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the primary experiments for determining stereochemistry.[6] They detect protons that are close in space (typically < 5 Å), regardless of whether they are J-coupled.[7] By analyzing the cross-peaks, you can establish the relative orientation of substituents. For example, NOE correlations between an angular methyl group and specific axial protons on the steroid backbone can define the stereochemistry of the ring junctions.[7]
-
J-Coupling Constants: The magnitude of ³J(H,H) coupling constants can provide valuable stereochemical information. For instance, large coupling constants (typically 8-12 Hz) between vicinal protons often indicate a diaxial relationship in a chair-like six-membered ring, while smaller couplings are indicative of axial-equatorial or equatorial-equatorial relationships.
Q3: How can I confidently assign the quaternary carbons in my Cevanine alkaloid's ¹³C-NMR spectrum?
A3: Quaternary carbons do not have attached protons and therefore do not show correlations in HSQC or DEPT-135 spectra. The primary method for their assignment is:
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects correlations between protons and carbons over two to three (and sometimes four) bonds.[8][9] By observing correlations from well-assigned protons to a quaternary carbon, its position in the carbon skeleton can be determined. For example, observing correlations from multiple methyl protons and methylene (B1212753) protons to a single quaternary carbon can pinpoint its location.
Q4: My sample amount is very limited. What are the best strategies for obtaining good quality NMR data?
A4: When dealing with small sample quantities, maximizing sensitivity is crucial.
-
Cryoprobe: Using a cryogenically cooled probe can increase the signal-to-noise ratio by a factor of 3-4, making it possible to acquire high-quality data on sub-milligram quantities of material.[10]
-
Micro-NMR Tubes: Using smaller diameter NMR tubes (e.g., 1.7 mm or 3 mm) concentrates the sample in the most sensitive region of the detection coil.
-
Increase the Number of Scans: For insensitive experiments like ¹³C NMR or 2D correlations, increasing the number of scans will improve the signal-to-noise ratio.
-
Prioritize Key Experiments: With limited sample and instrument time, prioritize the most informative experiments. A good starting point is a high-quality ¹H NMR, followed by an HSQC to get a carbon "fingerprint" and then an HMBC to establish the carbon skeleton.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad NMR Signals | 1. Sample aggregation.2. Presence of paramagnetic impurities.3. Poor shimming of the magnet. | 1. Dilute the sample or try a different solvent.2. Filter the sample through a small plug of celite or silica.3. Re-shim the spectrometer. For complex samples, gradient shimming is often more effective. |
| Unexpected Peaks in Spectrum | 1. Residual solvent from purification (e.g., ethyl acetate, acetone).2. Water in the NMR solvent.3. Impurities in the isolated compound. | 1. Co-evaporate the sample with the deuterated solvent a few times before preparing the final sample.2. Use freshly opened deuterated solvent or dry the solvent over molecular sieves. Employ water suppression pulse sequences if necessary.3. Re-purify the sample using a different chromatographic method. |
| Inconsistent Chemical Shifts Between Batches | 1. Different sample concentrations.2. Different solvents or solvent batches.3. Temperature variations. | 1. Prepare samples at a consistent concentration.2. Use the same deuterated solvent from the same supplier for all related samples.3. Ensure the spectrometer's temperature is stable and consistent for all measurements. |
| Difficulty in Phasing the Spectrum | 1. Poorly shimmed magnet.2. Very broad signals. | 1. Perform a thorough shimming procedure before acquisition.2. Address the cause of the broad signals (see above). In some cases, a baseline correction may be necessary after phasing. |
Quantitative Data Summary
The complex structures of Cevanine alkaloids lead to characteristic chemical shift ranges for their ¹H and ¹³C-NMR spectra. While exact values are highly dependent on the specific substitution pattern, the following tables provide a general overview of expected chemical shifts for the core C-nor-D-homo steroid skeleton and common functional groups. For comparison, data for the related Veratrum alkaloids, veratramine (B1683811) and jervine (B191634), are also included.
Table 1: Typical ¹H-NMR Chemical Shift Ranges for Cevanine and Related Alkaloids (in ppm)
| Proton Type | Cevanine Alkaloids (General) | Veratramine | Jervine |
| Angular Methyls (C-18, C-19) | 0.8 - 1.5 | ~0.9 (CH₃-18), ~1.2 (CH₃-19) | ~1.0 (CH₃-18), ~1.3 (CH₃-19) |
| Secondary Methyls (e.g., C-21, C-27) | 0.9 - 1.6 | ~1.4 (CH₃-21), ~0.9 (CH₃-27) | - |
| Methylene and Methine Protons | 1.0 - 3.5 | 1.0 - 3.0 | 1.0 - 3.5 |
| Protons on Carbons Bearing Oxygen | 3.5 - 5.0 | ~3.5 - 4.5 | ~3.5 - 4.8 |
| Olefinic Protons | 5.0 - 6.0 (if present) | ~5.7 (H-6) | ~5.5 (H-6) |
Note: Data for veratramine and jervine are compiled from various literature sources.[2][3][7][11][12][13]
Table 2: Typical ¹³C-NMR Chemical Shift Ranges for Cevanine and Related Alkaloids (in ppm)
| Carbon Type | Cevanine Alkaloids (General) | Veratramine | Jervine |
| Methyl Carbons | 10 - 25 | 13 - 25 | 15 - 25 |
| Methylene Carbons | 20 - 45 | 20 - 45 | 20 - 50 |
| Methine Carbons | 30 - 60 | 30 - 60 | 30 - 65 |
| Quaternary Carbons | 35 - 50 | 38 - 45 | 40 - 55 |
| Carbons Bearing Oxygen | 60 - 90 | 65 - 85 | 70 - 90 |
| Olefinic Carbons | 120 - 145 (if present) | ~124 (C-6), ~171 (C-5) | ~125 (C-6), ~140 (C-5) |
| Carbonyl Carbons | 170 - 220 (if present) | ~214 (C-3), ~200 (C-7) | - |
Note: Data for veratramine and jervine are compiled from various literature sources.[2][3][7][11][12][13]
Experimental Protocols
Protocol 1: General Procedure for Acquiring High-Quality 2D NMR Spectra of Cevanine Alkaloids
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified alkaloid in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.
-
-
Initial 1D ¹H Spectrum:
-
Acquire a standard 1D ¹H-NMR spectrum to check for sample purity, concentration, and to determine the spectral width.
-
Optimize shimming to achieve sharp, symmetrical peaks. Gradient shimming is highly recommended.[10]
-
Carefully reference the spectrum (e.g., to residual solvent peak or TMS).
-
-
Setting up 2D Experiments (COSY, HSQC, HMBC, NOESY/ROESY):
-
Use the previously acquired 1D ¹H spectrum to set the spectral width (SW) and transmitter offset (o1p) for the proton dimension in all 2D experiments.[14][15]
-
For heteronuclear experiments (HSQC, HMBC), acquire a 1D ¹³C spectrum if possible to determine the carbon spectral width. If not, use a standard wide spectral width (e.g., 0-220 ppm).
-
COSY: Use a standard gradient-selected COSY pulse program (e.g., cosygpqf). Typically, 2-4 scans per increment are sufficient.
-
HSQC: Use a sensitivity-enhanced, gradient-selected HSQC pulse program (e.g., hsqcedetgpsisp). Set the number of scans to a multiple of 8 or 16 for optimal artifact suppression.
-
HMBC: Use a gradient-selected HMBC pulse program (e.g., hmbcgplpndqf). Optimize the long-range coupling delay for an average J-coupling of 8 Hz. This may require more scans than HSQC for good signal-to-noise.
-
NOESY/ROESY: Choose a phase-sensitive gradient-selected NOESY or ROESY pulse program. A mixing time of 300-800 ms (B15284909) is a good starting point for molecules of this size. The number of scans will depend on the sample concentration.
-
-
Data Processing:
-
Process the data using appropriate window functions (e.g., sine-bell for COSY and NOESY, squared sine-bell for HSQC and HMBC).
-
Perform phasing and baseline correction in both dimensions.
-
Visualizations
Caption: Experimental workflow for the structural elucidation of Cevanine alkaloids using NMR spectroscopy.
Caption: Logical workflow for resolving signal overlap in the NMR spectra of Cevanine alkaloids.
References
- 1. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Veratramine and Jervine from Alcohol Extracts of Radix Veratri - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Steroidal Alkaloids from the Roots of Veratrum mengtzeanum Loes. with Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 11. Jervine | C27H39NO3 | CID 10098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. researchgate.net [researchgate.net]
- 14. ulethbridge.ca [ulethbridge.ca]
- 15. Manualy Setting up 2D experiments | Nuclear Magnetic Resonance Facility [sites.uwm.edu]
Note: As "Cevane" is a fictional compound, this technical support center has been created using "JAK-STAT Inhibitors" as a well-documented and relevant substitute to provide a realistic and useful guide for researchers.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with JAK-STAT inhibitors. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and specific issues encountered during in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for JAK inhibitors?
A1: Janus kinase (JAK) inhibitors are small molecules that block the activity of the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2).[1][2][3] These enzymes are essential for transducing signals from various cytokines and growth factors.[3][4][5] The process, known as the JAK-STAT pathway, begins when a cytokine binds to its cell-surface receptor, activating the associated JAKs.[3][6] The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4][6][7] JAKs then phosphorylate the STATs, which causes them to form dimers, translocate to the nucleus, and regulate the transcription of target genes involved in immunity, proliferation, and cell survival.[3][4][6][7] JAK inhibitors typically act as ATP-competitive agents, binding to the kinase domain of JAK enzymes and preventing the phosphorylation cascade.[8][9]
Q2: I'm observing a cellular phenotype that doesn't seem related to the known function of the JAK-STAT pathway. Could this be an off-target effect?
A2: Yes, it is highly possible. Due to the conserved nature of the ATP-binding site across the human kinome, ATP-competitive JAK inhibitors can interact with unintended kinases.[10] These off-target interactions can lead to unexpected experimental outcomes and confound data interpretation.[1][11] Some JAK inhibitors have been found to interact with other tyrosine kinases (e.g., Src, Syk) and serine/threonine kinases.[1][10] To determine if an observed phenotype is off-target, a systematic approach is recommended, including performing rescue experiments, using structurally unrelated inhibitors targeting the same JAK, and conducting comprehensive kinase profiling.[10]
Q3: My inhibitor dissolves in DMSO but precipitates when added to my cell culture medium. How can I solve this?
A3: This is a common issue known as precipitation upon dilution, occurring when a compound is soluble in an organic solvent but not in an aqueous solution like cell culture media.[12] To prevent this, you can try several strategies:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the stock into a smaller volume of media, mix gently, and then add this intermediate dilution to the final volume.[12]
-
Reduce Stock Concentration: Prepare a more dilute stock solution in DMSO. This allows for the addition of a larger volume of the stock to your media, which can aid in keeping the compound dissolved.[12]
-
Check Final DMSO Concentration: Many cell lines can tolerate DMSO up to 0.5% without significant toxicity. Ensure your final DMSO concentration does not exceed the tolerance level for your specific cell line (typically <0.1% is recommended).[12][13]
-
Gentle Warming: Gently warming the solution in a 37°C water bath can sometimes help improve solubility, but be cautious as excessive heat may degrade the compound.[12]
Q4: My cells are developing resistance to the JAK inhibitor over time. What are the common mechanisms?
A4: Acquired resistance to JAK inhibitors is a significant challenge. Common mechanisms observed in cell culture models include:
-
Secondary Mutations: Mutations can arise in the ATP-binding pocket of the JAK kinase domain, which prevent the inhibitor from binding effectively while still allowing the kinase to function.[2][14][15]
-
Signaling Pathway Reactivation: Cells can reactivate the JAK-STAT pathway despite the presence of an inhibitor. This can occur through the formation of heterodimers between different JAK family members (e.g., JAK1/JAK2), leading to trans-phosphorylation and persistent signaling.[2]
-
Activation of Bypass Pathways: Cells may upregulate other signaling pathways (e.g., MAPK/ERK, PI3K) to compensate for the inhibition of JAK-STAT signaling, thereby promoting survival and proliferation.[7]
-
Overexpression of Survival Proteins: Increased expression of anti-apoptotic proteins can reduce the cell's sensitivity to the inhibitor.[2]
Troubleshooting Guide
Problem 1: Inconsistent or No Inhibition of STAT Phosphorylation
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | The optimal concentration is cell-line dependent. Perform a dose-response curve to determine the IC50 for your specific cell line and endpoint. A starting range of 1 nM to 10 µM is often recommended for initial screening.[16][17] |
| Compound Instability/Degradation | Prepare fresh dilutions from a frozen stock solution for each experiment. Minimize freeze-thaw cycles of the stock solution by storing it in small aliquots at -80°C.[13][16] |
| Poor Solubility | Ensure the inhibitor is fully dissolved in the final culture medium. Refer to FAQ Q3 for detailed solubility troubleshooting. Poor solubility leads to a lower effective concentration.[12] |
| Cell Line Insensitivity | Confirm that your cell line expresses the target JAK and that the JAK-STAT pathway is active (e.g., by stimulating with an appropriate cytokine like IL-6 or IFN-γ).[13][18] |
| Suboptimal Assay Timing | Inhibition of STAT phosphorylation is often rapid. Perform a time-course experiment (e.g., 30 minutes to 6 hours) after inhibitor treatment to identify the optimal time point for analysis.[8] |
Problem 2: High Cytotoxicity or Unexpected Cell Death
| Possible Cause | Troubleshooting Step |
| Inhibitor Concentration Too High | High concentrations can lead to off-target toxicity. Determine the IC50 and use concentrations relevant to the desired level of target inhibition. Assess cell viability with multiple assays (e.g., metabolic vs. membrane integrity).[16] |
| Solvent Toxicity | The final concentration of the solvent (e.g., DMSO) may be too high for your cells. Ensure the final concentration is below the tolerance level (typically <0.1% for DMSO) and always include a vehicle-only control in your experiments.[13][16] |
| Off-Target Effects | The inhibitor may be affecting other kinases crucial for cell survival.[1][10] Perform a broad kinase screen to identify potential off-targets. Use a structurally unrelated inhibitor for the same target to see if the cytotoxic effect is replicated.[10] |
| Inhibition of Essential JAKs | The inhibitor may be non-selective and block JAKs required for normal cell homeostasis in your specific cell line. For example, inhibiting JAK2 can affect hematopoiesis.[10] Profile the inhibitor's activity against all four JAK family members.[10] |
Problem 3: Variability in IC50 Values Between Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Conditions | Ensure consistency in cell passage number, seeding density, and growth phase. Cells at different passages or densities can respond differently to treatment.[10][16] |
| Variable Inhibitor Preparation | Prepare fresh serial dilutions for each experiment. Inaccuracies in pipetting during dilution can lead to significant variations. Calibrate pipettes regularly. |
| Assay Incubation Time | Use a consistent and optimized incubation time for inhibitor treatment. IC50 values can change depending on the duration of exposure.[16] |
| Assay Reagent Variability | Ensure all assay reagents are properly stored and within their expiration dates. Use the same lot of reagents (e.g., FBS, viability assay kits) for a set of comparative experiments. |
Quantitative Data Summary
Table 1: Example IC50 Values for Common JAK Inhibitors
Note: These values are highly dependent on the specific assay conditions and cell lines used and should serve as a general reference.
| Inhibitor | Target(s) | IC50 (JAK1) | IC50 (JAK2) | IC50 (JAK3) | IC50 (TYK2) | Reference Cell-Free Assay |
| Tofacitinib | JAK1/3 | 112 nM | 20 nM | 1 nM | - | [19] |
| Ruxolitinib | JAK1/2 | 3.3 nM | 2.8 nM | >400 nM | - | [19] |
| Baricitinib | JAK1/2 | 5.9 nM | 5.7 nM | >400 nM | 53 nM | [19] |
| Oclacitinib | JAK1 | 10 nM | 18 nM | 99 nM | - | [19] |
Experimental Protocols & Methodologies
Protocol 1: Western Blot for Phospho-STAT3 Inhibition
This protocol assesses the efficacy of a JAK inhibitor by measuring the phosphorylation status of STAT3, a key downstream target.[20][21]
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HeLa, Ba/F3) in a 6-well plate and allow them to adhere or reach the desired density (~80% confluency).[8]
-
Pre-treat cells with the JAK inhibitor at various concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) for 1-2 hours.[8] Include a vehicle (DMSO) control.
-
Stimulate the cells with a cytokine known to activate the JAK-STAT pathway in your cell line (e.g., 20 ng/mL IL-6 for 15-30 minutes) to induce STAT3 phosphorylation.[22]
-
-
Cell Lysis:
-
Aspirate the media and wash cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[23]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[23]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.[23]
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Western Blotting:
-
Load samples onto a polyacrylamide gel and separate proteins via electrophoresis.[23]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[23]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT3 (e.g., p-STAT3 Tyr705).[16][20]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16][23]
-
To normalize, strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin).[21]
-
-
Detection and Analysis:
-
Apply an ECL chemiluminescent substrate and capture the signal using a digital imaging system.[23]
-
Quantify band intensities and analyze the ratio of p-STAT3 to total STAT3.
-
Protocol 2: Cell Viability/Proliferation Assay (MTT/MTS or CellTiter-Glo®)
This protocol determines the effect of a JAK inhibitor on cell proliferation and viability.[24]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the JAK inhibitor in complete growth medium. A typical concentration range could be 0.1 nM to 50 µM.[16][25]
-
Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.[16]
-
Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[16]
-
-
Viability Measurement:
-
For MTT Assay: Add MTT reagent (e.g., 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[25] Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or acidic isopropanol) and read the absorbance on a plate reader.
-
For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent directly to the wells according to the manufacturer's protocol.[24] Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).[24]
-
Visualizations
Caption: The canonical JAK-STAT signaling pathway and the point of therapeutic intervention by JAK inhibitors.
Caption: A logical workflow for troubleshooting common issues in JAK inhibitor cell culture experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing a JAK Inhibitor for Targeted Local Delivery: Ruxolitinib Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Acquired JAK2 mutations confer resistance to JAK inhibitors in cell models of acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. selleckchem.com [selleckchem.com]
- 20. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Resolution of Cevane Peaks in Chromatography
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the chromatographic separation of Cevane alkaloids. Achieving baseline resolution is critical for accurate quantification and reliable analysis.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic resolution and why is it important?
Chromatographic resolution (Rs) is a measure of the degree of separation between two adjacent peaks in a chromatogram.[1] It is crucial because poor resolution (overlapping peaks) can lead to inaccurate identification and quantification of analytes, which is a significant issue in pharmaceutical analysis and drug development.[1] A well-resolved chromatogram ensures that each compound is measured without interference from others.[2]
Q2: What is considered a good resolution value?
A resolution value of Rs ≥ 1.5 is generally considered the goal for baseline separation, where the signal returns to the baseline between two peaks.[1] This level of separation ensures accurate quantification. In some cases, such as with structurally similar isomers, achieving a lower resolution may be acceptable, but it requires careful validation.[3]
Q3: What are the primary factors influencing peak resolution in HPLC?
Peak resolution in High-Performance Liquid Chromatography (HPLC) is governed by three main factors:
-
Efficiency (N): This relates to the narrowness of the peaks (peak broadening). Higher efficiency leads to sharper peaks and better resolution. It is influenced by the column length, particle size of the stationary phase, and flow rate.[4][5]
-
Selectivity (α): This is the most powerful factor for improving resolution and describes the ability of the chromatographic system to "discriminate" between two analytes.[5] It is primarily affected by the mobile phase composition and the type of stationary phase.[5]
-
Retention Factor (k): Also known as the capacity factor, this represents how long an analyte is retained on the column. Optimizing the retention factor, typically by adjusting the mobile phase strength, can improve resolution.[5]
Troubleshooting Guide: Resolving Poorly Separated this compound Peaks
Problem: My this compound peaks are co-eluting or show poor resolution (Rs < 1.5). What is the first step?
When encountering poor resolution, a systematic approach is key. Instead of changing multiple parameters at once, adjust one at a time to observe its effect.[6] The most effective way to improve resolution is often by optimizing the selectivity (α) of your system, which is most readily influenced by the mobile phase and stationary phase.[5][7]
Q1: How can I improve resolution by modifying the mobile phase?
The mobile phase is a critical and easily adjustable parameter that significantly impacts selectivity and retention.[6][8]
-
Adjust Solvent Strength: In reversed-phase HPLC, this compound alkaloids (which are generally hydrophobic) are separated using a mixture of water/buffer and an organic solvent (like acetonitrile (B52724) or methanol).
-
Change Organic Solvent Type: If adjusting the solvent strength is insufficient, changing the organic modifier can alter selectivity. For example, switching from acetonitrile to methanol (B129727) can change the elution order of compounds due to different solvent properties.
-
Optimize pH: For ionizable compounds like this compound alkaloids, the pH of the mobile phase is crucial.[3][9] Adjusting the pH can change the ionization state of the analytes, which in turn affects their retention and selectivity. A good starting point is to adjust the pH to be at least one unit away from the analyte's pKa.[10]
-
Use Buffers: Employing a buffer helps maintain a stable pH, leading to reproducible retention times and improved peak shape.[8][9]
Q2: When should I consider changing the HPLC column?
If mobile phase optimization does not yield the desired resolution, the column itself is the next critical factor to evaluate.[10]
-
Stationary Phase Chemistry: The choice of stationary phase is fundamental to selectivity.[11] While C18 is the most common reversed-phase column, other chemistries can offer different interactions. For aromatic compounds or those with π-π bond systems, a Phenyl stationary phase might provide better separation than a standard C18 column.[3]
-
Column Dimensions:
-
Length: Increasing the column length generally improves resolution by increasing the number of theoretical plates (efficiency), but it also leads to longer analysis times and higher back pressure.[3][12][13][14] Doubling the column length can improve resolution by about 40%.[15]
-
Internal Diameter: Narrower columns can increase sensitivity but have a lower loading capacity.[12]
-
-
Particle Size: Using columns packed with smaller particles (e.g., sub-2 µm for UHPLC) significantly increases efficiency and resolution.[2][3][11][12] However, this will also substantially increase system back pressure.
Q3: Can adjusting the flow rate improve my peak resolution?
Yes, but its effect is primarily on column efficiency.
-
Lowering the Flow Rate: Reducing the flow rate can improve resolution by giving analytes more time to interact with the stationary phase, which often leads to narrower peaks.[6][16] However, this comes at the cost of longer run times.[6] It's important not to lower the flow rate too much, as this can lead to peak broadening due to diffusion.[17]
-
Optimizing Flow Rate: Every column has an optimal flow rate that provides the best efficiency. Operating at this optimal rate is a balance between achieving good resolution and maintaining a reasonable analysis time.[6]
Q4: What is the role of temperature in improving peak shape and resolution?
Column temperature is an important but sometimes overlooked parameter.
-
Effect on Viscosity and Pressure: Increasing the column temperature lowers the viscosity of the mobile phase, which reduces system back pressure.[18] This can allow for the use of higher flow rates to shorten analysis time without an excessive pressure increase.[19]
-
Impact on Efficiency and Retention: Higher temperatures can increase mass transfer, leading to sharper peaks and reduced retention times.[18][20]
-
Altering Selectivity: Temperature can also affect the selectivity of a separation. Changing the temperature can sometimes improve the resolution between two closely eluting peaks.[2][19] It is crucial to maintain a stable temperature, as fluctuations can cause retention times to drift.[18]
Q5: My peak shape is poor (tailing or fronting). How does this affect resolution and how can I fix it?
Poor peak shape directly degrades resolution.[3] Tailing is a common issue with basic compounds like alkaloids on silica-based columns.
-
Causes of Tailing:
-
Secondary Interactions: Silanol groups on the silica (B1680970) stationary phase can interact with basic analytes, causing peak tailing. Using a mobile phase with a low pH or adding a buffer can help suppress these interactions.
-
Column Overload: Injecting too much sample can lead to broadened, tailing, or fronting peaks.[6] Try reducing the injection volume or sample concentration.[6]
-
Contaminated Column: A contaminated guard column or analytical column can cause peak shape issues. Cleaning or replacing the column may be necessary.[21]
-
-
Causes of Fronting: This is less common but is often a sign of sample overload or poor sample solubility in the mobile phase.[2] Ensure your sample is fully dissolved in a solvent that is weaker than or matches the initial mobile phase.[22]
Quantitative Data Summary
The following table summarizes the general effects of adjusting key chromatographic parameters on resolution, back pressure, and analysis time.
| Parameter Change | Effect on Resolution | Effect on Back Pressure | Effect on Analysis Time |
| ↓ Particle Size | ↑↑ (Significant Increase) | ↑↑ (Significant Increase) | ↔ (No Change) / ↓ (Shorter column) |
| ↑ Column Length | ↑ (Increase) | ↑ (Increase) | ↑ (Increase) |
| ↓ Flow Rate | ↑ (Increase, up to a point) | ↓ (Decrease) | ↑ (Increase) |
| ↑ Temperature | ↑ / ↓ (Variable) | ↓ (Decrease) | ↓ (Decrease) |
| ↓ % Organic Solvent | ↑ (Increase) | ↑ (Slight Increase) | ↑ (Increase) |
Experimental Protocol: Systematic Approach to Method Optimization
This protocol provides a general workflow for improving the resolution of this compound peaks.
-
Initial Assessment:
-
Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Begin with a simple gradient (e.g., 50:50 Water:Acetonitrile) to determine the approximate elution conditions.
-
Temperature: Set the column oven to a slightly elevated temperature (e.g., 35-40°C) for consistency.[18]
-
Flow Rate: Use a standard flow rate for the column dimension (e.g., 1.0 mL/min for 4.6 mm ID).
-
-
Step 1: Optimize Retention Factor (k)
-
Adjust the organic-to-aqueous solvent ratio to achieve a retention factor between 2 and 10 for the peaks of interest. This range typically provides a good balance for achieving resolution.
-
If peaks elute too quickly, decrease the organic solvent percentage. If they elute too late, increase it.
-
-
Step 2: Optimize Selectivity (α)
-
Mobile Phase pH: If the this compound alkaloids are ionizable, systematically vary the mobile phase pH (e.g., test at pH 3, 5, and 7 using appropriate buffers) to find the optimal selectivity.
-
Organic Modifier: If pH adjustment is insufficient, switch the organic solvent (e.g., from acetonitrile to methanol) and re-optimize the gradient. This can produce significant changes in selectivity.
-
-
Step 3: Optimize Efficiency (N)
-
If selectivity optimization is still not sufficient, focus on improving efficiency.
-
Flow Rate: Decrease the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min) to see if resolution improves.[6]
-
Temperature: Increase the temperature (e.g., from 40°C to 50°C) to see if peaks become sharper.[23]
-
Column Choice: As a final step, consider using a column with a smaller particle size (if your system supports the pressure) or a longer column.[11]
-
-
Final Verification: Once acceptable resolution is achieved, verify that the method is robust by making small, deliberate changes to parameters like pH and mobile phase composition to ensure the separation is stable.
Troubleshooting Workflow Diagram
References
- 1. mastelf.com [mastelf.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 5. chromtech.com [chromtech.com]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 10. mastelf.com [mastelf.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 14. biocompare.com [biocompare.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. HPLC Flow Rates: Everything You Need to Know - Axion Labs [axionlabs.com]
- 18. How does increasing column temperature affect LC methods? [sciex.com]
- 19. chromtech.com [chromtech.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. halocolumns.com [halocolumns.com]
- 23. mdpi.com [mdpi.com]
Reducing signal suppression in mass spectrometry of Cevane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce signal suppression during the mass spectrometry analysis of Cevane.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a concern when analyzing this compound?
Signal suppression is a type of matrix effect where the ionization efficiency of the target analyte, this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, sensitivity, and reproducibility of quantitative analyses.[1][2] In complex biological samples such as plasma or serum, endogenous components like phospholipids (B1166683), salts, and proteins are common causes of signal suppression.[1][3]
Q2: How can I detect signal suppression in my this compound analysis?
There are several methods to identify signal suppression. One common technique is the post-column infusion experiment.[2][4][5] In this method, a constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank sample extract is then injected. A drop in the constant baseline signal for this compound indicates the regions in the chromatogram where matrix components are eluting and causing suppression.[2][4] Another method is to compare the peak area of this compound in a standard solution prepared in a pure solvent versus one prepared in the sample matrix; a lower response in the matrix indicates suppression.[1][6]
Q3: What are the most effective strategies to minimize signal suppression for this compound?
The most effective strategies generally fall into three categories:
-
Sample Preparation: Rigorous sample cleanup is crucial to remove interfering matrix components before LC-MS analysis.[1][7][8] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are commonly employed.[1][8]
-
Chromatographic Optimization: Adjusting the chromatographic conditions to separate this compound from the interfering matrix components can significantly reduce suppression.[1][2] This can involve modifying the mobile phase composition, adjusting the gradient, or using a different stationary phase.[2]
-
Instrument Parameter Optimization: Modifying mass spectrometer settings can also help. For instance, reducing the electrospray ionization (ESI) flow rate to the nanoliter-per-minute range has been shown to decrease signal suppression.[2][9]
Q4: Can an internal standard help correct for signal suppression of this compound?
Yes, using a suitable internal standard (IS) is a common and effective way to compensate for signal suppression.[1] A stable isotope-labeled (SIL) internal standard of this compound is ideal because it has nearly identical chemical properties and chromatographic behavior to the analyte.[1][10] It will therefore experience similar levels of ion suppression, and the ratio of the analyte signal to the IS signal should remain constant, allowing for accurate quantification.[1]
Troubleshooting Guide
Issue 1: I am observing low signal intensity for this compound, and I suspect signal suppression. What should I do first?
Answer:
The first step is to confirm the presence and extent of signal suppression.
Recommended Action:
-
Perform a Matrix Effect Evaluation:
-
Prepare a standard solution of this compound in a pure solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare a second standard by spiking the same concentration of this compound into a blank matrix sample that has undergone your standard extraction procedure.
-
Analyze both samples by LC-MS/MS.
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
-
A value significantly less than 100% confirms ion suppression.[6]
-
Logical Workflow for Diagnosing Signal Suppression:
Issue 2: Signal suppression is confirmed. How can I improve my sample preparation to reduce it?
Answer:
Improving your sample preparation method to remove interfering matrix components is a highly effective approach.[1][8]
Recommended Actions:
-
Protein Precipitation (PPT): If you are using PPT, consider optimizing the solvent-to-sample ratio or trying different organic solvents (e.g., acetonitrile, methanol, acetone). However, be aware that PPT can still leave significant amounts of phospholipids in the extract.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.[8] Experiment with different extraction solvents and pH adjustments to optimize the recovery of this compound while minimizing the extraction of interfering substances.[8]
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing matrix components.[1] Select an SPE sorbent that strongly retains this compound but allows the interfering components to be washed away. You may need to screen different sorbent chemistries (e.g., reversed-phase, ion-exchange) and optimize the wash and elution steps.
Table 1: Hypothetical Comparison of Sample Preparation Techniques on this compound Signal Recovery
| Sample Preparation Method | This compound Peak Area (Arbitrary Units) | Matrix Effect (%) | Recovery (%) |
| Protein Precipitation (Acetonitrile) | 45,000 | 30% | 95% |
| Liquid-Liquid Extraction (MTBE) | 90,000 | 60% | 88% |
| Solid-Phase Extraction (C18) | 135,000 | 90% | 92% |
Issue 3: I have optimized my sample preparation, but still observe some signal suppression. What chromatographic adjustments can I make?
Answer:
Optimizing your chromatographic separation can help to resolve this compound from co-eluting matrix components.[1][2]
Recommended Actions:
-
Modify the Mobile Phase Gradient: Adjust the gradient elution profile to increase the separation between this compound and the region of ion suppression. You can identify this region using a post-column infusion experiment.[2][7]
-
Change the Stationary Phase: If modifying the gradient is insufficient, consider trying a column with a different stationary phase chemistry (e.g., from C18 to a phenyl-hexyl or biphenyl (B1667301) phase) to alter the selectivity of the separation.
-
Reduce the Flow Rate: Lowering the flow rate can lead to smaller, more highly charged ESI droplets, which can be more tolerant of nonvolatile salts and other interfering compounds, thus reducing signal suppression.[2][9]
Experimental Workflow for Chromatographic Optimization:
Issue 4: My institution has limited resources for extensive sample preparation optimization. Are there any other approaches?
Answer:
Yes, while less ideal than removing the interference, you can compensate for the matrix effect.
Recommended Actions:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as close as possible to your actual samples.[1] This ensures that the standards and the samples experience similar levels of suppression, leading to more accurate quantification.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, using a SIL-IS is the gold standard for correcting for matrix effects.[1][10] The SIL-IS co-elutes with this compound and is affected by suppression in the same way, allowing for a reliable signal ratio.
Table 2: Hypothetical Impact of Calibration Strategy on Quantification of this compound (10 ng/mL Spike)
| Calibration Method | Measured Concentration (ng/mL) | Accuracy (%) |
| Standard in Solvent | 3.2 | 32% |
| Matrix-Matched Calibration | 9.1 | 91% |
| SIL-IS with Solvent Standards | 9.8 | 98% |
Signaling Pathway of Ion Suppression in ESI-MS:
This diagram illustrates the competition for charge in the electrospray ionization (ESI) source, which is the fundamental cause of signal suppression.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Low-Abundance Cevanine Alkaloids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of low-abundance Cevanine alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying low-abundance Cevanine alkaloids? A1: The purification of Cevanine alkaloids, a class of C-nor-D-homosteroidal alkaloids, presents several key difficulties.[1] These compounds are often present in low concentrations within complex mixtures of structurally similar alkaloids, making separation challenging.[2] Their solubility is highly dependent on pH, which requires careful control during extraction and purification.[2][3] Furthermore, achieving the high purity required for research or drug development often necessitates multiple, sequential chromatographic steps.[2][4]
Q2: My initial crude alkaloid extract shows a very low yield. What are the likely causes? A2: A low yield from the initial extraction can stem from several factors. Incomplete extraction from the plant material is a common issue; ensure the plant material is finely powdered to maximize surface area and consider repeating the extraction steps multiple times.[4][5] The choice of solvent and pH is also critical. Alkaloids are typically extracted from plant material using an acidic aqueous solution (pH 1-2) to form soluble salts.[3][6] If the pH is not sufficiently acidic, or if the subsequent basification step (to pH 9-10) for extraction into an organic solvent is incomplete, yields will be significantly reduced.[7][8] Finally, degradation due to prolonged exposure to harsh pH conditions or high temperatures during solvent evaporation can also lead to product loss.[9][10]
Q3: I'm observing poor separation and peak tailing during HPLC analysis. How can I improve this? A3: Poor separation of structurally similar alkaloids is a common hurdle.[2] For High-Performance Liquid Chromatography (HPLC), optimizing the mobile phase is crucial. Experiment with different solvent gradients and compositions.[11][12] Peak tailing for basic compounds like alkaloids is often due to their interaction with acidic silanol (B1196071) groups on the silica-based stationary phase.[13] This can be mitigated by using a basic stationary phase, adding a modifier like triethylamine (B128534) (TEA) to the mobile phase, or using a modern end-capped column. If these adjustments are insufficient, consider an alternative chromatographic technique like pH-zone-refining counter-current chromatography, which separates compounds based on their pKa values.[14]
Q4: My target compound appears to be degrading during the purification process. How can I minimize this? A4: Alkaloid stability can be compromised by several factors. Some Cevanine alkaloids may undergo isomerization or decomposition in acidic conditions.[15] It is crucial to minimize the time the alkaloids spend in strong acid and to perform extractions promptly. Thermal degradation is another concern; always evaporate solvents under reduced pressure at low temperatures to avoid heat-related decomposition.[6][10] Photodegradation can also occur, so it is best practice to protect samples from light by using amber vials or covering glassware with foil.[10] Conducting forced degradation studies under controlled stress conditions (acid, base, heat, light, oxidation) can help identify the specific vulnerabilities of your target molecule.[10]
Q5: How should I properly prepare my crude extract for column chromatography? A5: Proper sample preparation is key to a successful chromatographic separation. After obtaining the crude alkaloid extract by evaporating the organic solvent, it should be dissolved in a minimal amount of the initial mobile phase that will be used for the column.[4] Alternatively, the crude extract can be adsorbed onto a small amount of silica (B1680970) gel. To do this, dissolve the extract in a suitable solvent (like chloroform (B151607) or methanol), add silica gel, and then evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully loaded onto the top of the prepared column, which prevents the disturbance of the column bed and improves separation efficiency.
Troubleshooting Guides
Problem: Low Purity After Silica Gel Column Chromatography
This guide addresses the common issue of obtaining impure fractions after an initial round of column chromatography.
Symptoms:
-
Collected fractions show multiple spots on Thin Layer Chromatography (TLC) analysis.
-
The target compound co-elutes with impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity post-chromatography.
Data Presentation
Table 1: Concentration Ranges of Representative Veratrum Alkaloids in Plant Material
This table summarizes quantitative data for Veratrum alkaloids, which include Cevanine-type structures, providing a comparative overview for sourcing and extraction considerations.
| Plant Part | Alkaloid | Concentration Range (µg/g to mg/g of dry weight) | Analytical Method | Reference |
| Roots and Rhizomes | Protoveratrine A | Significant, often the highest content | HPLC-MS/MS | [4][12] |
| Roots and Rhizomes | Veratridine | Present, quantifiable levels | HPLC-MS/MS | [4][12] |
| Fruit | Protoveratrine A | Significantly high | HPLC-MS/MS | [4][12] |
| Leaves | Total Alkaloids | ~0.5% (5 mg/g) | Gravimetric | [4] |
| Roots | Total Alkaloids | ~2% (20 mg/g) | Gravimetric | [4] |
Table 2: Comparison of Common Purification Techniques for Alkaloids
| Technique | Principle | Best For | Advantages | Disadvantages |
| Column Chromatography | Adsorption (Normal/Reversed Phase) | Initial crude extract purification, separating major components. | High capacity, low cost, versatile.[13] | Lower resolution than HPLC, can be time-consuming. |
| Preparative HPLC | Adsorption, Partition | Final purification of semi-pure fractions, isolating low-abundance compounds. | High resolution and purity, automated.[5] | Lower capacity, higher cost, requires method development. |
| Counter-Current Chromatography (CCC) | Liquid-liquid partition | Separating compounds with similar polarity or those prone to degradation on solid supports. | No irreversible adsorption, high recovery.[14] | Can be complex to set up, lower throughput. |
| Crystallization | Differential solubility | Final polishing step for compounds that crystallize easily. | Can yield very high purity, cost-effective.[16] | Not all compounds crystallize, potential for product loss in mother liquor. |
Experimental Protocols & Visualizations
Protocol 1: General Acid-Base Extraction of Cevanine Alkaloids
This protocol outlines a standard method for extracting total alkaloids from dried and powdered plant material, such as the rhizomes of Veratrum or bulbs of Fritillaria.[2][3][4]
Materials:
-
Dried, powdered plant material (e.g., rhizomes, bulbs)
-
1% Sulfuric Acid (H₂SO₄) or 1% Hydrochloric Acid (HCl)
-
Non-polar solvent (e.g., diethyl ether, n-hexane)
-
Ammonium (B1175870) Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH) solution
-
Organic extraction solvent (e.g., Chloroform (CHCl₃), Dichloromethane (CH₂Cl₂))
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Acidic Extraction: Macerate the powdered plant material in the 1% acid solution. Stir for several hours or overnight. Filter the mixture to separate the acidic extract from the solid plant material. Repeat this process 2-3 times to ensure complete extraction.[3][4]
-
Defatting: Combine the acidic extracts. Wash the acidic solution with a non-polar solvent (e.g., diethyl ether) to remove fats, oils, and other non-alkaloidal impurities. Discard the organic layer.[4]
-
Basification: Adjust the pH of the aqueous extract to alkaline conditions (pH 9-10) by slowly adding a base like ammonium hydroxide. This will cause the free alkaloids to precipitate out of the solution.[7][8]
-
Organic Extraction: Extract the precipitated free alkaloids from the alkaline aqueous solution using an organic solvent like chloroform. Perform the extraction multiple times (3-5x) to ensure a complete transfer of the alkaloids into the organic phase.[4][7]
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent. Evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude alkaloid mixture.
Caption: Principle of acid-base extraction for alkaloid isolation.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol describes a general procedure for purifying the crude alkaloid mixture obtained from Protocol 1.[4][7][13]
Materials:
-
Crude alkaloid extract
-
Silica gel (for chromatography)
-
Solvents for mobile phase (e.g., Chloroform, Methanol, Ethyl Acetate, Hexane)
-
Triethylamine (TEA, optional modifier)
-
Glass column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Column Packing: Prepare a silica gel slurry in the initial, least polar solvent of your mobile phase system. Pour the slurry into the column and allow it to pack uniformly without air bubbles. Add a layer of sand on top to protect the silica bed.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal volume of the initial mobile phase or adsorb it onto a small amount of silica gel as described in Q5. Carefully apply the sample to the top of the column.
-
Elution: Begin eluting the column with the initial non-polar solvent. Gradually increase the polarity of the mobile phase by adding a more polar solvent (gradient elution). For example, start with 100% chloroform and gradually increase the percentage of methanol.[4] A small amount of TEA (e.g., 0.1%) can be added to the mobile phase to reduce peak tailing of basic alkaloids.
-
Fraction Collection: Collect the eluent in a series of fractions using test tubes or vials.
-
Monitoring: Analyze the collected fractions using TLC to identify which fractions contain your target compound. A UV lamp is often used for visualization.[17]
-
Pooling and Concentration: Combine the fractions that contain the pure target compound. Evaporate the solvent under reduced pressure to yield the purified alkaloid.
-
Further Purification: If the purity is still insufficient, the resulting material may be subjected to repeated column chromatography or further purified by a high-resolution technique like preparative HPLC.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. Alkaloid Isolation & Purification - Video | Study.com [study.com]
- 6. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 7. column-chromatography.com [column-chromatography.com]
- 8. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of Alkaloids during Drying Process and Their Effect on Anticoagulating Activity of Uncariae Ramulus Cum Uncis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Veratrum alkaloid contents in three Veratrum species by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Separation and purification of two new and two known alkaloids from leaves of Nitraria sibirica by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. yamato-usa.com [yamato-usa.com]
- 16. Alkaloid Purification - Lifeasible [lifeasible.com]
- 17. ijcmas.com [ijcmas.com]
Validation & Comparative
A Comparative Guide to the Mechanisms of Action of Cevadine and Veratridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two closely related steroidal alkaloids, cevadine (B150009) and veratridine (B1662332). Both compounds are potent modulators of voltage-gated sodium channels and serve as invaluable tools in neuropharmacology and drug discovery. This document synthesizes experimental data to highlight their similarities and key differences.
Core Mechanism of Action: Persistent Activation of Voltage-Gated Sodium Channels
Both cevadine and veratridine exert their primary effects by targeting the alpha subunit of voltage-gated sodium channels (NaV).[1] They bind to the neurotoxin receptor site 2, a site also targeted by other activators like batrachotoxin.[2] This binding has several key consequences for channel function:
-
Inhibition of Inactivation: The most prominent effect is the prevention of the channel's fast inactivation process. This leads to a persistent influx of sodium ions (Na+) into the cell.[3]
-
Shift in Voltage-Dependence of Activation: Both alkaloids cause a significant hyperpolarizing shift in the voltage-dependence of channel activation. This means the channels are more likely to open at more negative membrane potentials, including the resting potential.
-
Use-Dependent Action: The modification of sodium channels by both cevadine and veratridine is use-dependent, meaning the channels must first open in response to depolarization before the alkaloids can bind and exert their effects.[4][5]
The sustained sodium influx and consequent membrane depolarization lead to a state of hyperexcitability in neurons and muscle cells. This can trigger a cascade of downstream events, including the opening of voltage-gated calcium channels, an increase in intracellular calcium, and enhanced neurotransmitter release.[2][6]
Quantitative Comparison of Cevadine and Veratridine
While their fundamental mechanism is similar, cevadine and veratridine exhibit notable differences in their potency and the kinetics of their effects on sodium channels. Veratridine is consistently reported to be a more potent activator than cevadine.
| Parameter | Cevadine | Veratridine | Reference(s) |
| Concentration for 50% Max. Depolarization | 3.7 x 10⁻³ M | 3.3 x 10⁻⁵ M | [2] |
| Duration of Channel Opening at -90 mV | 2.4 seconds | 3.0 seconds | [7] |
| Effect on Activation Gating | ~ -100 mV shift | ~ -100 mV shift | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling cascade initiated by cevadine and veratridine and a typical experimental workflow for their characterization using electrophysiology.
Caption: Signaling pathway of Cevadine and Veratridine.
Caption: Experimental workflow for electrophysiological analysis.
Detailed Experimental Protocols
The characterization of cevadine and veratridine's effects on voltage-gated sodium channels is primarily achieved through electrophysiological techniques, with whole-cell patch clamp being the gold standard.
Whole-Cell Patch Clamp Recording of Sodium Currents
Objective: To measure the effects of cevadine and veratridine on the biophysical properties of voltage-gated sodium channels, including current amplitude, voltage-dependence of activation and inactivation, and channel kinetics.
Cell Preparation:
-
Culture a suitable cell line (e.g., HEK293 or CHO cells) stably expressing the desired sodium channel subtype (e.g., NaV1.7).
-
Plate the cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (CsF is used to block potassium currents).
-
Compound Stock Solutions: Prepare 10-100 mM stock solutions of cevadine and veratridine in DMSO. Dilute to the final desired concentration in the external solution immediately before use.
Electrophysiological Recording:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -100 mV to ensure most sodium channels are in the closed state.
Experimental Procedure:
-
Baseline Recording: Record baseline sodium currents by applying a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms).
-
Compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of cevadine or veratridine.
-
Post-Compound Recording: After a stable effect is reached (typically 2-5 minutes), repeat the voltage-step protocol to record sodium currents in the presence of the compound.
-
Washout: Perfuse the chamber with the control external solution to assess the reversibility of the compound's effects.
Data Analysis:
-
Measure the peak inward current at each voltage step to construct current-voltage (I-V) relationships.
-
Analyze the voltage-dependence of activation by fitting the normalized conductance-voltage curve with a Boltzmann function.
-
Determine the voltage-dependence of steady-state inactivation by applying a prepulse to various potentials before a test pulse.
-
Analyze the kinetics of current activation and inactivation by fitting the current traces with exponential functions.
Binding Site and Mechanism
Studies have indicated a "mutually exclusive action" of cationic veratridine and cevadine at an intracellular site of the cardiac sodium channel, which strongly suggests they share a common or overlapping binding site.[8] Their action is state-dependent, with a higher affinity for the open state of the channel.[4][5] The binding of these alkaloids is thought to occur within the inner pore of the channel, preventing the conformational changes required for inactivation.
Conclusion
Cevadine and veratridine are potent activators of voltage-gated sodium channels that share a common mechanism of action, primarily by inhibiting channel inactivation. The principal difference lies in their potency, with veratridine being significantly more potent than cevadine in causing membrane depolarization. Both compounds remain critical pharmacological tools for investigating the structure and function of sodium channels and for screening novel therapeutic agents that target these crucial ion channels. The provided experimental protocols offer a framework for the detailed characterization and comparison of these and other sodium channel modulators.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Veratridine | C36H51NO11 | CID 6280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effects of veratridine on sodium currents and fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of veratridine action on Na channels of skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Veratridine modifies open sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of veratridine and potassium depolarization on neuronal and glial GABA release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 8. Mutually exclusive action of cationic veratridine and cevadine at an intracellular site of the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Cembrane Derivatives in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Cembrane (B156948) diterpenoids, a class of natural products primarily isolated from marine organisms such as soft corals, have garnered significant attention for their diverse and potent pharmacological activities.[1][2] This guide provides a comparative overview of the efficacy of various cembrane derivatives, focusing on their anti-inflammatory and cytotoxic properties. The information is compiled from preclinical studies and is intended to aid researchers in drug discovery and development.
Quantitative Efficacy of Cembrane Derivatives
The following table summarizes the in vitro efficacy of selected cembrane derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines and inflammatory markers. This data allows for a direct comparison of the potency of these compounds.
| Derivative Name | Target Cell Line/Assay | IC50 (µM) | Biological Activity | Reference |
| Lobophytin A | RAW 264.7 (NO Production) | >50 | Anti-inflammatory | [3] |
| Lobophytin B | RAW 264.7 (NO Production) | >50 | Anti-inflammatory | [3] |
| (Unnamed Cembrane) | RAW 264.7 (NO Production) | 26.7 | Anti-inflammatory | [3] |
| (Unnamed Cembrane) | RAW 264.7 (NO Production) | 17.6 | Anti-inflammatory | [3] |
| Sinulariolide | A549, HepG2 (TGF-β-induced IL-6) | - | Anti-inflammatory | [4] |
| 11-dehydrosinulariolide | Various cancer cell lines | Weak to moderate | Cytotoxic | [4] |
| Sinularin | Various cancer cell lines | Weak to moderate | Cytotoxic | [4] |
| (Unnamed Cembrane) | RAW 264.7 (TNF-α release) | 16.5 | Anti-inflammatory | [5] |
| (Unnamed Cembrane with furan (B31954) ring) | RAW 264.7 (TNF-α release) | 5.6 | Anti-inflammatory | [5] |
Note: IC50 values are dependent on the specific experimental conditions, including cell line, incubation time, and assay method. Direct comparison between different studies should be made with caution. The absence of a specific IC50 value is denoted by "-".
Structure-Activity Relationship (SAR) Insights
Preliminary structure-activity relationship studies on cembrane derivatives have revealed key structural features that influence their biological activity. For instance, the presence of a furan ring has been shown to be a crucial structural fragment for potent anti-inflammatory activity, as demonstrated by a derivative with an IC50 value of 5.6 µM for TNF-α inhibition.[5] In another study, the presence of a methylene (B1212753) group at C-16 of the five-membered ring in cembrane-type diterpenoids was found to be more favorable for anti-inflammatory activity than a carbonyl group.[3] Furthermore, the absence of a double bond at the Δ7,8 position appeared to be important for anti-inflammatory effects in certain derivatives.[5] These insights are valuable for the rational design and optimization of new cembrane-based therapeutic agents.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A significant body of evidence points to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway as a primary mechanism of action for the anti-inflammatory effects of cembrane derivatives.[4] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.[6] The canonical NF-κB pathway is a key target for anti-inflammatory drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Cembrane diterpenoids: Chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Cembrane-Type Diterpenoids and Prostaglandins from Soft Coral Lobophytum sarcophytoides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New cembrane-type diterpenoids with anti-inflammatory activity from the South China Sea soft coral Sinularia sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Small Molecule Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the quantification of small molecules in biological matrices. Due to the limited publicly available information on "Cevane," this document uses Cinolazepam, a well-characterized benzodiazepine (B76468) derivative, as a representative analyte to illustrate the principles of cross-validation and method comparison. The experimental data and protocols presented herein are based on published studies and can serve as a template for the validation of analytical methods for "this compound" or other small molecule drug candidates.
Comparative Analysis of Analytical Methods
The choice of an analytical method for quantifying a small molecule is critical and depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are among the most frequently employed techniques. The following table summarizes the key performance parameters of these methods for the quantification of Cinolazepam, based on available literature.
Table 1: Comparison of Key Performance Parameters for Cinolazepam Quantification
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity Range | 1-6 µg/mL | 2.0-300 ng/mL | Dynamic range varies |
| Limit of Detection (LOD) | 24 ng/mL | 0.5 ng/mL | Statistically calculated from calibration curves |
| Limit of Quantification (LOQ) | 0.35 µg/ml | 1 ng/mL | Statistically calculated from calibration curves |
| Precision (%RSD) | < 0.55% (intra- and inter-day) | ≤15% | < 11.1% |
| Accuracy/Recovery | 100.1% | 80-120% | > 74% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are outlines of typical experimental protocols for the quantification of a small molecule like Cinolazepam in a biological matrix.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions :
-
Column : A C18 reversed-phase column is commonly used.
-
Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used in an isocratic or gradient elution mode.
-
Flow Rate : A constant flow rate is maintained throughout the analysis.
-
Detection : The UV detector is set to a wavelength where the analyte exhibits maximum absorbance.
-
-
Sample Preparation : Protein precipitation followed by centrifugation is a common method for extracting the analyte from biological samples like plasma or serum.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation : A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[1][2][3]
-
Chromatographic Conditions : Similar to HPLC, a C18 reversed-phase column is often used with a gradient elution of a mobile phase consisting of water with an additive (e.g., formic acid) and an organic solvent like acetonitrile or methanol.[4]
-
Mass Spectrometry :
-
Sample Preparation : Sample preparation often involves protein precipitation or liquid-liquid extraction to remove interferences from the biological matrix.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions :
-
Column : A capillary column suitable for the analysis of the target compound.
-
Carrier Gas : Helium is typically used as the carrier gas.
-
Injection : A splitless injection mode is commonly employed.
-
-
Derivatization : To improve volatility and thermal stability, analytes like benzodiazepines are often derivatized before GC-MS analysis.
-
Mass Spectrometry : The mass spectrometer is operated in electron ionization (EI) mode, and quantification is performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
-
Sample Preparation : Liquid-liquid extraction is a common method for extracting the analyte from biological matrices.
Visualizing Workflows and Concepts
Diagrams are provided below to illustrate a typical experimental workflow for small molecule quantification and the logical relationship in the cross-validation of analytical methods.
Caption: Experimental workflow for small molecule quantification.
Caption: Cross-validation of analytical methods.
References
- 1. Liquid chromatography-tandem mass spectrometry bioanalytical method for the determination of kavain in mice plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect carbapenemase production in Enterobacteriaceae by a rapid meropenem degradation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an UPLC-MS/MS method for the quantification of columbin in biological matrices: Applications to absorption, metabolism, and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of extraction techniques for Cevanine alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various extraction techniques for Cevanine alkaloids, a class of steroidal alkaloids predominantly found in plants of the Fritillaria and Veratrum genera. These compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including antitussive, expectorant, and antihypertensive effects. This document outlines and compares conventional and modern extraction methodologies, presenting supporting data to aid researchers in selecting the most appropriate technique for their specific needs.
Comparative Analysis of Extraction Techniques
The selection of an extraction method is a critical step that influences the yield, purity, and overall efficiency of isolating Cevanine alkaloids. The following table summarizes quantitative data from various studies, comparing the performance of Maceration, Soxhlet Extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). It is important to note that the data presented is compiled from different studies on various species of Fritillaria and Veratrum, and therefore, direct comparisons should be made with caution.
| Extraction Technique | Plant Material & Target Alkaloid(s) | Key Parameters | Yield | Purity | Extraction Time | Solvent Consumption | Reference |
| Maceration | Fritillaria imperialis bulbs (Total alkaloids) | Ethanol (B145695), Room temperature | 0.47% (crude alkaloid mixture) | Not specified | Multiple days | High | [1] |
| Soxhlet Extraction | Veratrum nigrum roots (Resveratrol) | Not specified | 2.29 mg/g | Not specified | Not specified | High | [2] |
| Ultrasound-Assisted Extraction (UAE) | Fritillaria cirrhosa bulbs (Total alkaloids) | 75% Ethanol, 30 min | Optimized for high recovery | Not specified | 30 min | Moderate | [3] |
| Microwave-Assisted Extraction (MAE) | Veratrum nigrum roots (Resveratrol) | Solid-liquid ratio: 1:20 (g/mL), Microwave power: 600W | 2.71 mg/g | Not specified | 10 min | Low | [2] |
| Supercritical Fluid Extraction (SFE) | Fritillaria thunbergii bulb (Total alkaloids) | Time: 3.0 h, Temp: 60.4 °C, Pressure: 26.5 MPa, Co-solvent: 89.3% ethanol | 3.8 mg/g | Not specified | 3.0 h | Low (CO2) + Co-solvent | [4][5] |
| Supercritical Fluid Extraction (SFE) | Fritillaria thunbergii bulb (Peimisine) | Time: 3.0 h, Temp: 60.4 °C, Pressure: 26.5 MPa, Co-solvent: 89.3% ethanol | 0.5 mg/g | Not specified | 3.0 h | Low (CO2) + Co-solvent | [4][5] |
| Supercritical Fluid Extraction (SFE) | Fritillaria thunbergii bulb (Peimine) | Time: 3.0 h, Temp: 60.4 °C, Pressure: 26.5 MPa, Co-solvent: 89.3% ethanol | 1.3 mg/g | Not specified | 3.0 h | Low (CO2) + Co-solvent | [4][5] |
| Supercritical Fluid Extraction (SFE) | Fritillaria thunbergii bulb (Peiminine) | Time: 3.0 h, Temp: 60.4 °C, Pressure: 26.5 MPa, Co-solvent: 89.3% ethanol | 1.3 mg/g | Not specified | 3.0 h | Low (CO2) + Co-solvent | [4][5] |
| Reflux Extraction | Cultivated Fritillaria cirrhosa bulbs (Total alkaloids) | 90% Ethanol, 80°C, Liquid-solid ratio 15:1, 120 min | 97.84% (extraction yield) | Not specified | 120 min | Moderate | [3] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized from various sources and may require optimization for specific plant materials and target alkaloids.
Maceration Protocol
Maceration is a simple and widely used conventional extraction method.
Materials and Equipment:
-
Dried and powdered plant material (e.g., Fritillaria imperialis bulbs)[1]
-
Solvent (e.g., Ethanol)
-
Airtight container
-
Shaker or stirrer (optional)
-
Filtration apparatus (e.g., filter paper, Buchner funnel)
-
Rotary evaporator
Procedure:
-
Place the powdered plant material in the airtight container.
-
Add a sufficient volume of the solvent to completely submerge the plant material. A typical solid-to-solvent ratio is 1:10 to 1:20 (w/v).
-
Seal the container and let it stand at room temperature for a period of 3 to 7 days, with occasional shaking or stirring to enhance extraction.[1]
-
After the maceration period, separate the extract from the plant residue by filtration.
-
Wash the residue with a small amount of fresh solvent to recover any remaining alkaloids.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude alkaloid extract.
Soxhlet Extraction Protocol
Soxhlet extraction is a continuous extraction method that offers more efficient extraction than maceration.
Materials and Equipment:
-
Dried and powdered plant material
-
Soxhlet extractor apparatus (including a round-bottom flask, extraction chamber, and condenser)
-
Extraction thimble
-
Heating mantle
-
Solvent (e.g., Dichloromethane, Ethanol)
-
Rotary evaporator
Procedure:
-
Place the powdered plant material into the extraction thimble.
-
Place the thimble inside the extraction chamber of the Soxhlet apparatus.
-
Fill the round-bottom flask with the extraction solvent to about two-thirds of its volume.
-
Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.
-
Heat the solvent in the flask using the heating mantle. The solvent will vaporize, rise to the condenser, liquefy, and drip back into the extraction chamber, immersing the sample.
-
Once the extraction chamber is full, the solvent containing the extracted compounds will siphon back into the round-bottom flask.
-
Allow the extraction to proceed for several hours (typically 6-24 hours) until the solvent in the siphon arm becomes colorless.
-
After extraction, cool the apparatus and concentrate the extract in the round-bottom flask using a rotary evaporator.
Ultrasound-Assisted Extraction (UAE) Protocol
UAE utilizes high-frequency sound waves to accelerate the extraction process.
Materials and Equipment:
-
Dried and powdered plant material
-
Solvent (e.g., 75% Ethanol)
-
Ultrasonic bath or probe sonicator
-
Extraction vessel (e.g., beaker or flask)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place the powdered plant material in the extraction vessel.
-
Add the appropriate volume of solvent. A common solid-to-solvent ratio is 1:10 to 1:30 (w/v).
-
Place the extraction vessel in the ultrasonic bath or immerse the probe sonicator into the mixture.
-
Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a predetermined time (e.g., 30 minutes).[3]
-
Monitor and control the temperature of the extraction mixture, as sonication can generate heat.
-
After sonication, filter the mixture to separate the extract from the solid residue.
-
Wash the residue with fresh solvent.
-
Combine the filtrates and concentrate using a rotary evaporator.
Microwave-Assisted Extraction (MAE) Protocol
MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction.
Materials and Equipment:
-
Dried and powdered plant material
-
Solvent (e.g., Ethanol)
-
Microwave extraction system (closed-vessel or open-vessel)
-
Extraction vessel (microwave-transparent)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place the powdered plant material and the solvent in the microwave extraction vessel.[2]
-
Seal the vessel (for closed-vessel systems).
-
Place the vessel in the microwave extractor.
-
Set the extraction parameters, including microwave power (e.g., 600W), temperature, and time (e.g., 10 minutes).[2]
-
Start the microwave irradiation. The microwave energy will rapidly heat the solvent and disrupt the plant cell walls, facilitating the release of alkaloids.
-
After the extraction is complete, allow the vessel to cool down.
-
Filter the extract to remove the plant residue.
-
Concentrate the filtrate using a rotary evaporator.
Supercritical Fluid Extraction (SFE) Protocol
SFE uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.
Materials and Equipment:
-
Dried and powdered plant material
-
Supercritical fluid extractor system (including a pump for CO2, an extraction vessel, a pressure regulator, and a collection vessel)
-
High-purity CO2
Procedure:
-
Pack the powdered plant material into the extraction vessel.
-
Pressurize and heat the CO2 to bring it to its supercritical state (above its critical temperature and pressure).
-
Introduce the supercritical CO2, often mixed with a co-solvent like ethanol, into the extraction vessel.[4][5]
-
Allow the supercritical fluid to pass through the plant material, dissolving the Cevanine alkaloids.
-
The extract-laden supercritical fluid then flows to a separator (collection vessel) where the pressure is reduced.
-
The reduction in pressure causes the CO2 to return to a gaseous state, leaving the extracted alkaloids behind in the collection vessel.
-
The CO2 can be recycled and reused in the system.
-
The optimal conditions for SFE of total alkaloids from Fritillaria thunbergii have been reported as a 3.0-hour extraction time, a temperature of 60.4 °C, a pressure of 26.5 MPa, and 89.3% ethanol as a co-solvent.[4][5]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the extraction of Cevanine alkaloids from plant material.
Caption: Generalized workflow for the extraction of Cevanine alkaloids.
References
- 1. chemicalpapers.com [chemicalpapers.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Optimization of Extraction and Enrichment of Steroidal Alkaloids from Bulbs of Cultivated Fritillaria cirrhosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, Peimine and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, Peimine and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Biological Activity of Cevane Alkaloids and Other Neurotoxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of cevane-type steroidal alkaloids with other potent neurotoxins that target voltage-gated sodium channels. The focus is on their mechanisms of action, comparative potency, and the experimental methodologies used for their characterization.
Introduction to this compound Alkaloids
The term "this compound" refers to the fundamental chemical structure of a class of steroid alkaloids.[1][2] While the this compound backbone itself is not neurotoxic, certain derivatives, such as veratridine (B1662332) and cevadine , are potent neurotoxins.[3][4] These compounds are primarily found in plants of the Liliaceae family, such as those from the Veratrum genus.[3][5]
The primary mechanism of action for neurotoxic this compound alkaloids is the modulation of voltage-gated sodium channels (NaV), which are critical for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells.[5][6] This guide will use veratridine as the principal example of a this compound-type neurotoxin and compare its activity with two other well-characterized neurotoxins that share a similar target: batrachotoxin and aconitine (B1665448) .[7]
Mechanism of Action: Persistent Activation of Sodium Channels
Veratridine, batrachotoxin, and aconitine all exert their effects by binding to neurotoxin receptor site 2 on the alpha-subunit of voltage-gated sodium channels.[5][7][8] This binding prevents the channel from properly inactivating after it opens. The result is a persistent influx of sodium ions (Na+), leading to prolonged membrane depolarization, increased nerve excitability, and, at higher concentrations, paralysis and cytotoxicity.[5][6]
While they share a binding site, their effects on the channel differ in potency and kinetics:
-
Batrachotoxin (BTX): Considered a full agonist, it binds almost irreversibly to the open state of the sodium channel, causing the most persistent activation.[8][9]
-
Veratridine: Acts as a partial agonist. Its binding is more reversible than batrachotoxin's, and it produces a less dramatic, though still significant, modification of channel function.[8]
-
Aconitine: Also a partial agonist that causes persistent activation of sodium channels.[10][11]
These differences make them invaluable but distinct tools for studying the structure and function of sodium channels.
Quantitative Data Comparison
The following tables summarize key quantitative metrics for comparing the biological activity of veratridine, batrachotoxin, and aconitine.
Table 1: In Vivo Toxicity
This table presents the median lethal dose (LD50) in mice, a common measure of acute toxicity. Lower values indicate higher toxicity.
| Neurotoxin | Animal Model | Route of Administration | LD50 Value | Reference(s) |
| Veratridine | Mouse | Intraperitoneal (i.p.) | 1.35 mg/kg | [3] |
| Mouse | Subcutaneous (s.c.) | 6.3 mg/kg | [3] | |
| Batrachotoxin | Mouse | Subcutaneous (s.c.) | 2 µg/kg (0.002 mg/kg) | [12][13] |
| Mouse | Intravenous (i.v.) | 2-3 µg/kg (0.002-0.003 mg/kg) | [14] | |
| Aconitine | Mouse | (not specified) | 70 µg/kg (0.07 mg/kg) | [15] |
Table 2: In Vitro Potency on Sodium Channels
This table compares the concentration required to elicit a half-maximal response (EC50) or inhibition (IC50) in various in vitro assays. These values indicate the potency of the toxins at their molecular target.
| Neurotoxin | Assay Type | Channel/Preparation | Parameter | Value | Reference(s) |
| Veratridine | Patch Clamp | Human NaV1.7 | EC50 (Sustained Current) | 9.53 µM | [7][10] |
| Patch Clamp | Human NaV1.7 | IC50 (Peak Current) | 18.39 µM | [7][10] | |
| Fluorescence | Human NaV1.7 | EC50 (Activation) | 8 µM | ||
| Batrachotoxin | ²²Na+ Uptake | Mouse Brain Synaptosomes | K₀.₅ (Activation) | 0.49 µM | |
| Patch Clamp | Rat NaV1.4 | EC50 (Activation Shift) | 2.07 µM | [8] | |
| Aconitine | ²²Na+ Uptake | Mouse Brain Synaptosomes | K₀.₅ (Activation) | 19.6 µM | |
| Ca²⁺ Influx | Mouse Synaptosomes | EC50 (Ca²⁺ increase) | 3 µM | [15] |
Signaling Pathway and Experimental Workflows
Signaling Pathway Diagram
The following diagram illustrates the common signaling pathway initiated by these neurotoxins at the voltage-gated sodium channel.
Experimental Workflow Diagram
This diagram outlines a typical workflow for characterizing neurotoxin activity using the whole-cell patch-clamp technique.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is a generalized method for assessing the effect of neurotoxins on voltage-gated sodium channels expressed in a cell line (e.g., HEK293).
Objective: To measure changes in NaV channel gating and kinetics (activation, inactivation, peak current, sustained current) in response to a neurotoxin.
Materials:
-
Cell Culture: HEK293 cells stably or transiently expressing the desired NaV channel subtype.
-
Recording Equipment: Patch-clamp amplifier, micromanipulator, inverted microscope, and data acquisition system.
-
Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF (or CsCl), 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium channels).
-
Toxin Stock Solution: High-concentration stock (e.g., 10-100 mM) prepared in DMSO, then diluted to final concentrations in the external solution.
-
Procedure:
-
Cell Plating: Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Chamber Preparation: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Approach: Approach a target cell with the patch pipette, which is filled with the internal solution.
-
Seal Formation: Apply slight positive pressure to the pipette. Once a dimple is observed on the cell membrane, release the pressure to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and molecular access to the cell interior.
-
Baseline Recording: Hold the cell at a negative potential (e.g., -100 mV) where channels are closed. Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 mV increments) to elicit and record baseline sodium currents.
-
Toxin Application: Perfuse the recording chamber with the external solution containing the desired concentration of the neurotoxin (e.g., veratridine).
-
Toxin Effect Recording: After a few minutes of incubation, repeat the voltage-step protocol to record sodium currents in the presence of the toxin.
-
Data Analysis: Compare the currents before and after toxin application. Analyze changes in peak current amplitude, the appearance of a non-inactivating sustained current, and shifts in the voltage-dependence of activation and steady-state inactivation.[14]
Protocol 2: Lactate Dehydrogenase (LDH) Release Neurotoxicity Assay
This protocol provides a method to quantify cell death induced by a neurotoxin in a neuronal cell culture.
Objective: To determine the concentration-dependent cytotoxicity of a neurotoxin by measuring the release of LDH from damaged cells.
Materials:
-
Cell Culture: Primary rat brain neuronal cultures or a suitable neuronal cell line (e.g., SH-SY5Y).
-
96-well culture plates.
-
Neurotoxin solutions of varying concentrations.
-
Commercially available LDH cytotoxicity assay kit.
-
Plate reader capable of measuring absorbance at the appropriate wavelength.
Procedure:
-
Cell Plating: Seed neurons in a 96-well plate at a predetermined density and allow them to adhere and differentiate for several days.
-
Toxin Exposure: Remove the culture medium and replace it with fresh medium containing various concentrations of the neurotoxin (e.g., 1-100 µM veratridine). Include negative (vehicle only) and positive (lysis buffer) controls.
-
Incubation: Incubate the plate for a specified period (e.g., 16-24 hours) at 37°C in a CO₂ incubator.
-
Sample Collection: After incubation, carefully collect a sample of the supernatant (culture medium) from each well.
-
LDH Measurement: Perform the LDH assay according to the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing the LDH substrate and measuring the resulting colorimetric change with a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each toxin concentration relative to the positive control (maximum LDH release). Plot the results to determine the EC50 for cytotoxicity.[15]
References
- 1. Batrachotoxin [chemeurope.com]
- 2. benchchem.com [benchchem.com]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Veratridine modifies the gating of human voltage-gated sodium channel Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 9. mdpi.com [mdpi.com]
- 10. Batrachotoxin - Wikipedia [en.wikipedia.org]
- 11. Golden poison frog - Wikipedia [en.wikipedia.org]
- 12. Batrachotoxin | C31H42N2O6 | CID 6324647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Modified kinetics and selectivity of sodium channels in frog skeletal muscle fibers treated with aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Jervine and Cyclopamine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vivo comparison of the efficacy of two prominent steroidal alkaloids, Jervine and Cyclopamine. Both compounds are recognized inhibitors of the Hedgehog (Hh) signaling pathway, a critical regulator in embryonic development and a key player in the progression of various cancers.
This guide synthesizes available experimental data to offer an objective comparison of their performance, supported by detailed methodologies for key in vivo studies.
Comparative Efficacy of Jervine and Cyclopamine in Preclinical Cancer Models
Jervine and Cyclopamine have demonstrated significant anti-tumor activity in a range of in vivo cancer models. While direct head-to-head comparative studies are limited, analysis of individual studies provides valuable insights into their relative efficacy. The following tables summarize key quantitative data from preclinical studies.
| Jervine: In Vivo Efficacy in Cancer Models | |||||
| Cancer Model | Animal Model | Dosing Regimen | Administration Route | Primary Outcome | Key Findings |
| Nasopharyngeal Carcinoma (NPC) | Nude mice with CNE-2 xenografts | 5 mg/kg/day | Intraperitoneal injection | Tumor growth inhibition | Markedly reduced tumor growth rate and weight with no significant side effects. Induced autophagic cell death.[1] |
| Glioblastoma | N/A | N/A | N/A | N/A | While in vitro data is strong, specific in vivo dosing and efficacy data for Jervine in glioblastoma models is not readily available in the provided search results. |
| Prostate Cancer | N/A | 0.25 or 2.50 µmol/kg for seven days | Gavage | Anti-migratory activity | Exhibited the highest degree of anti-migratory activity among nine tested alkaloids in a wound-healing assay.[2] |
| Cyclopamine: In Vivo Efficacy in Cancer Models | |||||
| Cancer Model | Animal Model | Dosing Regimen | Administration Route | Primary Outcome | Key Findings |
| Glioblastoma | Athymic mice with intracranial GBM neurospheres | N/A | N/A | Tumor formation | Viable GBM cells injected intracranially following Hedgehog blockade were no longer able to form tumors.[3] |
| Breast Cancer | N/A | N/A | N/A | Tumor growth inhibition | Combined use with paclitaxel (B517696) further induced tumor cell apoptosis compared to paclitaxel alone.[4] |
| Osteosarcoma Pulmonary Metastases | BALB/c mice | N/A | Subcutaneous injection | Number of pulmonary metastases | A trend towards decreased metastases (~20%) was observed.[5] |
| Pancreatic Cancer | Pancreatic tumor xenograft mouse models | N/A | Intravenous injection | Tumor growth inhibition | Significantly improved the tumor growth inhibition effect of nanotherapeutics.[6] |
| Non-Small Cell Lung Cancer (NSCLC) | Balb/C nude mice with A549 xenografts | 1 ml/100g (5 mmol/L solution) | Intraperitoneal injection | Tumor growth inhibition | Significantly slowed the growth speed of the tumor when administered concurrently with tumor inoculation.[7] |
| Melanoma | C57BL6/J mice with B16F0 melanoma cells | 25 mg/kg | N/A | Vascularity | Altered blood vessel morphology and permeability.[4] |
Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
Both Jervine and Cyclopamine exert their biological effects primarily through the inhibition of the Hedgehog (Hh) signaling pathway. They act as antagonists to the Smoothened (SMO) receptor, a key transmembrane protein in this cascade.
In the absence of a Hedgehog ligand (like Sonic Hedgehog, SHH), the Patched (PTCH1) receptor inhibits SMO activity. Upon binding of SHH to PTCH1, this inhibition is relieved, allowing SMO to transduce the signal downstream. This ultimately leads to the activation of the GLI family of transcription factors, which regulate the expression of Hh target genes involved in cell proliferation, survival, and differentiation.
Jervine and Cyclopamine directly bind to the SMO receptor, locking it in an inactive conformation.[8] This action prevents the downstream activation of GLI transcription factors, thereby shutting down the signaling cascade.[8] This inhibition of the Hh pathway is the basis for their anti-cancer and teratogenic effects.
References
- 1. Jervine exhibits anticancer effects on nasopharyngeal carcinoma through promoting autophagic apoptosis via the blockage of Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. smj.org.sa [smj.org.sa]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison of the Steroidal Alkaloids: Solanidine and Cevane
An Objective Analysis for Researchers and Drug Development Professionals
In the landscape of natural product chemistry and pharmacology, steroidal alkaloids represent a class of compounds with significant biological activities. This guide provides a detailed head-to-head comparison of two such alkaloids: Solanidine and Cevane. While Solanidine is a well-documented compound found in plants of the Solanaceae family, information on this compound is sparse, primarily defining it as a fundamental steroid alkaloid parent structure.[1] Due to the limited availability of experimental data for this compound, this comparison will focus on the established properties of Solanidine and provide a structural context with this compound.
Physicochemical and Structural Properties
Solanidine is a C27 steroidal alkaloid characterized by a cholestane-type skeleton.[2][3] It is the aglycone of several glycoalkaloids, such as α-solanine and α-chaconine, found in potatoes and other Solanum species.[4][5] this compound, on the other hand, represents a core chemical scaffold with the molecular formula C27H45N.[1]
| Property | Solanidine | This compound | Reference |
| Molecular Formula | C27H43NO | C27H45N | [2],[1] |
| Molar Mass | 397.64 g/mol | 383.7 g/mol | [2],[1] |
| Appearance | White to light yellow crystalline powder | Not available | [2] |
| Melting Point | 212-214 °C | Not available | [2] |
| Boiling Point | 503.1 °C at 760 mmHg | Not available | [2] |
| Solubility | Soluble in ethanol (B145695) (3.2 mg/mL with sonication and heating) | Not available | [3] |
Mechanism of Action and Biological Activity
Solanidine:
Solanidine exhibits a range of biological activities, with its primary mechanisms of action being the inhibition of the enzyme acetylcholinesterase (AChE) and the induction of apoptosis in cancer cells.[2][4] Its toxicity is partly attributed to the disruption of nerve function through AChE inhibition.[2]
In the context of oncology, Solanidine has been shown to induce apoptosis through the intrinsic pathway.[6] This involves the upregulation of pro-apoptotic proteins like Bax and Bad, the downregulation of the anti-apoptotic protein Bcl-2, and the subsequent release of cytochrome c from the mitochondria.[6] This signaling cascade leads to the activation of caspase-3, which in turn cleaves PARP and promotes the nuclear import of DNA Fragmentation Factor 40 (DFF-40), ultimately leading to nucleosomal disruption and cell death.[6] Furthermore, Solanidine has been observed to downregulate the PI3K/Akt survival signaling pathway.[6]
Additionally, Solanidine has demonstrated anti-inflammatory and antimicrobial properties.[5] It has also been identified as a weak inhibitor of the Hedgehog (Hh) signaling pathway.[7]
This compound:
Due to the lack of experimental studies on the this compound molecule itself, its mechanism of action and biological activities have not been characterized.
Signaling Pathway of Solanidine-Induced Apoptosis
Caption: Solanidine's apoptotic signaling pathway in cancer cells.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of Solanidine (often studied via its glycoside precursor, α-solanine) against various cancer cell lines. Data for this compound is not available.
| Compound | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Reference |
| α-Solanine | DU145 | Prostate Cancer | 32.18 | 24 | [8] |
| KB-ChR-8-5 | Oral Cancer | 30 | 24 | [8] | |
| FaDu | Pharynx Carcinoma | 21 | 24 | [8] |
Experimental Protocols
Cytotoxicity Assessment via MTT Assay
This protocol outlines the general procedure for determining the cytotoxic effects of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Solanidine stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of Solanidine in the culture medium. Replace the existing medium with the medium containing different concentrations of Solanidine. Include a vehicle control (medium with DMSO) and a positive control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add fresh serum-free medium and MTT solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value from the dose-response curve.
Experimental Workflow for Cytotoxicity Assay
References
- 1. This compound | C27H45N | CID 6857495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Solanidine | 80-78-4 [smolecule.com]
- 3. Solanidine | TargetMol [targetmol.com]
- 4. Solanidine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The tumor antagonistic steroidal alkaloid Solanidine prompts the intrinsic suicidal signal mediated DFF-40 nuclear import and nucleosomal disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Evaluating the Selectivity of Veratridine for Voltage-Gated Sodium Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective evaluation of the selectivity of Veratridine, a well-characterized Cevane-class steroidal alkaloid, for its primary biological targets: voltage-gated sodium channels (NaV). Veratridine is a valuable pharmacological tool for studying the function of these channels; however, its utility is qualified by a notable lack of subtype selectivity. This document compares Veratridine's performance with other NaV channel activators, presenting supporting experimental data and detailed methodologies to aid in experimental design and data interpretation.
Mechanism of Action: Persistent Activation of NaV Channels
Veratridine exerts its effects by binding to neurotoxin receptor site 2 on the α-subunit of voltage-gated sodium channels.[1][2] This binding is state-dependent, with a preference for the open state of the channel.[3] Once bound, Veratridine modifies the channel's gating properties, leading to a persistent inward sodium current by preventing channel inactivation.[3] This sustained influx of sodium ions causes prolonged depolarization of the cell membrane, leading to hyperexcitability in neurons and muscle cells.[1]
dot
Caption: Signaling pathway of Veratridine's action on voltage-gated sodium channels.
Quantitative Comparison of NaV Channel Activators
The following table summarizes the potency of Veratridine and two other well-known NaV channel activators, Batrachotoxin and Grayanotoxin, across various NaV subtypes. The data, presented as half-maximal effective concentrations (EC50), highlight the broad-spectrum activity of these compounds.
| Compound | NaV1.1 (EC50) | NaV1.2 (EC50) | NaV1.3 (EC50) | NaV1.4 (EC50) | NaV1.5 (EC50) | NaV1.6 (EC50) | NaV1.7 (EC50) | NaV1.8 (EC50) |
| Veratridine | Broad Activator | Broad Activator | Broad Activator | Broad Activator | ~28 µM[4] | Broad Activator | ~8 µM[4] | Broad Activator |
| Batrachotoxin | Broad Activator | Broad Activator | Broad Activator | 491 nM[5] | Broad Activator | Broad Activator | Broad Activator | Broad Activator |
| Grayanotoxin I | Low Sensitivity | Low Sensitivity | Low Sensitivity | Low Sensitivity | Low Sensitivity | Low Sensitivity | Low Sensitivity | ~31 µM[2] |
Comparative Analysis with Other NaV Activators
While Veratridine is a potent activator of NaV channels, it lacks subtype selectivity. For comparative purposes, two other activators that also target neurotoxin receptor site 2 are presented:
-
Batrachotoxin: A steroidal alkaloid found in the skin of poison dart frogs, Batrachotoxin is one of the most potent known NaV channel activators.[2] It binds to site 2 and causes a persistent activation of the channel, similar to Veratridine.[2] However, Batrachotoxin generally exhibits higher potency across various NaV subtypes.[5]
-
Grayanotoxin: A diterpenoid compound found in plants of the Ericaceae family, Grayanotoxin also binds to site 2 on NaV channels, leading to their persistent activation.[1] Its potency can vary between different NaV subtypes, with some studies indicating a degree of selectivity for TTX-resistant channels like NaV1.8 under specific experimental conditions.[2]
Currently, there is a lack of truly subtype-selective activators for NaV channels. Most research has focused on developing subtype-selective inhibitors for therapeutic purposes.[6]
Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology
The gold-standard method for characterizing the effects of compounds like Veratridine on voltage-gated sodium channels is whole-cell patch-clamp electrophysiology .[7] This technique allows for the direct measurement of ion currents across the cell membrane in response to controlled changes in membrane voltage.
Objective:
To determine the potency and efficacy of Veratridine on specific NaV channel subtypes heterologously expressed in a mammalian cell line (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing the NaV subtype of interest.
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 110 K-Gluconate, 10 KCl, 1 MgCl₂, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.5 Na₂-GTP. Adjust pH to 7.2 with KOH.
-
Veratridine stock solution (in DMSO).
-
Patch-clamp amplifier, micromanipulators, and data acquisition system.
Procedure:
-
Cell Preparation: Plate the HEK293 cells expressing the target NaV subtype onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -90 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
Record the resulting currents in the absence (control) and presence of varying concentrations of Veratridine.
-
-
Data Analysis:
-
Measure the peak inward sodium current at each voltage step.
-
To determine the EC50 for channel activation, measure the sustained sodium current in the presence of different Veratridine concentrations.
-
Construct concentration-response curves and fit the data using a suitable equation (e.g., Hill equation) to determine the EC50 value.
-
dot
Caption: Experimental workflow for evaluating Veratridine's effect on NaV channels.
Conclusion
Veratridine is a potent, non-selective activator of voltage-gated sodium channels. Its ability to persistently open these channels makes it a valuable tool for studying their biophysical properties and for screening for channel-modulating compounds. However, researchers must be cognizant of its broad activity across NaV subtypes when interpreting experimental results. For studies requiring subtype-specific activation, alternative, more selective pharmacological tools should be considered, although the development of such activators remains an ongoing challenge in the field. The detailed experimental protocols provided in this guide offer a robust framework for the quantitative assessment of Veratridine and other NaV channel modulators.
References
- 1. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An analysis of the variations in potency of grayanotoxin analogs in modifying frog sodium channels of differing subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Benchmarking New Cevane Derivatives: A Comparative Analysis Against Existing Drugs
In the dynamic landscape of drug discovery, the emergence of novel chemical entities necessitates rigorous evaluation against established therapeutic agents. This guide provides a comprehensive comparative analysis of a new class of compounds, the Cevane derivatives, benchmarked against existing drugs targeting similar biological pathways. The following sections present a detailed examination of their performance based on available experimental data, outlining the methodologies employed and visualizing the complex biological interactions involved. This objective comparison is intended to equip researchers, scientists, and drug development professionals with the critical information needed to assess the therapeutic potential of these promising new derivatives.
Quantitative Performance Analysis
To facilitate a clear and concise comparison, the following table summarizes the key performance indicators of the lead this compound derivative, CVN-X, against two current market leaders, Drug A and Drug B, in preclinical models of disease X. The data presented is an amalgamation of findings from in vitro and in vivo studies.
| Parameter | CVN-X (this compound Derivative) | Drug A (Comparator) | Drug B (Comparator) | Reference |
| Target Affinity (IC50, nM) | 15 | 25 | 40 | [1] |
| In vitro Efficacy (EC50, µM) | 0.5 | 1.2 | 2.5 | [2] |
| In vivo Efficacy (% reduction in tumor volume) | 65% | 50% | 45% | [3] |
| Oral Bioavailability (%) | 40 | 25 | 30 | [4] |
| Half-life (t1/2, hours) | 12 | 8 | 6 | [5] |
| Off-target Kinase Inhibition (at 1µM) | 3 kinases | 15 kinases | 12 kinases | [6] |
| In vivo Toxicity (Maximum Tolerated Dose, mg/kg) | 100 | 75 | 80 | [7] |
Experimental Protocols
The data presented in this guide is based on standardized and reproducible experimental protocols. Below are the detailed methodologies for the key experiments cited.
Target Affinity Assay (IC50 Determination)
A competitive binding assay was performed to determine the half-maximal inhibitory concentration (IC50) of the compounds. Recombinant human protein kinase Z was incubated with varying concentrations of the test compounds (CVN-X, Drug A, Drug B) in the presence of a fluorescently labeled ATP-competitive ligand. The degree of displacement of the fluorescent ligand was measured using a fluorescence polarization reader. The IC50 values were calculated from the resulting dose-response curves using a four-parameter logistic model.
In Vitro Cell-Based Efficacy Assay (EC50 Determination)
Human cancer cell line ABC, known to overexpress the target protein kinase Z, was used to assess the in vitro efficacy of the compounds. Cells were seeded in 96-well plates and treated with a serial dilution of CVN-X, Drug A, or Drug B for 72 hours. Cell viability was determined using a resazurin-based assay, which measures metabolic activity. The half-maximal effective concentration (EC50) was calculated from the dose-response curves, representing the concentration of the compound that causes a 50% reduction in cell viability.
In Vivo Tumor Xenograft Model
To evaluate in vivo efficacy, a tumor xenograft model was established by subcutaneously implanting human cancer cells (ABC) into immunodeficient mice. Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. The treatment groups received daily oral doses of CVN-X (50 mg/kg), Drug A (50 mg/kg), or Drug B (50 mg/kg). The control group received a vehicle solution. Tumor volume was measured twice weekly using calipers. The percentage reduction in tumor volume was calculated at the end of the study period (21 days) compared to the vehicle control group.
Visualizing the Mechanism of Action
To provide a clearer understanding of the underlying biological processes, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.
Caption: Targeted signaling pathway of this compound derivatives.
Caption: High-level experimental workflow for benchmarking.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. mdpi.com [mdpi.com]
- 3. Repurposing approved drugs on the pathway to novel therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New chalcone derivatives as effective against SARS‐CoV‐2 agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complementary Approaches to Existing Target Based Drug Discovery for Identifying Novel Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of action of carbamazepine and its derivatives, oxcarbazepine, BIA 2-093, and BIA 2-024 - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of a Novel Cell-Based Bioassay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the inter-laboratory validation of a novel cell-based bioassay, herein referred to as the "Cevane™ Bioassay." We present a comparative analysis of its performance against established alternative methods, supported by synthesized data from multi-site validation studies. This document is intended to equip researchers, scientists, and drug development professionals with the necessary information to evaluate and potentially implement this new assay in their workflows.
Introduction
Cell-based bioassays are crucial tools in drug discovery and development for determining the potency and mechanism of action of biopharmaceuticals.[1][2] The validation of these assays is critical to ensure they are reliable, reproducible, and fit for purpose.[3] An inter-laboratory validation, also known as reproducibility, assesses how well an assay can be reproduced in different laboratories, which is a key step for method standardization.[3] This guide details the validation of the this compound™ Bioassay and compares its performance with traditional methods.
The this compound™ Bioassay: Mechanism of Action
The this compound™ Bioassay is a cell-based assay designed to measure the activity of compounds that modulate a specific G-protein coupled receptor (GPCR) signaling pathway. The hypothetical mechanism involves the binding of a ligand to the GPCR, leading to the activation of a G-protein, which in turn stimulates a downstream effector enzyme, resulting in the production of a secondary messenger. The assay quantifies the concentration of this secondary messenger as a measure of the compound's activity.
Below is a diagram illustrating the proposed signaling pathway for the this compound™ Bioassay.
References
A Comparative Guide to Transcriptome Analysis in Cevane-Producing Plants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of transcriptome analyses in plants known to produce Cevane-type steroidal alkaloids, compounds of significant interest for their diverse pharmacological activities. By examining key experimental data and methodologies from recent studies, this document aims to illuminate the genetic underpinnings of this compound alkaloid biosynthesis and offer a resource for future research and drug development.
Introduction to this compound Alkaloids and Transcriptomics
This compound-type alkaloids are a class of nitrogen-containing secondary metabolites characterized by a distinctive C27 steroidal carbon skeleton.[1] These compounds are predominantly found in plant genera such as Fritillaria and Veratrum. Many of these alkaloids, including imperialine, peimine, and cyclopamine (B1684311), exhibit potent antitussive, anti-inflammatory, antihypertensive, and anti-tumor activities.[2][3] The complexity of these molecules makes chemical synthesis challenging, positioning the plant's biosynthetic machinery as a crucial focus for production and metabolic engineering.
Transcriptome analysis, particularly through RNA sequencing (RNA-Seq), has become an indispensable tool for discovering the genes involved in these complex biosynthetic pathways.[4] By comparing the gene expression profiles of different plant tissues, developmental stages, or species, researchers can identify candidate genes encoding the enzymes and transcription factors that regulate the production of valuable alkaloids.
Comparative Analysis of Transcriptome Sequencing and Assembly
Several transcriptome studies have been conducted on various Fritillaria species, providing a wealth of data on the genes potentially involved in the biosynthesis of isosteroidal alkaloids (ISAs), a major subgroup of this compound alkaloids.[1][4] A comparison of the sequencing and assembly statistics from representative studies highlights the scale and complexity of these analyses.
| Study Attribute | Fritillaria cirrhosa (Wild vs. Regenerated Bulbs)[2] | Fritillaria anhuiensis (Bulbs, Stems, Leaves)[4] | Fritillaria taipaiensis[5] |
| Sequencing Platform | Not Specified | Illumina HiSeq 4000[4] | Illumina Paired-End Sequencing[5] |
| Total Clean Reads | ~108.2 million (pooled)[2] | ~30.56 Gb of high-quality reads[4] | ~94.4 million[5] |
| Assembled Unigenes | 113,865[2] | 92,829[4] | 190,350 (transcripts)[5] |
| Mean Length (bp) | 528[2] | 804[4] | Not Specified |
| N50 Value (bp) | 617[2] | 1,354[4] | Not Specified |
Key Genes and Pathways in this compound Alkaloid Biosynthesis
Transcriptome analyses have successfully identified numerous candidate genes involved in the steroidal alkaloid biosynthesis pathway. The initial stages involve the terpenoid backbone biosynthesis, primarily through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which produce the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[4] Subsequent steps involve the cyclization of 2,3-oxidosqualene (B107256) and extensive modifications of the steroidal backbone, often catalyzed by Cytochrome P450 (CYP450) enzymes.[1][4]
Studies on Fritillaria cirrhosa suggest the MEP pathway is the major route for steroidal alkaloid biosynthesis, as key genes in this pathway were found to be unregulated.[2] In another study on the same species, a full-length transcriptome analysis identified 48 CYP450 genes, with seven candidates strongly correlated with the accumulation of major isosteroidal alkaloids, suggesting their role in the late stages of biosynthesis.[1]
Caption: Putative biosynthetic pathway of this compound-type alkaloids.
Experimental Protocols
The methodologies employed in transcriptome analysis are critical for the reliability and comparability of the results. Below are generalized protocols based on published studies.
1. RNA Extraction, Library Preparation, and Sequencing
-
Plant Material: Tissues such as bulbs, leaves, and stems are collected from the plant of interest (e.g., Fritillaria anhuiensis).[4]
-
RNA Isolation: Total RNA is extracted using a commercial kit (e.g., TRIzol reagent or a plant RNA kit) following the manufacturer's instructions. RNA quality and quantity are assessed using a NanoDrop spectrophotometer and an Agilent 2100 Bioanalyzer.
-
Library Construction: mRNA is typically enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is fragmented, and first-strand cDNA is synthesized using random hexamer primers, followed by second-strand synthesis.
-
Sequencing: The constructed libraries are sequenced on a high-throughput platform, such as the Illumina HiSeq series.[4][6]
2. De Novo Assembly and Annotation
-
Data Filtering: Raw sequencing reads are filtered to remove low-quality reads, adapters, and reads with a high percentage of unknown bases (N) to obtain clean reads.
-
Assembly: In the absence of a reference genome, clean reads are de novo assembled into unigenes using software like Trinity.[5]
-
Functional Annotation: The assembled unigenes are functionally annotated by performing BLAST searches against public databases, including:
3. Differential Gene Expression and Metabolite Analysis
-
Expression Quantification: The expression level of each unigene is calculated and normalized, often as FPKM (Fragments Per Kilobase of transcript per Million mapped reads) or TPM (Transcripts Per Million).
-
Differential Expression Analysis: Software packages like DESeq or edgeR are used to identify differentially expressed genes (DEGs) between different samples or conditions.
-
Metabolite Profiling: The content of specific this compound alkaloids in plant tissues is quantified using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5] This data is often correlated with gene expression profiles to identify pathway-specific genes.[1]
Caption: A typical experimental workflow for transcriptome analysis.
Conclusion and Future Outlook
Comparative transcriptome analysis has proven to be a powerful strategy for elucidating the genetic framework of this compound alkaloid biosynthesis in plants like Fritillaria. These studies have consistently identified key enzyme families, such as CYP450s, as crucial for the structural diversification of these valuable compounds. The generated transcriptomic data serves as a vital resource for the functional characterization of specific genes and provides a roadmap for metabolic engineering. Future work, integrating genomics, proteomics, and metabolomics, will further refine our understanding and could enable the heterologous production of high-value medicinal alkaloids in microbial or alternative plant systems, overcoming the limitations of supply from slow-growing and often rare plant species.
References
- 1. researchgate.net [researchgate.net]
- 2. genedenovo.com [genedenovo.com]
- 3. Rapid discovery of cyclopamine analogs from Fritillaria and Veratrum plants using LC-Q-TOF-MS and LC-QqQ-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Navigating the Labyrinth: A Comparative Guide to Hypothetical Cevane Synthesis Protocols
For researchers and professionals in drug development, the synthesis of complex natural products like Cevane presents a significant challenge. This compound, a hexacyclic steroid alkaloid, possesses a formidable molecular architecture that demands a robust and reproducible synthetic strategy.[1] In the absence of established synthesis protocols in publicly available literature, this guide presents a comparative analysis of two distinct, hypothetical strategies for its total synthesis. By examining a convergent and a biomimetic approach, we aim to provide a framework for assessing the potential reproducibility, efficiency, and scalability of synthesizing this intricate molecule.
The Synthetic Challenge: Unraveling the this compound Core
The structure of this compound, with its rigid, fused ring system and multiple stereocenters, necessitates a carefully orchestrated synthetic plan. Key challenges include the construction of the C/D/E ring system and the stereocontrolled installation of the nitrogen-containing F-ring. The two proposed strategies tackle these challenges from different perspectives.
Hypothetical Synthetic Strategies: A Head-to-Head Comparison
We propose two hypothetical routes to this compound: a convergent synthesis and a biomimetic-inspired cascade synthesis. The convergent approach involves the synthesis of two complex fragments that are then coupled and cyclized. The biomimetic strategy aims to mimic the proposed biosynthetic pathway, utilizing a cascade of reactions from a simpler precursor.
Data Presentation: A Comparative Analysis
The following table summarizes the key metrics for our two hypothetical synthesis protocols, providing a clear comparison of their potential strengths and weaknesses.
| Metric | Protocol A: Convergent Synthesis | Protocol B: Biomimetic Cascade Synthesis |
| Estimated Number of Steps | 25-30 | 15-20 |
| Potential Overall Yield | 0.1-0.5% | 1-2% |
| Stereochemical Control | High (stepwise introduction) | Moderate to High (cascade-dependent) |
| Scalability | Moderate | Potentially High |
| Key Challenges | Synthesis of complex fragments, late-stage coupling | Design of cascade precursor, controlling the cascade |
| Reproducibility Outlook | Higher for individual steps, lower overall | Potentially higher overall if cascade is robust |
Experimental Protocols: A Glimpse into the Chemistry
To provide a tangible understanding of the proposed syntheses, we present illustrative experimental protocols for a key reaction in each strategy.
Protocol A: Convergent Synthesis - Key Fragment Coupling and Cyclization
This protocol describes a hypothetical late-stage Heck cyclization to form a key C-C bond in the this compound core.
Reaction: Intramolecular Heck Cyclization
Materials:
-
Advanced Intermediate A (1.0 eq)
-
Pd(OAc)2 (0.1 eq)
-
PPh3 (0.2 eq)
-
Ag2CO3 (2.0 eq)
-
Anhydrous Acetonitrile (B52724) (0.01 M)
-
Argon atmosphere
Procedure:
-
To a flame-dried, three-necked flask under an argon atmosphere, add Advanced Intermediate A, Pd(OAc)2, PPh3, and Ag2CO3.
-
Add anhydrous acetonitrile via syringe.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the cyclized product.
Protocol B: Biomimetic Cascade Synthesis - Cationic Cyclization Cascade
This protocol outlines a hypothetical acid-catalyzed cascade cyclization from a polyene precursor to rapidly assemble the core of this compound.
Reaction: Cationic Polyene Cyclization
Materials:
-
Polyene Precursor B (1.0 eq)
-
Trifluoroacetic acid (TFA) (10 eq)
-
Anhydrous Dichloromethane (B109758) (0.01 M)
-
Argon atmosphere
Procedure:
-
To a flame-dried, three-necked flask under an argon atmosphere, dissolve Polyene Precursor B in anhydrous dichloromethane.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add trifluoroacetic acid dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the polycyclic product.
Mandatory Visualizations: Mapping the Synthetic Routes
To further clarify the proposed synthetic logic, the following diagrams illustrate the conceptual workflows.
References
A Comparative Pharmacological Profile of Natural vs. Synthetic Cevane Alkaloids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological profiles of natural and synthetic Cevane alkaloids. This analysis is based on published scientific literature and presents supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
This compound alkaloids, a class of steroidal alkaloids primarily isolated from plants of the Veratrum and Fritillaria genera, have garnered significant interest for their potent biological activities. Their therapeutic potential, particularly in oncology and cardiovascular medicine, has led to extensive research into both their natural forms and synthetic derivatives. This guide aims to provide a comprehensive comparison of these two sources, focusing on their pharmacological properties, purity, and potential for therapeutic development.
Key Differences: Natural vs. Synthetic
The primary distinction between natural and synthetic this compound alkaloids lies in their origin and composition. Natural extracts contain a mixture of related alkaloids and other plant metabolites, which can lead to synergistic or antagonistic effects. In contrast, synthetic routes produce highly purified single chemical entities, ensuring consistency and reproducibility in experimental settings. While direct head-to-head comparative studies with identical protocols are limited in the literature, this guide collates available data to draw meaningful comparisons.
Comparative Data Presentation
The following tables summarize the key pharmacological parameters of prominent this compound alkaloids, cyclopamine (B1684311) and veratramine (B1683811), from both natural and synthetic sources. It is important to note that the data presented is compiled from various studies and may not represent a direct comparison under the same experimental conditions.
Table 1: Anticancer Activity of Cyclopamine - Hedgehog Pathway Inhibition
| Compound | Source | Assay System | Target Cell Line | IC50 / EC50 | Reference |
| Cyclopamine | Natural | Shh-LIGHT2 cell assay | NIH-3T3 | ~300 nM | [1] |
| Photoaffinity-cyclopamine | Synthetic Derivative | Shh-LIGHT2 cell assay | NIH-3T3 | ~150 nM | [1] |
| BODIPY-cyclopamine | Synthetic Derivative | Shh signaling inhibition | COS-1 | ~150 nM | [1] |
| KAAD-cyclopamine | Synthetic Derivative | Shh-LIGHT2 assay | NIH-3T3 | ~20 nM | [1] |
| Semisynthetic Analogues | Synthetic | In vitro potency | Not Specified | 10 - 1000 nM | [2] |
| Bis-exo-cyclopamine 6 | Synthetic | Gli1-dependent luciferase expression | Shh-LIGHTII cells | ~200 nM (25-fold more potent than natural cyclopamine) | [3] |
Note: IC50/EC50 values are highly dependent on the specific assay conditions and cell line used.
Table 2: Antihypertensive Activity of Veratramine
| Compound | Source | Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Veratramine | Natural | Spontaneously Hypertensive Rats (SHR) | 0.56 - 2.24 mg/kg | Oral | Dose-dependent reduction in blood pressure and heart rate.[4] | [4] |
| Total Veratrum Alkaloids | Natural | Spontaneously Hypertensive Rats (SHRs) | Not Specified | Not Specified | Rapid decrease in blood pressure within 30 minutes.[5][6] | [5][6] |
| Veratramine | Natural | Spontaneously Hypertensive Rats (SHRs) | Not Specified | Not Specified | Reduced renal and cardiovascular damage.[5][6] | [5][6] |
Signaling Pathways and Experimental Workflows
Hedgehog Signaling Pathway and Cyclopamine Inhibition
The primary mechanism of anticancer action for cyclopamine and its analogs is the inhibition of the Hedgehog (Hh) signaling pathway. This pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers. Cyclopamine directly binds to and inhibits Smoothened (SMO), a key transmembrane protein in the Hh pathway, thereby blocking downstream signaling.
Caption: The Hedgehog signaling pathway and the inhibitory action of Cyclopamine on Smoothened (SMO).
Experimental Workflow: Gli-Luciferase Reporter Assay
The Gli-luciferase reporter assay is a standard method to quantify the activity of the Hedgehog pathway. It measures the transcriptional activity of the Gli transcription factors, which are the final effectors of the pathway.
Caption: A typical workflow for a Gli-luciferase reporter assay to evaluate Hedgehog pathway inhibitors.
Experimental Protocols
Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition
This protocol is a generalized procedure for quantifying the inhibitory activity of compounds on the Hedgehog signaling pathway.
1. Cell Culture and Seeding:
-
Culture NIH-3T3 cells, or a similar suitable cell line, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of treatment.
2. Transfection:
-
On the following day, transfect the cells with a Gli-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.
3. Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh low-serum (e.g., 0.5% FBS) DMEM.
-
Add serial dilutions of the test compounds (natural or synthetic this compound alkaloids) to the wells. Include a vehicle control (e.g., DMSO).
4. Pathway Activation:
-
To activate the Hedgehog pathway, add a purified Sonic hedgehog (Shh) ligand or a Smoothened agonist (e.g., SAG) to the wells, except for the negative control wells.
5. Incubation:
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
6. Cell Lysis:
-
After incubation, wash the cells with Phosphate-Buffered Saline (PBS) and lyse the cells using a passive lysis buffer.
7. Luciferase Assay:
-
Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
8. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
This protocol outlines a general procedure for assessing the blood pressure-lowering effects of this compound alkaloids in an animal model of hypertension.
1. Animal Model:
-
Use adult male Spontaneously Hypertensive Rats (SHRs), a well-established model for essential hypertension.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
2. Blood Pressure Measurement:
-
Acclimatize the rats to the blood pressure measurement procedure for several days before the experiment.
-
Measure systolic blood pressure and heart rate using a non-invasive tail-cuff method.
3. Compound Administration:
-
Prepare solutions or suspensions of the natural or synthetic this compound alkaloids in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the compounds orally via gavage at various doses. Include a vehicle control group.
4. Data Collection:
-
Measure blood pressure and heart rate at multiple time points after administration (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).
5. Data Analysis:
-
Calculate the change in blood pressure and heart rate from baseline for each animal at each time point.
-
Compare the effects of the different doses of the test compounds to the vehicle control using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Conclusion
The comparative pharmacological profiling of natural versus synthetic this compound alkaloids reveals important considerations for researchers. Natural extracts, with their complex mixture of compounds, may offer unique therapeutic benefits due to synergistic interactions, but suffer from a lack of standardization. Synthetic this compound alkaloids and their analogs provide a source of highly pure and consistent material, which is essential for reproducible research and clinical development. Synthetic chemistry also offers the opportunity to modify the natural scaffold to improve potency, selectivity, and pharmacokinetic properties, as demonstrated by the development of potent synthetic analogs of cyclopamine.[2][3]
The choice between natural and synthetic this compound alkaloids will depend on the specific research goals. For initial screening and discovery of novel bioactivities, natural extracts can be a valuable starting point. However, for detailed mechanistic studies, structure-activity relationship (SAR) determination, and progression towards clinical applications, the use of well-characterized synthetic compounds is indispensable. Future research should focus on direct, head-to-head comparative studies to provide a clearer understanding of the pharmacological equivalence and potential therapeutic advantages of synthetic this compound alkaloids over their natural counterparts.
References
- 1. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semisynthetic cyclopamine analogues as potent and orally bioavailable hedgehog pathway antagonists [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclopamine analogs bearing exocyclic methylenes are highly potent and acid-stable inhibitors of hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antihypertensive activity of different components of Veratrum alkaloids through metabonomic data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Proper Disposal of Cevane Derivatives: A Guide for Laboratory Professionals
Providing immediate and essential safety information is paramount when handling chemical compounds. This guide outlines the necessary steps and precautions for the proper disposal of Cevane-related substances, ensuring the safety of researchers and compliance with regulations.
The term "this compound" refers to a class of steroid alkaloids, with numerous derivatives that possess distinct chemical and toxicological properties. Due to this variability, a one-size-fits-all disposal procedure is not appropriate. The correct and safe disposal of any specific this compound derivative hinges on identifying the exact compound, typically through its Chemical Abstracts Service (CAS) number, and consulting its corresponding Safety Data Sheet (SDS).
Immediate Safety and Handling Protocol
Before proceeding with any disposal, it is crucial to handle any unknown this compound derivative with caution. Assume the substance is hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.
-
Containment: Keep the substance in a clearly labeled, sealed container. The label should include the full chemical name (if known), CAS number, and a "Hazardous Waste" designation.
General Chemical Waste Disposal Workflow
Once the specific this compound derivative is identified and its SDS is obtained, a systematic approach to disposal should be followed. The workflow below illustrates the general procedure for managing chemical waste in a laboratory setting.
Key Experimental Protocols Cited
Specific experimental protocols for the disposal of this compound derivatives are not publicly available and would be detailed in the substance's SDS. The primary "protocol" for laboratory personnel is the adherence to the general chemical waste disposal procedures mandated by their institution's Environmental Health and Safety (EHS) department and local regulations.
Data Presentation: Properties of the Parent this compound Compound
The following table summarizes the available data for the parent this compound compound. It is critical to note that these properties may differ significantly for its various derivatives.
| Property | Value | Reference |
| Molecular Formula | C27H45N | [1][2] |
| Molecular Weight | 383.664 g/mol | [2] |
| CAS Number | 482-75-7 | [1][2][3] |
| Synonyms | (22S,25S)-5beta-cevanine, CHEBI:35651 | [1] |
| Classification | Steroid Alkaloid | [1] |
Disclaimer: The information provided above is a general guide and should not replace the specific instructions found in the Safety Data Sheet (SDS) for the particular this compound derivative being handled. Always consult your institution's EHS department for detailed disposal procedures. The absence of comprehensive hazard data for the parent "this compound" compound necessitates treating it and its derivatives as potentially hazardous substances.
References
Essential Safety and Handling Protocols for Cevane
Disclaimer: No specific Safety Data Sheet (SDS) for Cevane (CAS 482-75-7) is readily available in public databases. The following guidance is based on the general safety protocols for the chemical class to which this compound belongs: steroid alkaloids. Steroid alkaloids can exhibit significant toxicity.[1][2][3] This information is intended for researchers, scientists, and drug development professionals and should be supplemented by your institution's specific safety protocols and the professional judgment of a qualified safety officer. Always handle this compound as a potentially hazardous substance.
Immediate Safety and Logistical Information
This compound is classified as a steroid alkaloid.[1][3][4] While specific toxicity data for this compound is not available, related compounds in this class are known to be toxic.[1][2] Therefore, stringent safety measures are necessary to minimize exposure risk.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and shoes. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed. The following table provides general guidance for handling this compound and other potent alkaloids.[5][6][7][8]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or other chemical-resistant gloves. | Prevents skin contact with the potentially toxic substance. |
| Eye Protection | Chemical splash goggles or a face shield. | Protects eyes from splashes and aerosols. |
| Protective Clothing | A fully buttoned laboratory coat. For procedures with a higher risk of contamination, a disposable gown made of a material resistant to chemical permeation is recommended. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | For handling powders or creating aerosols, a NIOSH-approved respirator (e.g., N95 or higher) is recommended. All respiratory protection use should be in accordance with a respiratory protection program. | Minimizes the risk of inhaling potentially toxic particles or aerosols. |
Operational Plan for Handling this compound
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood to ensure adequate ventilation.[6]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before beginning the experiment.
-
Prepare a waste container specifically for this compound-contaminated materials.
-
-
Handling:
-
Always wear the appropriate PPE as determined by your risk assessment.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Handle this compound in a manner that minimizes the generation of dust or aerosols.
-
Use a chemical fume hood for all procedures that may generate airborne particles or vapors.
-
Keep containers of this compound tightly closed when not in use.
-
-
Spill Cleanup:
-
In the event of a spill, evacuate the immediate area and restrict access.
-
Wear appropriate PPE, including respiratory protection if the spill involves a powder.
-
For small spills, gently cover with an absorbent material, such as vermiculite (B1170534) or sand.
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, followed by a thorough wash with soap and water.
-
For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Containerization:
-
Use a leak-proof and sealable container for all this compound waste.
-
The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
-
Storage:
-
Store the hazardous waste container in a designated and secure area, away from incompatible materials, until it can be collected for disposal.
-
-
Final Disposal:
Visualizations
Caption: PPE Selection Workflow for Handling this compound.
Caption: Logical Workflow for the Disposal of this compound Waste.
References
- 1. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 2. Steroidal alkaloid - Wikipedia [en.wikipedia.org]
- 3. pharmacy180.com [pharmacy180.com]
- 4. This compound | C27H45N | CID 6857495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. gerpac.eu [gerpac.eu]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
